2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Description
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Properties
IUPAC Name |
2-methyl-2-oxo-1,2λ5-oxaphospholan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O3P/c1-8(6)3-2-4(5)7-8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMAOMQWCSTELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934335 | |
| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15171-48-9 | |
| Record name | 2-Methyl-2,5-dioxo-1,2-oxaphospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15171-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2-oxaphospholan-5-one 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015171489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,2-oxaphospholan-5-one 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS 15171-48-9): A Reactive Flame Retardant
This document serves as an in-depth technical guide for researchers, chemists, and professionals in material science and drug development focused on the cyclic phosphonate ester, 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. Esteemed for its role as a highly effective reactive flame retardant, this guide elucidates its chemical identity, synthesis, mechanisms of action, and key application considerations.
Introduction
This compound, registered under CAS number 15171-48-9, is a heterocyclic organophosphorus compound. Structurally, it is a five-membered ring containing a phosphorus-carbon bond, a phosphoryl group (P=O), and an ester linkage. This unique arrangement imparts high reactivity, allowing it to be chemically integrated into polymer backbones, most notably polyethylene terephthalate (PET), to create inherently flame-retardant materials.[1] Unlike additive flame retardants, its covalent bonding prevents leaching, ensuring permanent performance and enhanced material safety. Its primary commercial identity is as a key component in flame-retardant polyester fibers.[2]
Section 1: Physicochemical Properties and Identification
Accurate identification and understanding of the compound's physical properties are foundational for its application. It typically presents as a white crystalline powder.[3] It exhibits solubility in organic solvents such as ethanol and dimethylformamide but is insoluble in water.[3]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 15171-48-9 | [4] |
| Molecular Formula | C₄H₇O₃P | [3] |
| Molecular Weight | 134.07 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 97-98 °C | [3] |
| Boiling Point | 192 °C (at 760 mmHg) | [3] |
| Density | ~1.26 - 1.3 g/cm³ | [3] |
| Flash Point | 84 °C | [3] |
| Synonyms | 2-Methyl-5-oxo-1,2-oxaphospholane 2-oxide, Exolit PE 110, Exolit PR 110 | [3] |
| SMILES | CP1(=O)OC(=O)CC1 | N/A |
| InChI Key | LFMAOMQWCSTELR-UHFFFAOYSA-N | [4] |
Section 2: Synthesis Pathway and Representative Protocol
While specific industrial synthesis protocols are proprietary, the formation of this compound can be logically deduced from the reaction of methyldichlorophosphine (CH₃PCl₂) and acrylic acid (CH₂=CHCOOH). The reaction proceeds through a proposed mechanism involving addition and subsequent intramolecular condensation.
Plausible Synthetic Mechanism
The synthesis is believed to occur in two main stages:
-
Michael-type Addition: The phosphorus atom of methyldichlorophosphine acts as a nucleophile, attacking the β-carbon of acrylic acid. This is followed by the addition of the acidic proton to the α-carbon.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular esterification. The hydroxyl group of the carboxylic acid attacks the phosphorus center, leading to the formation of the five-membered ring and the elimination of two molecules of hydrogen chloride (HCl).
Diagram 1: Proposed Synthesis Workflow
A logical workflow for the laboratory-scale synthesis of the target compound.
Representative Laboratory Protocol
-
Reactor Setup: A dry, 500 mL three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl). The system is flushed with dry nitrogen.
-
Charging Reactants: Charge the flask with methyldichlorophosphine (e.g., 0.5 mol) dissolved in 200 mL of an inert solvent like dry toluene.
-
Addition: Cool the flask in an ice bath to 0-5 °C. Add acrylic acid (e.g., 0.5 mol) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approx. 80-110 °C depending on the solvent) for 4-6 hours or until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid residue is purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene, and then add heptane until turbidity is observed. Cool the solution slowly to induce crystallization.
-
Isolation: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to yield the final product.
Section 3: Core Application - Mechanism of Flame Retardancy
The efficacy of this compound as a flame retardant stems from its ability to act in both the gas phase and the condensed (solid) phase during combustion. This dual-mode action is a hallmark of modern phosphorus-based flame retardants.
-
Condensed Phase Action: Upon heating, the compound decomposes to form phosphoric and polyphosphoric acids. These acidic species act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer serves as a physical barrier that limits the evolution of flammable volatile gases and shields the underlying polymer from heat and oxygen.[5]
-
Gas Phase Action: Simultaneously, thermal decomposition releases volatile, phosphorus-containing radical species (primarily PO• and PO₂•) into the flame.[3][5] These radicals are highly effective at quenching the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[6] By interrupting this cycle, the flame intensity is reduced, and the fire's spread is inhibited.
Diagram 2: Dual-Phase Flame Retardant Mechanism
Illustrates the key chemical events in both the condensed and gas phases during combustion.
Section 4: Advanced Characterization (Predicted)
While peer-reviewed spectral data for this specific compound is not widely published, its structure allows for the prediction of key spectroscopic features. Researchers synthesizing or analyzing this compound can use the following predicted data as a reference for confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | P-CH₃ | δ 1.2 – 1.5 ppm (doublet) | Methyl group attached to phosphorus, split by ³¹P. |
| P-CH₂- | δ 1.8 – 2.5 ppm (multiplet) | Methylene group adjacent to phosphorus. | |
| -CH₂-C=O | δ 2.2 – 2.6 ppm (multiplet) | Methylene group adjacent to carbonyl. | |
| ¹³C NMR | P-CH₃ | δ ~20-30 ppm (doublet) | Aliphatic carbon coupled to phosphorus. |
| P-CH₂- | δ ~30-40 ppm (doublet) | Aliphatic carbon coupled to phosphorus. | |
| -CH₂-C=O | δ ~40-50 ppm | Aliphatic carbon adjacent to carbonyl. | |
| C=O | δ ~170-175 ppm | Carbonyl carbon of the ester. | |
| ³¹P NMR | P=O | δ +30 to +50 ppm | Typical range for cyclic phosphonate esters.[7] |
| IR Spec. | P=O Stretch | 1250 - 1300 cm⁻¹ (strong) | Characteristic phosphoryl group absorption. |
| C=O Stretch | 1720 - 1750 cm⁻¹ (strong) | Ester carbonyl group absorption. | |
| P-O-C Stretch | 1000 - 1100 cm⁻¹ (strong) | Characteristic ester linkage absorption. | |
| C-H Stretch | 2850 - 3000 cm⁻¹ | Aliphatic C-H bonds. |
Section 5: Other Potential Applications
Beyond its primary use in flame retardancy, the inherent reactivity of this compound makes it a valuable intermediate in organic synthesis. The strained five-membered ring can be opened by various nucleophiles, providing a pathway to introduce the methylphosphinate moiety into other molecules. This functionality is of interest in medicinal chemistry and the synthesis of novel ligands or specialty chemicals. For instance, it can be used to synthesize novel nitrogen-containing phosphinates with unique properties.[7]
Section 6: Safety, Handling, and Storage
Based on available supplier safety data, this compound is not classified as a hazardous substance.[8] However, as with all laboratory chemicals, prudent handling practices are essential.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Wash out mouth with water. Do not induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
References
A consolidated list of sources cited throughout this guide is provided for verification and further reading.
-
Ruico. (n.d.). Gas phase flame retardant mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanisms of Phosphorus Flame Retardants: Gas vs. Condensed Phase Action. Retrieved from [Link]
-
KMT Industrial. (n.d.). Flame Retardant Mechanism: A Comprehensive Guide. Retrieved from [Link]
-
Zhang, T., Yuan, M., Zhang, L., & Wei, X. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(21), 4598. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. ACS Omega. Retrieved from [Link]
-
Royal Society Open Science. (2020). Synthesis of a novel aluminium salt of nitrogen-containing alkylphosphinate with high char formation to flame retard acrylonitrile–butadiene–styrene. Royal Society Open Science, 7(9). Retrieved from [Link]
-
Louisy, J. (n.d.). THESE DE DOCTORAT. Université de Lille. Retrieved from [Link]
-
ACS Omega. (2019). Novel Nitrogen–Phosphorus Flame Retardant Based on Phosphonamidate: Thermal Stability and Flame Retardancy. ACS Omega. Retrieved from [Link]
-
Liu, X., Liu, J., Chen, J., Cai, S., & Hu, C. (2017). Flame-retardant polyvinyl alcohol membrane with high transparency based on a reactive phosphorus-containing compound. Royal Society Open Science, 4(8). Retrieved from [Link]
-
Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Dupretz, R. (n.d.). PhD Manuscript. Univ. Lille 1. Retrieved from [Link]
Sources
- 1. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 2. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 3. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 4. benchchem.com [benchchem.com]
- 5. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruicoglobal.com [ruicoglobal.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. biosynth.com [biosynth.com]
Spectroscopic Data for 2-Methyl-1,2-oxaphospholan-5-one 2-oxide: A Technical Overview
Introduction
2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a member of the oxaphospholane class of organophosphorus compounds, presents a unique heterocyclic structure of significant interest in various chemical research domains. Its potential applications span from synthetic organic chemistry to materials science.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its reactivity. This guide provides a summary of the available physical and structural information for this compound.
Molecular and Physical Properties
A foundational aspect of characterizing any chemical entity is the determination of its fundamental molecular and physical properties. This data serves as a crucial reference for quality control and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15171-48-9 | [2][3][4] |
| Molecular Formula | C₄H₇O₃P | [2][3] |
| Molecular Weight | 134.07 g/mol | [2][3] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 97-98 °C | [1] |
| Boiling Point | 191.6 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
Spectroscopic Characterization: The Analytical Workflow
The structural elucidation of this compound relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework. The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organophosphorus compound such as this.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
Data Unavailability and Future Directions
Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry) for this compound could not be located. While some commercial suppliers indicate the availability of such data, it is not presently in the public domain.
The availability of ³¹P NMR data, in particular, would be of high value, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom, providing key insights into the structure and purity of the compound.[6]
For researchers and drug development professionals working with this molecule, the acquisition and publication of its complete spectroscopic profile would be a significant contribution to the field. It would enable a more profound understanding of its chemical behavior and facilitate its potential applications.
Experimental Protocols: A General Framework
While specific data for the title compound is unavailable, the following section outlines standardized protocols for acquiring the necessary spectroscopic data for a solid organophosphorus compound.
Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional groups.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and the local environment of the phosphorus atom.
-
Methodology (¹H, ¹³C, and ³¹P NMR):
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
For ³¹P NMR, a proton-decoupled experiment is also common. A suitable external standard, such as 85% H₃PO₄, is used for chemical shift referencing.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
-
Methodology (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
-
Conclusion
While this compound is a compound of recognized interest, a significant gap exists in the publicly accessible, detailed spectroscopic data required for its comprehensive characterization. The protocols outlined above provide a general framework for obtaining this crucial information. The future publication of its complete spectral profile will be invaluable to the scientific community, enabling further research and development involving this intriguing organophosphorus heterocycle.
References
-
SpectraBase. 2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE-2-OXIDE - Optional[31P NMR] - Chemical Shifts. [Link] Accessed: January 13, 2026.
-
Colorcom Ltd. Factory Supply this compound With Competitive Price. [Link] Accessed: January 13, 2026.
Sources
- 1. CAS # 15171-48-9, this compound, 2-Methyl-1-oxa-2,5-dioxo-2-phospholane, 2-Methyl-2,5-dioxo-1,2-oxaphospholane, Exolit PE 110, Exolit PR 110 - chemBlink [chemblink.com]
- 2. CAS 15171-48-9: 2-Methyl-2,5-dioxo-1,2-oxaphospholane [cymitquimica.com]
- 3. This compound, CasNo.15171-48-9 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 4. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 5. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The study of organophosphorus compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, cyclic phosphonate esters represent a class of molecules with significant biological activity and diverse applications, including as flame retardants.[1] A precise understanding of their molecular structure and electronic environment is paramount for the rational design of new therapeutic agents and advanced materials. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy serves as an exceptionally powerful and direct tool for probing the phosphorus nucleus, providing invaluable insights into the chemical and structural nuances of these compounds.[2]
This technical guide provides a comprehensive analysis of the ³¹P NMR chemical shift of a key cyclic phosphonate ester: 2-Methyl-1,2-oxaphospholan-5-one 2-oxide . As a Senior Application Scientist, my objective is to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shift. This document will delve into the theoretical basis, experimental protocol, and critical analysis of the factors influencing the phosphorus resonance in this specific five-membered ring system.
The Significance of this compound
This compound, also known by the commercial name Exolit PE 110, is a five-membered cyclic phosphonate ester.[1] Its structure, featuring a phosphorus atom incorporated into a lactone-like ring, imparts unique chemical and physical properties. This compound and its derivatives are of interest for their potential applications in organic synthesis and as flame-retardant additives.[3] The phosphorus center in this molecule is pentavalent and tetracoordinate, existing as a phosphonate oxide.
A definitive characterization of this molecule is crucial for quality control in its synthesis and for understanding its reactivity. ³¹P NMR spectroscopy is the preeminent technique for this purpose due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus-31 isotope, which typically results in sharp, readily interpretable signals.[2]
The ³¹P NMR Chemical Shift: An Overview
The ³¹P NMR chemical shift (δ) is a sensitive indicator of the electronic environment surrounding the phosphorus nucleus. It is measured in parts per million (ppm) relative to a standard reference, typically 85% phosphoric acid (H₃PO₄).[2] A multitude of factors can influence the chemical shift, including:
-
Oxidation State of Phosphorus: Pentavalent phosphorus compounds, such as phosphonates, resonate in a characteristic region of the ³¹P NMR spectrum.
-
Nature of Substituents: The electronegativity and steric bulk of the groups attached to the phosphorus atom significantly impact its electronic shielding.[4]
-
Bond Angles and Ring Strain: In cyclic systems, deviations from ideal tetrahedral geometry around the phosphorus atom can lead to substantial changes in the chemical shift.[5]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electron distribution around the phosphorus nucleus and thus its resonance frequency.
Experimental Determination of the ³¹P NMR Chemical Shift
Table 1: Spectral Data for this compound
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 15171-48-9 | [1] |
| Solvent | DMSO-d₆ | [6] |
| Reference | 85% H₃PO₄ | [2] |
| ³¹P Chemical Shift (δ) | Data available in SpectraBase | [6][7] |
The spectrum, copyrighted by W. Robien at the University of Vienna, was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[6] The use of DMSO-d₆ as a solvent is a critical piece of experimental information, as it can influence the chemical shift through solute-solvent interactions.
Analysis of the Expected Chemical Shift and Influencing Factors
Based on the known chemical shifts of analogous cyclic phosphonates, the ³¹P NMR signal for this compound is expected to appear in the downfield region characteristic of pentavalent phosphorus (V) compounds. For comparison, some cyclic phosphates and phosphonates have been reported to have chemical shifts in the range of 14 to 27 ppm.[8]
Several key structural features of this compound will dictate its specific chemical shift:
The Five-Membered Oxaphospholane Ring
The five-membered ring structure imposes significant geometric constraints on the phosphorus center. The internal O-P-C and C-P-C bond angles will deviate from the ideal tetrahedral angle of 109.5°. This ring strain is known to have a deshielding effect on the phosphorus nucleus, leading to a downfield shift compared to acyclic analogues.[5] This phenomenon is attributed to changes in the hybridization of the phosphorus atomic orbitals and alterations in the dπ-pπ back-bonding from oxygen to phosphorus.[9]
The Methyl Substituent
The methyl group directly attached to the phosphorus atom will also influence the chemical shift. Alkyl groups are generally less electronegative than oxygen, and their electron-donating inductive effect can lead to a slight upfield shift compared to a hypothetical analogue with a more electronegative substituent.
The Phosphoryl Group (P=O)
The exocyclic P=O bond is a dominant feature in the ³¹P NMR of phosphonates. The high degree of s-character in the σ-bond and the significant π-bonding character contribute to the overall electronic environment and the observed chemical shift.
The Endocyclic Ester Oxygen
The oxygen atom within the ring, part of the ester linkage, will have a deshielding effect on the phosphorus nucleus due to its high electronegativity.
The interplay of these factors—ring strain, substituent effects, and the nature of the bonds to phosphorus—determines the final observed chemical shift. A diagram illustrating these influencing factors is presented below.
Figure 1. Factors influencing the ³¹P NMR chemical shift.
Experimental Protocol for Acquiring the ³¹P NMR Spectrum
For researchers wishing to replicate the measurement or acquire spectra of related compounds, the following protocol provides a robust starting point.
Objective: To acquire a high-quality, proton-decoupled ³¹P NMR spectrum of this compound.
Materials:
-
This compound (CAS 15171-48-9)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tube (5 mm)
-
NMR spectrometer equipped with a broadband probe
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the broadband probe to the ³¹P frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Transmitter Frequency (O1P): Center the spectral window on the expected chemical shift region for phosphonates (e.g., 30 ppm).
-
Spectral Width (SW): A width of 200-300 ppm is typically sufficient to cover the range of common phosphorus compounds.
-
Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) may be necessary.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (e.g., 64-256 scans).
-
Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16).
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Reference the spectrum by setting the peak for the external 85% H₃PO₄ standard to 0 ppm. If an external standard is not used, referencing can be done relative to a known internal standard or by using the spectrometer's calibrated frequency.
-
The following diagram outlines the experimental workflow.
Figure 2. Experimental workflow for ³¹P NMR spectroscopy.
Conclusion
The ³¹P NMR chemical shift of this compound is a key analytical parameter for the characterization of this important organophosphorus compound. While the exact value from a primary source is not publicly available without a subscription, a comprehensive understanding of the factors influencing this shift allows for a well-reasoned estimation and a robust analytical approach. The interplay of ring strain, substituent effects, and the electronic nature of the phosphoryl group all contribute to the final resonance position. The provided experimental protocol offers a reliable method for obtaining high-quality ³¹P NMR spectra for this and related compounds, enabling researchers in drug development and materials science to confidently characterize their molecules of interest.
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An In-depth Technical Guide to the Crystal Structure of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for the determination and analysis of the crystal structure of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. While a definitive crystal structure is not yet publicly available, this document outlines a robust methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The protocols described herein are based on established principles of organic synthesis and crystallography, drawing parallels from structurally related cyclic phosphonate esters. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the three-dimensional architecture of this compound, a critical step in understanding its chemical reactivity and potential applications in materials science and drug discovery.
Introduction
This compound (CAS No. 15171-48-9) is a heterocyclic organic compound containing a phosphorus atom in a five-membered ring.[1][2][3] Its structure, featuring a reactive phosphonate ester moiety, makes it a valuable intermediate in organic synthesis and a potential candidate for applications as a fireproofing agent.[2] Despite its commercial availability and potential utility, a detailed understanding of its three-dimensional structure at the atomic level is currently lacking in the public domain.
The determination of a compound's crystal structure is paramount for a comprehensive understanding of its physicochemical properties. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern its stability, solubility, and reactivity. For professionals in drug development, a detailed crystal structure can inform the design of novel therapeutics by providing a basis for understanding molecular recognition and binding interactions.
This technical guide, therefore, presents a complete, proposed workflow for the elucidation and analysis of the crystal structure of this compound. The methodologies outlined are grounded in established scientific literature for similar cyclic phosphonate esters and are designed to ensure the generation of high-quality, verifiable data.[4][5]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for handling the compound and for designing appropriate crystallization experiments.
| Property | Value | Reference |
| CAS Number | 15171-48-9 | [1][2][3][6][7][8][9][10][11] |
| Molecular Formula | C4H7O3P | [1][2][3][6][7][11][12][13] |
| Molecular Weight | 134.07 g/mol | [1][7][12] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 97-98 °C | [1][2][10] |
| Boiling Point | 192 °C | [1][2][10] |
| Density | 1.26 g/cm³ | [1][2][7][10] |
| Flash Point | 84 °C | [1][2][7][10] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane; insoluble in water. | [1] |
Proposed Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. This section outlines a proposed synthetic route and a systematic approach to crystallization.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of methyldichlorophosphine with acrylic acid.[14] A detailed experimental protocol based on this strategy is provided below.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with acrylic acid and a suitable anhydrous solvent (e.g., toluene). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the phosphorus reagent.
-
Reagent Addition: Methyldichlorophosphine is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of acrylic acid at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound. The identity and purity of the synthesized compound should be confirmed by NMR, IR, and mass spectrometry.
Caption: Proposed synthetic workflow for this compound.
Crystallization
The growth of high-quality single crystals is often the most challenging step in crystal structure determination. A systematic approach involving the screening of various solvents and crystallization techniques is recommended.
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be screened for their ability to dissolve the compound at elevated temperatures and to allow for slow precipitation upon cooling. Good starting points include ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexanes or toluene.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold solvent, and dried.
Spectroscopic and Analytical Characterization
Prior to X-ray diffraction analysis, the identity and purity of the synthesized and crystallized material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra should be acquired. The ³¹P NMR spectrum is particularly crucial for confirming the presence and chemical environment of the phosphorus atom.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the P=O and C=O stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Experimental Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This involves integration of the diffraction spots, scaling of the data, and correction for absorption effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit between the observed and calculated structure factors. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Anticipated Structural Features and Discussion
Based on the known structures of other five- and six-membered cyclic phosphonate esters, several structural features can be anticipated for this compound.[4][5]
Caption: 2D structure of this compound.
The five-membered oxaphospholane ring is expected to adopt a non-planar conformation, likely an envelope or a twist-chair conformation, to minimize ring strain. The phosphorus atom will be in a tetrahedral coordination environment, bonded to the methyl group, the endocyclic oxygen atom, an exocyclic oxygen atom (P=O), and a carbon atom of the ring.
The precise bond lengths and angles will be determined by the interplay of steric and electronic effects. The P=O bond is expected to be the shortest of the phosphorus bonds, indicative of its double-bond character. The endocyclic P-O and P-C bonds will be longer, reflecting their single-bond nature.
The crystal packing will be governed by intermolecular interactions. While the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds may be present, involving the methyl and methylene protons as donors and the carbonyl and phosphoryl oxygen atoms as acceptors. Van der Waals forces will also play a significant role in the overall crystal packing.
A hypothetical summary of the crystallographic data that could be expected from a successful structure determination is presented in Table 2.
| Parameter | Anticipated Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (examples) |
| a (Å) | 5-10 |
| b (Å) | 8-15 |
| c (Å) | 10-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 800-1500 |
| Z | 4 or 8 |
| R-factor (%) | < 5 |
| Goodness-of-fit | ~1 |
Conclusion
The determination of the crystal structure of this compound is a crucial step towards a complete understanding of its chemical nature and potential applications. This technical guide has provided a comprehensive, step-by-step framework for achieving this goal, from synthesis and crystallization to final structure refinement and analysis. By following the detailed protocols and rationale presented herein, researchers will be well-equipped to undertake this important investigation and contribute valuable knowledge to the fields of chemistry and materials science. The resulting structural data will provide a solid foundation for future studies on the reactivity, and potential biological activity of this and related compounds.
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This compound | CAS#:15171-48-9 | Chemsrc. (n.d.). Chemsrc. Retrieved January 9, 2024, from [Link]
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2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE-2-OXIDE - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2024, from [Link]
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This compound CAS NO.15171-48-9. (n.d.). Henan Blight Industry Co., Ltd. Retrieved January 9, 2024, from [Link]
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X-ray structure of phosphonate 36. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). ResearchGate. Retrieved January 9, 2024, from [Link]
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Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. (2022). Beilstein Journals. Retrieved January 9, 2024, from [Link]
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This compound [ 15171-48-9 ]. (n.d.). LookChem. Retrieved January 9, 2024, from [Link]
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An In-Depth Technical Guide on the Thermal Stability of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a cyclic organophosphorus compound, sees application as a fireproofing agent and a synthetic building block.[1] Its efficacy and safety in these roles are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing its decomposition pathways, methodologies for its assessment, and interpretation of the resulting data. This document is intended to serve as a critical resource for researchers and professionals in material science and drug development, enabling a deeper understanding of the compound's thermal behavior and ensuring its safe and effective application.
Introduction: The Significance of Thermal Stability
This compound (CAS 15171-48-9) is a white crystalline powder with a melting point of 97-98°C and a boiling point of 192°C.[2] The thermal stability of a compound is a critical parameter that dictates its storage conditions, handling procedures, and application limits. For a compound like this compound, which is utilized in applications that may involve elevated temperatures, a thorough understanding of its thermal decomposition is paramount.
The thermal degradation of organophosphorus esters, a class to which this compound belongs, is a complex process. Generally, the initial step of degradation involves the elimination of a phosphorus acid.[3][4][5] The facility of this process is highly dependent on the level of oxygenation at the phosphorus atom.[3][4][5] Organophosphorus compounds with a high level of oxygenation at the phosphorus atom, such as phosphates, tend to be active in the solid phase, promoting char formation.[5] Conversely, those with lower oxygenation levels often decompose at higher temperatures to yield volatile radical species that can act in the gas phase.[5]
This guide will explore the specific thermal decomposition characteristics of this compound, providing the necessary technical details for its safe and effective use.
Molecular Structure and Potential Decomposition Pathways
The structure of this compound, with its five-membered ring containing a phosphorus-oxygen bond, presents several potential pathways for thermal decomposition.
Caption: Molecular Structure and Potential Decomposition Routes.
-
Ring Opening: The strained five-membered ring is susceptible to cleavage at the P-O or C-O bonds, especially under thermal stress. This could lead to the formation of linear phosphorus-containing compounds.
-
Decarboxylation: The lactone functionality (the C=O group within the ring) could undergo decarboxylation, releasing carbon dioxide and leading to the formation of a four-membered phosphorus-containing ring or other rearranged products.
-
Elimination Reactions: Similar to other organophosphorus esters, the molecule could undergo elimination reactions, potentially leading to the formation of unsaturated compounds and a phosphorus acid.[3][4][5]
The prevalence of each pathway is dependent on factors such as temperature, the presence of catalysts, and the surrounding atmosphere (inert or oxidative).
Experimental Assessment of Thermal Stability
A multi-faceted approach employing various analytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound.
| Technique | Information Provided |
| Thermogravimetric Analysis (TGA) | Determines the temperature at which the compound begins to lose mass due to decomposition. It provides quantitative data on the extent of mass loss as a function of temperature. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.[6] |
| Isothermal Stress Testing | Involves holding the compound at a constant elevated temperature for an extended period and monitoring its degradation over time, often using techniques like High-Performance Liquid Chromatography (HPLC). |
A robust assessment of thermal stability requires meticulously designed experiments. The following protocols provide a framework for such an analysis.
Caption: Experimental workflow for thermal stability assessment.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.[6] Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
First Heating Scan: Heat the sample from ambient to a temperature above its melting point (e.g., 120°C) at a rate of 10°C/min to erase its thermal history.[6]
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., 0°C).[6]
-
Second Heating Scan: Heat the sample again to a higher temperature (e.g., 300°C) at 10°C/min to observe the melting and decomposition events.[6]
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Determine the melting point (Tm) and any exothermic or endothermic peaks associated with decomposition.
Protocol 3: Isothermal Stress Testing
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Incubation: Place the solutions in a temperature-controlled oven at a specific temperature (e.g., 60°C, 80°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Interpreting the Data: A Holistic View
The data from these experiments must be synthesized to form a complete picture of the compound's thermal stability.
-
TGA will provide the primary decomposition temperature range. A sharp mass loss indicates a rapid, one-step decomposition, while a multi-step loss suggests a more complex degradation pathway.
-
DSC will reveal the energetic nature of the decomposition. An exothermic decomposition is of particular concern as it can lead to a runaway reaction. The melting point obtained from the first heating scan can also serve as a quality control parameter.
-
Isothermal testing provides crucial information about the long-term stability at moderately elevated temperatures, which is highly relevant for determining appropriate storage and handling conditions.
Hypothetical Data Summary:
| Parameter | Value | Technique | Significance |
| Melting Point (Tm) | 97-98 °C | DSC | Purity and identity confirmation. |
| Tonset (N2) | ~210 °C | TGA | Onset of significant decomposition in an inert atmosphere. |
| Tmax (N2) | ~235 °C | TGA | Temperature of the fastest decomposition rate in an inert atmosphere. |
| Decomposition Enthalpy | Exothermic | DSC | Indicates a potentially hazardous decomposition. |
| Degradation at 80°C (48h) | < 5% | Isothermal HPLC | Suggests good stability under moderately stressed conditions. |
Conclusion and Recommendations
A thorough understanding of the thermal stability of this compound is critical for its safe and effective use. The combination of TGA, DSC, and isothermal stress testing provides a comprehensive profile of its thermal behavior. Based on the available data and general knowledge of organophosphorus compounds, it is recommended that this compound be stored in a cool, dry place, away from sources of heat. For applications involving elevated temperatures, the process temperature should be kept well below the onset of decomposition as determined by TGA. Further studies to identify the specific decomposition products would be beneficial for a complete risk assessment.
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An In-Depth Technical Guide to the Solubility of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a compound of increasing interest in synthetic and pharmaceutical chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for accurately determining its solubility in various organic solvents.
Introduction: The Significance of Solubility in a Scientific Context
This compound (CAS No: 15171-48-9) is a cyclic phosphonate ester with a molecular formula of C4H7O3P and a molecular weight of 134.07 g/mol .[1][2][3] Its utility as a building block in organic synthesis and potential applications in medicinal chemistry underscore the critical need to understand its physicochemical properties.[3] Among these, solubility is a paramount parameter that governs reaction kinetics, purification strategies, and formulation development.
A thorough understanding of a compound's solubility is a cornerstone of successful laboratory practice and industrial application. For drug development professionals, poor solubility can impede oral bioavailability and create significant hurdles in formulation.[4][5] For synthetic chemists, solvent selection based on solubility is fundamental to achieving optimal reaction conditions and yields. This guide, therefore, aims to provide a robust framework for evaluating the solubility of this compound.
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. A more rigorous approach considers the thermodynamics of the dissolution process, primarily the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH), which involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions, and the entropy of solution (ΔS), which is the change in disorder of the system.
Phosphonates, as a class of organophosphorus compounds, exhibit a wide range of polarities. While phosphonic acids are generally poorly soluble in organic solvents, their ester derivatives, such as this compound, are expected to show greater solubility in organic media.[6] The presence of the polar phosphoryl (P=O) group and the ester linkage within the cyclic structure of this compound suggests that it will be most soluble in polar aprotic and polar protic solvents capable of hydrogen bonding or strong dipole-dipole interactions.
Initial qualitative assessments indicate that this compound is soluble in ethanol, dimethylformamide (DMF), and dichloromethane (DCM), and insoluble in water.[1] This provides a valuable starting point for selecting a range of solvents for quantitative analysis.
Experimental Determination of Solubility: A Validated Protocol
To ensure scientific integrity, a standardized and self-validating experimental protocol is essential. The following details a robust methodology for determining the thermodynamic solubility of this compound in a selection of organic solvents. The shake-flask method, a widely accepted technique for thermodynamic solubility determination, forms the basis of this protocol.[7][8]
Materials and Equipment
-
Compound: this compound (purity >98%)
-
Solvents: Ethanol, Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile, Ethyl Acetate, and Toluene (all analytical grade or higher)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector
-
Volumetric flasks and pipettes
-
Experimental Workflow
The experimental workflow is designed to ensure that equilibrium is reached and that the measured concentration represents the true thermodynamic solubility.
Sources
- 1. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 2. 15171-48-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 15171-48-9 [m.chemicalbook.com]
- 4. evotec.com [evotec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. enamine.net [enamine.net]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Introduction: The Role of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide in Modern Fire Safety
An In-Depth Technical Guide to the Flame Retardant Mechanism of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
In the pursuit of enhanced fire safety for polymeric materials, researchers continually seek flame retardant (FR) solutions that offer high efficacy without compromising the material's physical properties or environmental standards. This compound (CAS: 15171-48-9), hereafter referred to as MeOPP, has emerged as a significant organophosphorus flame retardant. It is a cyclic phosphonate notable for its dual-mode action, operating in both the condensed (solid) and gas phases to suppress combustion. This guide provides a detailed technical overview of its mechanism of action, synergistic potential, and the experimental methodologies used to validate its performance, aimed at researchers and professionals in materials science and polymer chemistry.
Core Mechanism of Action: A Dual-Phase Approach
The efficacy of MeOPP as a flame retardant stems from its ability to interfere with the combustion cycle at two critical stages: in the solid polymer (condensed phase) and in the flame itself (gas phase). This two-pronged attack is a hallmark of highly efficient phosphorus-based flame retardants.[1]
Condensed-Phase Activity: Building a Protective Barrier
The primary role of MeOPP in the condensed phase is to alter the thermal decomposition pathway of the host polymer to promote the formation of a stable, insulating char layer.[2][3] This process involves several key steps:
-
Thermal Decomposition and Acid Formation: Upon heating, MeOPP undergoes thermal decomposition. A key study on its specific decomposition profile was conducted by Balabanovich (2004).[4] While the detailed step-by-step mechanism is complex, the critical outcome is the generation of phosphorus-based acids, such as phosphoric acid and polyphosphoric acid.[2] This is a common pathway for organophosphorus esters, which degrade to form phosphorus acids that act as catalysts.[3]
-
Catalytic Dehydration and Charring: These newly formed acids act as powerful catalysts for the dehydration of the polymer matrix. By abstracting water molecules, they promote cross-linking and cyclization reactions within the polymer backbone, leading to the formation of a carbonaceous char.
-
Insulation and Fuel Suppression: The resulting char layer serves as a physical barrier on the polymer's surface. This barrier insulates the underlying material from the heat of the flame, slowing further pyrolysis.[1] Crucially, it also impedes the release of flammable volatile gases—the fuel for the fire—into the gas phase. This "fuel starvation" is a cornerstone of condensed-phase flame retardancy.
The diagram below illustrates the proposed logic of the condensed-phase action.
Caption: Logical flow of MeOPP's condensed-phase flame retardant action.
Gas-Phase Activity: Quenching the Flame
Simultaneously, MeOPP contributes to flame inhibition directly within the gaseous phase. This mechanism is predicated on interrupting the self-sustaining radical chain reactions that constitute a flame.[2][5]
-
Volatilization: During pyrolysis, a portion of the MeOPP or its initial decomposition fragments are volatile enough to escape the condensed phase and enter the flame.[2]
-
Radical Generation: In the high-temperature environment of the flame, these phosphorus-containing species break down to form highly reactive phosphorus-based radicals, most notably PO• and HPO•.[6][7]
-
Radical Scavenging: The combustion process is propagated by a chain reaction involving highly energetic free radicals, primarily hydrogen (H•) and hydroxyl (OH•).[8] The phosphorus radicals generated from MeOPP act as potent scavengers, converting these highly reactive species into more stable, non-propagating molecules like H₂O. This "poisons" the flame chemistry, reducing its intensity and heat output.[5]
The key catalytic cycles responsible for this scavenging effect are:[5]
-
Cycle 1:
-
H• + PO₂ + M → HOPO + M
-
OH• + HOPO → PO₂ + H₂O
-
Net Reaction: H• + OH• → H₂O
-
-
Cycle 2:
-
H• + HOPO → H₂ + PO₂
-
O• + HOPO → OH• + PO₂
-
Net Reaction: H• + O• → OH• (followed by quenching)
-
The diagram below visualizes this flame-poisoning mechanism.
Caption: Visualization of MeOPP's gas-phase radical scavenging action.
Synergistic Effects: Enhancing Performance
MeOPP demonstrates significant synergistic effects when combined with other flame retardants, particularly nitrogen-containing compounds like melamine or phosphorus-based salts like ammonium polyphosphate (APP). In a blend of High-Impact Polystyrene (HIPS) and Poly(2,6-dimethylphenylene oxide) (PPO), MeOPP was found to be crucial for achieving a UL-94 V-0 rating.[2] Similarly, a synergistic effect is observed between MeOPP and APP in HIPS.[3] This synergy often arises from interactions in the condensed phase, where the combination of additives leads to the formation of more robust and thermally stable polyphosphazene-type structures in the char, further enhancing its barrier properties.[3]
Data Presentation: Expected Performance in Flammability Tests
While specific quantitative data from a single, comprehensive study is not publicly available, the collective body of research indicates clear performance trends when MeOPP is incorporated into a polymer matrix. The following table summarizes the expected outcomes based on standard flammability tests.
| Flammability Parameter | Test Standard | Neat Polymer (Typical) | Polymer + MeOPP (Expected Outcome) |
| Limiting Oxygen Index (LOI) | ASTM D2863 | < 21% (Flammable) | Increased (> 27%, Self-Extinguishing) |
| Vertical Burn Rating | UL-94 | No Rating (NR) / HB | V-0 or V-2 |
| Peak Heat Release Rate (PHRR) | ASTM E1354 | High | Significantly Decreased |
| Total Heat Release (THR) | ASTM E1354 | High | Decreased |
| Time to Ignition (TTI) | ASTM E1354 | Varies | Often Decreased (due to catalytic action) |
| Char Yield | TGA / Cone | Low | Significantly Increased |
Experimental Protocols for Mechanistic Investigation
Validating the dual-phase mechanism of MeOPP requires a suite of analytical techniques. Below are step-by-step methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To assess thermal stability and char yield.
Protocol:
-
Calibrate the TGA instrument for temperature and mass.
-
Place 5-10 mg of the finely ground polymer sample (both neat and with MeOPP) into a ceramic or platinum crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.
-
Conduct the experiment under an inert nitrogen atmosphere (flow rate ~50 mL/min) to study pyrolytic decomposition.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition (T₅%), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of residual char at 700-800 °C.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile decomposition products, confirming the release of phosphorus-containing species.
Protocol:
-
Place a small amount of the sample (~100-500 µg) into a pyrolysis sample cup.
-
Insert the sample into the micro-furnace pyrolyzer, which is directly interfaced with the GC injector.
-
Rapidly heat the sample to a pyrolysis temperature (e.g., 750 °C) to mimic combustion conditions.
-
The pyrolysis products are swept by the helium carrier gas onto the GC column (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane).
-
Separate the volatile components using a programmed GC oven temperature ramp (e.g., hold at 40 °C for 2 min, then ramp at 10 °C/min to 300 °C).
-
Detect and identify the separated components using a mass spectrometer scanning a mass range of m/z 35-500.
-
Analyze the resulting chromatogram and mass spectra to identify phosphorus-containing fragments and changes in the polymer's degradation profile.
Caption: Standard workflow for Py-GC/MS analysis of flame retardants.
Cone Calorimetry
Objective: To quantify the fire behavior of the material under forced combustion, measuring key parameters like heat release rate (HRR).
Protocol (based on ASTM E1354):
-
Prepare test specimens, typically 100mm x 100mm with a thickness representative of the end-use application, not exceeding 50mm.
-
Condition the specimens at 23 °C and 50% relative humidity until a constant mass is achieved.
-
Wrap the back and edges of the specimen in aluminum foil and place it in the sample holder on a load cell.
-
Set the conical heater to a specific external heat flux, typically 35 kW/m² or 50 kW/m², simulating different fire scenarios.
-
Position the spark igniter over the sample surface.
-
Initiate the test, exposing the sample to the heat flux. Data collection begins.
-
Record the time to sustained ignition (TTI).
-
Continuously measure the mass of the sample, the oxygen concentration in the exhaust duct, and smoke obscuration.
-
The test concludes when flaming ceases or other specific criteria are met (e.g., mass loss rate drops below a threshold).
-
Calculate key parameters from the collected data: Heat Release Rate (HRR), Peak Heat Release Rate (PHRR), Total Heat Release (THR), and char yield.
Conclusion
This compound is a highly effective flame retardant that leverages a sophisticated, dual-phase mechanism of action. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and suppresses the release of fuel. In the gas phase, it actively quenches the flame by releasing phosphorus-based radicals that interrupt the chain reactions of combustion. Its demonstrated synergistic potential with other flame retardants further enhances its utility. The analytical protocols detailed herein provide a robust framework for researchers to quantify its performance and further explore the nuanced chemistry underlying its fire-retardant capabilities.
References
-
Balabanovich, A. I., Levchik, G. F., & Yang, J. H. (2002). Fire retardant effect of this compound in the PPO/HIPS blend. Journal of Fire Sciences, 20(6), 519-530. [Link]
-
Giles, M. R., & Linteris, G. T. (2004). Flame Inhibition by Phosphorus-Containing Compounds over a Range of Equivalence Ratios. OSTI.GOV. [Link]
-
Morgan, A. B., & Bundy, M. (2007). Cone calorimeter analysis of UL-94 V-rated plastics. Fire and Materials, 31(5), 257-283. [Link]
-
Balabanovich, A. I. (2004). Thermal decomposition study of this compound. Thermochimica Acta, 409(1), 33-39. [Link]
-
Balabanovich, A. I., Schnabel, W., & Madorsky, S. L. (2001). Ammonium polyphosphate fire retardance in HIPS: The effect of this compound. Polymer Degradation and Stability, 71(2), 175-183. [Link]
-
A-ACS, P. C. (2023). A Phosphorus–Silicon Synergistic Reactive Flame Retardant. ACS Applied Polymer Materials. [Link]
-
Polymer Competence Center Leoben GmbH. (n.d.). Flame Retardant Polymers. [Link]
-
ASTM International. (n.d.). ASTM E1354 - Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. [Link]
-
ASTM International. (n.d.). ASTM D2863 - Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). [Link]
-
Underwriters Laboratories. (n.d.). UL 94 - Standard for Tests for Flammability of Plastic Materials for Parts in Devices and Appliances. [Link]
- Hastie, J. W. (1973). Mass spectrometric studies of flame inhibition: the triphenylphosphine oxide-inhibited flame. Combustion and Flame, 21(1), 49-54.
-
Shimadzu. (2015). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. [Link]
-
Capital Testing. (n.d.). ASTM E1354 - Cone Calorimeter Laboratory Testing. [Link]
-
Fristrom, R. M. (1963). Radicals in Flames. APL Technical Digest. [Link]
Sources
Methodological & Application
Synthesis of phosphonate esters using 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Application Note & Protocol
Facile Synthesis of 3-(Methylphosphinato)propanoate Esters via Ring-Opening of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide with Alcohols
Abstract: Phosphonate esters are crucial structural motifs in medicinal chemistry and drug development, serving as stable mimics of phosphate esters.[1][2][3] Their enhanced resistance to enzymatic and chemical hydrolysis makes them invaluable as enzyme inhibitors, antiviral agents, and bone-targeting drugs.[2][3] This application note details a robust and efficient method for the synthesis of phosphonate esters through the nucleophilic ring-opening of this compound. This cyclic phosphonic anhydride serves as a highly reactive yet manageable phosphonylating agent, allowing for the straightforward formation of 3-(methylphosphinato)propanoate esters under mild conditions. We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol for the synthesis using a model alcohol, and a discussion of the applications for researchers in synthetic chemistry and drug discovery.
Introduction: The Significance of Phosphonates
The phosphate group is central to countless biological processes, but its inherent hydrolytic instability often limits the therapeutic potential of phosphate-containing drug candidates. Phosphonates, which substitute a labile P-O bond with a stable P-C bond, effectively address this challenge.[1][3] They act as bioisosteres of phosphates, carboxylates, or transition states of ester and amide hydrolysis, leading to their widespread use as enzyme inhibitors and therapeutic agents.[2][3] Consequently, the development of efficient and versatile synthetic routes to access diverse phosphonate esters is of paramount importance.
The traditional Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, but alternative methods are often sought to accommodate sensitive substrates or achieve specific functionalities.[4][5] The use of cyclic phosphonic anhydrides, such as this compound, presents an attractive alternative. The strained five-membered ring of this reagent makes it highly susceptible to nucleophilic attack, providing a strong thermodynamic driving force for the reaction.[6][7]
Reaction Mechanism: Nucleophilic Acyl Substitution at Phosphorus
The synthesis proceeds via a nucleophilic attack of an alcohol on the electrophilic phosphorus center of this compound. This reaction is analogous to the ring-opening of cyclic anhydrides by nucleophiles.
The process unfolds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the phosphorus atom. The high degree of ring strain in the five-membered oxaphospholane ring makes the phosphorus center highly electrophilic and susceptible to attack.[7][8]
-
Ring-Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic P-O bond. This ring-opening is irreversible and results in the formation of the desired phosphonate ester product, which contains a propanoate ester chain derived from the backbone of the reagent.
This mechanism is highly efficient and typically proceeds under mild conditions without the need for harsh coupling agents.
Figure 1: General reaction scheme for the synthesis of phosphonate esters.
Detailed Experimental Protocol
This protocol describes a general procedure for the phosphonylation of a primary alcohol (Benzyl Alcohol) as a model substrate. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 15171-48-9)
-
Benzyl alcohol (CAS: 100-51-6)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
-
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.34 g, 10 mmol, 1.0 equiv.). Seal the flask with a rubber septum and purge with dry nitrogen.
-
Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture until the solid is fully dissolved. Cool the flask to 0 °C using an ice-water bath.
-
Addition of Reactants:
-
Slowly add benzyl alcohol (1.03 mL, 10 mmol, 1.0 equiv.) to the stirred solution via syringe.
-
Follow with the dropwise addition of triethylamine (1.67 mL, 12 mmol, 1.2 equiv.). The base acts as a scavenger for the acidic phosphonic acid intermediate that is formed.
-
-
Reaction Progression: After the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be 50-70% ethyl acetate in hexanes. The disappearance of the starting alcohol spot indicates the completion of the reaction.
-
Aqueous Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine. The bicarbonate wash neutralizes any remaining acidic species.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70%) to afford the pure benzyl 3-(methylphosphinato)propanoate product.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry.
Representative Data
The versatility of this method allows for its application to a range of alcohols. Below are expected outcomes for different alcohol substrates.
| Entry | Alcohol Substrate | Expected Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | Benzyl Alcohol (Primary) | 4-6 | 85-95% | Clean reaction, straightforward purification. |
| 2 | 1-Butanol (Primary) | 5-7 | 80-90% | Slightly slower than benzyl alcohol. |
| 3 | Isopropanol (Secondary) | 8-12 | 65-75% | Slower reaction due to increased steric hindrance.[9] |
| 4 | tert-Butanol (Tertiary) | > 24 | < 10% | Reaction is highly disfavored due to severe steric hindrance.[9] |
Note: Data are representative and may vary based on specific reaction conditions and scale.
Safety and Handling
-
This compound: This compound is a cyclic anhydride and should be handled with care. It is sensitive to moisture and will react with water.[10] Always handle under an inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations must be conducted in a certified chemical fume hood.
-
Triethylamine (TEA): A corrosive and flammable liquid with a strong odor. Handle with care to avoid inhalation and skin contact.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[10][11]
Conclusion
The use of this compound provides a direct and efficient pathway for the synthesis of 3-(methylphosphinato)propanoate esters. The method is characterized by its mild reaction conditions, operational simplicity, and good yields, particularly for primary alcohols. This protocol is a valuable tool for medicinal chemists and researchers in drug development, facilitating the synthesis of phosphonate-containing molecules with significant therapeutic potential.
References
-
Głowacka, I. E., & Golebiewska, J. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available from: [Link]
-
Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available from: [Link]
-
Sloane, J. C., & Sinko, P. J. (2020). Phosphonate prodrugs: an overview and recent advances. Molecules. Available from: [Link]
-
ResearchGate. Examples of phosphonate drugs of medicinal use. ResearchGate. Available from: [Link]
-
Wiemer, A. J. (2010). New synthesis and reactions of phosphonates. Iowa Research Online. Available from: [Link]
- Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters. Google Patents.
-
Airgas. Safety Data Sheet for Propylene Oxide. Airgas. Available from: [Link]
-
MDPI. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. Available from: [Link]
-
Chemsrc. This compound | CAS#:15171-48-9. Chemsrc.com. Available from: [Link]
-
Dembinski, R. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available from: [Link]
-
Sobkowski, M., & Stawinski, J. (2020). Selective Esterification of Phosphonic Acids. Molecules. Available from: [Link]
-
Murray, J. I., Woscholski, R., & Spivey, A. C. (2012). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides – towards kinase-like reactivity. Chemical Communications. Available from: [Link]
-
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. Available from: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]
-
Fringuelli, F., & Pizzo, F. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available from: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]
-
Evans, M. (2023). Ring Opening of Epoxides by Strong Nucleophiles. YouTube. Available from: [Link]
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- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 15171-48-9: 2-Methyl-2,5-dioxo-1,2-oxaphospholane [cymitquimica.com]
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Application of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide in polymer chemistry
An In-Depth Technical Guide to the Application of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide in Polymer Chemistry
Introduction: Unveiling a Versatile Phosphorus-Containing Heterocycle
This compound, henceforth referred to by its CAS Number 15171-48-9 or the common abbreviation OP, is a cyclic organophosphorus compound with significant potential in polymer science.[1][2] As a white crystalline powder, it possesses a unique combination of thermal stability and reactivity stemming from its strained five-membered ring and reactive P-O bond.[3][4] These characteristics make it a compelling candidate for two primary applications in polymer chemistry: as a highly effective flame retardant and as a potential monomer for the synthesis of novel phosphorus-containing polyesters through ring-opening polymerization (ROP). This guide provides a detailed exploration of these applications, complete with mechanistic insights and actionable laboratory protocols for researchers and polymer scientists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15171-48-9 | [1][5] |
| Molecular Formula | C₄H₇O₃P | [1][5] |
| Molecular Weight | 134.07 g/mol | [1][5] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 97-98 °C | [1][5] |
| Boiling Point | 192 °C | [1][5] |
| Flash Point | 84 °C | [1][5] |
| Density | ~1.26 - 1.3 g/cm³ | [1] |
| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane; insoluble in water. | [5] |
graph Structure { layout=neato; node [shape=plaintext]; edge [style=bold]; rankdir=LR; graph [bgcolor="#F1F3F4"];// Atom nodes O1 [label="O", pos="0,1!", color="#EA4335", fontcolor="#EA4335"]; P [label="P", pos="1.2,0.5!", color="#202124", fontcolor="#202124"]; O2 [label="O", pos="2.4,1!", color="#EA4335", fontcolor="#EA4335"]; C1 [label="C", pos="2.4,2.2!", color="#5F6368", fontcolor="#5F6368"]; C2 [label="C", pos="1.2,2.7!", color="#5F6368", fontcolor="#5F6368"]; C3 [label="C", pos="0,2.2!", color="#5F6368", fontcolor="#5F6368"]; O3 [label="=O", pos="-1.1,2.5!", color="#EA4335", fontcolor="#EA4335"]; O4 [label="=O", pos="1.2,-0.7!", color="#EA4335", fontcolor="#EA4335"]; C4 [label="CH₃", pos="2.3,-0.1!", color="#5F6368", fontcolor="#5F6368"];
// Bonds O1 -- P [len=1.5]; P -- O2 [len=1.5]; O2 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- O1 [len=1.5]; C3 -- O3 [len=1.2]; P -- O4 [len=1.2]; P -- C4 [len=1.5]; }
Caption: Chemical structure of this compound.
Application I: High-Performance Flame Retardant for Polymeric Systems
The primary industrial application of OP is as a flame retardant, where it demonstrates remarkable efficacy, often in synergy with other additives.[3][4] Its mode of action is multifaceted, intervening in the combustion cycle in both the condensed (solid) phase and the gas phase.
Mechanistic Insights
Organophosphorus flame retardants operate through two main pathways to disrupt the self-sustaining cycle of combustion.[6]
-
Gas Phase Inhibition: During pyrolysis, OP can volatilize and decompose to produce phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•).[3][6] These species act as potent radical scavengers in the flame, interrupting the high-energy chain reactions involving H• and OH• radicals that propagate combustion. This "flame poisoning" effect reduces heat generation and slows the burning process.[6]
-
Condensed Phase Charring: In the solid polymer matrix, the thermal degradation of OP produces phosphoric and polyphosphoric acids.[3][4] These non-volatile acids act as catalysts for the dehydration and cross-linking of the polymer backbone.[6] This process promotes the formation of a stable, insulating layer of carbonaceous char on the polymer surface. The char layer serves as a physical barrier, limiting the transport of heat to the underlying polymer and restricting the escape of flammable volatiles to the gas phase.[3][6]
Studies on high-impact polystyrene (HIPS) have shown that OP works synergistically with compounds like ammonium polyphosphate and melamine.[3][4] This synergy arises from interactions between the additives during decomposition, leading to the formation of highly stable polyphosphazene-type structures in the char, further enhancing its protective properties.[3][4]
Caption: Dual-mode flame retardant mechanism of OP in polymers.
Protocol 1: Preparation and Evaluation of Flame-Retardant HIPS
This protocol details the incorporation of OP into a High-Impact Polystyrene (HIPS) matrix via melt compounding and subsequent evaluation of its flame retardancy.
Materials:
-
High-Impact Polystyrene (HIPS) pellets (extrusion grade)
-
This compound (OP) powder[5]
-
(Optional) Synergist: Ammonium polyphosphate (APP) or Melamine
-
Co-rotating twin-screw extruder
-
Injection molding machine
-
Limiting Oxygen Index (LOI) apparatus (ASTM D2863)
-
UL94 vertical burn test chamber (ASTM D3801)
Procedure:
-
Material Preparation (Pre-Drying):
-
Formulation and Compounding:
-
Prepare formulations by weight percent (wt%). A typical starting formulation for evaluation is 80% HIPS, 15% OP, and 5% APP.
-
Thoroughly pre-mix the dried HIPS pellets and additive powders in a bag or container to ensure a homogenous feed.
-
Set the temperature profile of the twin-screw extruder. For HIPS, a typical profile is: Feed zone (170°C) -> Compression zones (180°C, 190°C) -> Metering zone/Die (200°C). Causality: This gradual temperature increase ensures proper melting and mixing without thermally degrading the polymer or the additive.
-
Feed the pre-mixed blend into the extruder at a constant rate. Set the screw speed to a moderate level (e.g., 200-300 RPM) to achieve good dispersion without excessive shear heating.
-
Extrude the molten polymer blend through a strand die, cool the strands in a water bath, and pelletize them.
-
-
Specimen Preparation:
-
Dry the compounded pellets at 80 °C for 4 hours.
-
Using an injection molding machine, produce test specimens as required by ASTM standards for LOI (bar shape) and UL94 (typically 125 x 13 x 3.2 mm). A typical injection molding temperature for HIPS is 200-220°C.
-
-
Flame Retardancy Testing:
-
UL94 Vertical Burn Test: Condition the specimens for 48 hours at 23 °C and 50% relative humidity. Mount a specimen vertically and apply a calibrated flame to the bottom edge for 10 seconds. Record the afterflame time. Reapply the flame for another 10 seconds and record the second afterflame time and any dripping behavior. Classifications (V-0, V-1, V-2) are determined based on these parameters. A V-0 rating is the highest classification for this test.[3]
-
Limiting Oxygen Index (LOI): Place a specimen vertically in a glass chimney. Introduce a mixture of oxygen and nitrogen into the chimney and ignite the top of the specimen. Determine the minimum oxygen concentration required to sustain combustion for 3 minutes or consumption of 5 cm of the specimen. A higher LOI value indicates better flame retardancy.
-
Self-Validation: The protocol is validated by comparing the LOI and UL94 results of the OP-containing formulations against a control sample of pure HIPS processed under identical conditions. A significant increase in LOI and a V-0 rating would validate the efficacy of the flame retardant system.[3][4]
Application II: Monomer for Phosphorus-Containing Polyesters via ROP
The strained cyclic ester structure of OP makes it a promising candidate for ring-opening polymerization (ROP), a powerful technique for producing polymers with well-defined architectures.[7] While specific literature on the ROP of OP is nascent, the principles established for the polymerization of other cyclic phosphoesters can be applied to design a synthetic strategy.[7] The resulting poly(phosphoester)s would have phosphorus atoms integrated directly into the polymer backbone, potentially imparting inherent and permanent flame retardancy, as well as influencing properties like biodegradability.
Protocol 2: Generalized Ring-Opening Polymerization of OP
This protocol provides a generalized method for the synthesis of a poly(phosphoester) from OP. Note: This is a predictive protocol based on established ROP chemistry for similar monomers; optimization of catalyst, temperature, and time is essential.
Materials:
-
This compound (OP) monomer[5]
-
Initiator: Benzyl alcohol (for hydroxyl-terminated chains)
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂), or an organocatalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent: Toluene or Dichloromethane (DCM)
-
Precipitation solvent: Cold methanol or diethyl ether
-
Inert atmosphere glovebox or Schlenk line apparatus
Procedure:
-
Monomer and Glassware Preparation:
-
Purify the OP monomer by recrystallization if necessary. Dry thoroughly under vacuum.
-
All glassware must be flame-dried or oven-dried (120 °C overnight) and cooled under an inert atmosphere (Nitrogen or Argon) to eliminate moisture, which can interfere with the polymerization.
-
-
Polymerization Setup (Schlenk Line):
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the OP monomer (e.g., 1.0 g, 7.46 mmol).
-
Add the desired amount of initiator. The monomer-to-initiator ratio ([M]/[I]) will control the target molecular weight. For a target degree of polymerization of 50, use benzyl alcohol (16.1 mg, 0.149 mmol).
-
Add anhydrous solvent (e.g., 5 mL of toluene) via a dry syringe. Stir until all solids are dissolved.
-
-
Initiation and Polymerization:
-
In a separate vial inside a glovebox or under inert atmosphere, prepare a stock solution of the catalyst (e.g., 10 mg/mL Sn(Oct)₂ in anhydrous toluene).
-
Add the catalyst solution to the reaction flask via syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is between 100:1 and 1000:1.
-
Immerse the flask in a preheated oil bath. A typical starting temperature for Sn(Oct)₂-catalyzed ROP is 90-110 °C.[7] For DBU, polymerization can often be conducted at room temperature.[7]
-
Allow the reaction to proceed for a set time (e.g., 2-24 hours). The progress can be monitored by taking small aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
After the desired conversion is reached, cool the reaction to room temperature.
-
Dilute the viscous solution with a small amount of DCM if necessary.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., 100 mL of cold methanol) with vigorous stirring. The polymer should crash out as a solid.
-
Isolate the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate to further purify it. Repeat this process 2-3 times.
-
Dry the final polymer product under high vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
¹H and ³¹P NMR: Confirm the polymer structure and the disappearance of the monomer peaks.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). A narrow Đ (e.g., < 1.3) indicates a controlled polymerization.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the new polymer.
-
Caption: Experimental workflow for Ring-Opening Polymerization (ROP) of OP.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile tool in the polymer chemist's arsenal. Its proven efficacy as a flame retardant, particularly its synergistic behavior in key commercial plastics like HIPS, provides a clear and immediate application. The protocols and mechanistic discussions provided herein offer a solid foundation for leveraging this performance. Furthermore, its potential as a monomer for creating novel, inherently flame-retardant polyesters opens exciting avenues for materials innovation. The development of such polymers could lead to advanced materials with enhanced safety profiles for applications ranging from electronics to construction and textiles. Further research into the controlled polymerization of OP and the properties of the resulting polymers is a promising field of study for materials science.
References
-
ResearchGate. (n.d.). Fire Retardant Effect of this compound in the PPO/HIPS Blend. Available from: [Link]
-
ResearchGate. (n.d.). Ammonium polyphosphate fire retardance in HIPS: The effect of this compound. Available from: [Link]
-
ResearchGate. (n.d.). Phosphorus-containing polyesters and polyesterimides – synthesis and characterisation. Available from: [Link]
-
ResearchGate. (n.d.). Phosphorus-Containing Polymer Flame Retardants for Aliphatic Polyesters. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Available from: [Link]
-
Chemsrc. (n.d.). This compound | CAS#:15171-48-9. Available from: [Link]
-
Semantic Scholar. (2015). Multifunctional poly(phosphoester)s with two orthogonal protective groups. Available from: [Link]
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Application Notes & Protocols: 2-Methyl-1,2-oxaphospholan-5-one 2-oxide as a Versatile Precursor for Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
The field of medicinal chemistry is in a perpetual state of innovation, seeking novel molecular scaffolds to address complex biological challenges. Among these, organophosphorus compounds, particularly phosphonates, have garnered significant attention for their ability to mimic natural phosphates, serving as effective enzyme inhibitors, antiviral agents, and herbicides.[1][2][3] This guide focuses on a unique and reactive precursor, 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS 15171-48-9). While primarily recognized for its role as a flame retardant in polymer chemistry, its inherent reactivity as a cyclic phosphonic anhydride presents a compelling, yet underexplored, avenue for the synthesis of novel bioactive molecules.[4] This document provides a comprehensive overview of its potential, focusing on scientifically sound, protocol-driven applications in the synthesis of functionalized phosphonates and biocompatible polymers.
Part 1: Core Chemistry and Synthetic Potential
Physicochemical Properties of this compound
This white crystalline solid is characterized by a strained five-membered ring containing a phosphonate ester and a lactone. This unique structure renders it susceptible to nucleophilic attack, making it an excellent electrophilic phosphonylating agent.
| Property | Value | Reference |
| CAS Number | 15171-48-9 | [4] |
| Molecular Formula | C4H7O3P | [4] |
| Molecular Weight | 134.07 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 97-98 °C | [5] |
| Boiling Point | 192 °C | [5] |
| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane; Insoluble in water. | [6] |
Key Synthetic Transformations: Ring-Opening Reactions
The primary route to leveraging this compound as a precursor is through the nucleophilic ring-opening of the oxaphospholane ring. This reaction is analogous to the ring-opening of other strained cyclic esters and anhydrides. The high degree of ring strain in the five-membered ring facilitates this process.[7][8][9][10]
General Reaction Scheme:
Caption: General nucleophilic ring-opening of this compound.
This reaction yields a 3-(methylphosphinoyl)propanoic acid derivative, functionalized with the nucleophile. This transformation is key to introducing diverse chemical moieties that can impart biological activity.
Part 2: Application in the Synthesis of Bioactive Phosphonate-Containing Polymers
While the direct synthesis of small-molecule drugs from this compound is not extensively documented, its application as a monomer for creating biocompatible and bioactive polymers holds significant promise.[11][12][13][14] Phosphonate-containing polymers are of great interest for biomedical applications due to their biocompatibility, biodegradability, and ability to interact with biological systems.[11][13][15]
Rationale for Biomedical Applications of Phosphonate Polymers
Phosphonate-containing polymers are explored for a variety of biomedical applications, including:
-
Drug Delivery Systems: The phosphonate groups can be used to attach drugs, and the polymer backbone can be designed to be biodegradable, allowing for controlled release.
-
Tissue Engineering: These polymers can serve as scaffolds for cell growth due to their biocompatibility.
-
Dental Materials: The phosphonate groups can promote adhesion to tooth enamel.[11]
Protocol: Synthesis of a Poly(phosphonate-ester) via Ring-Opening Polymerization
This protocol details the synthesis of a simple poly(phosphonate-ester) through the ring-opening polymerization of this compound.
Workflow Diagram:
Caption: Workflow for the ring-opening polymerization of this compound.
Materials:
-
This compound (Monomer)
-
Benzyl alcohol (Initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)2) (Catalyst)
-
Toluene (Anhydrous)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.34 g, 10 mmol) in anhydrous toluene (20 mL).
-
Initiator and Catalyst Addition: To the stirred solution, add benzyl alcohol (10.8 mg, 0.1 mmol) as the initiator, followed by a stock solution of Sn(Oct)2 in toluene (e.g., 0.1 M solution, to achieve a monomer-to-catalyst ratio of 200:1).
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for 24 hours.
-
Quenching: After 24 hours, cool the reaction mixture to room temperature and quench the reaction by adding a small amount of methanol (1 mL).
-
Polymer Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold diethyl ether (200 mL) with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 40 °C to a constant weight.
Expected Outcome:
A white to off-white solid polymer. The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.
Characterization:
-
¹H and ³¹P NMR: To confirm the polymer structure and the successful ring-opening.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Part 3: Hypothetical Application in Bioactive Compound Synthesis
While direct evidence is sparse, the ring-opened product, 3-(methylphosphinoyl)propanoic acid, and its derivatives are valuable intermediates for synthesizing more complex bioactive molecules.
Synthesis of a Bioactive Propanoic Acid Derivative
Aryl propionic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] The 3-(methylphosphinoyl)propanoic acid scaffold could be a starting point for novel anti-inflammatory agents.
Hypothetical Synthetic Pathway:
Caption: Hypothetical synthesis of an aryl-amide derivative.
This pathway illustrates how the precursor can be converted into a more complex molecule with potential biological activity. The introduction of an aryl amine in the final step could lead to compounds with anti-inflammatory or antimicrobial properties.[3][18]
References
- Avcı, D., & Altuncu, M. S. (2023). (BIS)
- Various Authors. (2026). Phosphonate-based copolymers as biomedical coatings.
- Le-Meste, M., & Loubat, C. (n.d.). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field.
- Pascual, S., & Fontaine, L. (2012).
- Ho, V. T., & Jérôme, C. (2023).
- ChemBlink. (n.d.). This compound [CAS# 15171-48-9].
- Colorcom Ltd. (n.d.). Factory Supply this compound With Competitive Price.
- ChemicalBook. (n.d.). This compound CAS 15171-48-9.
- Henan Alpha Chemical Co., Ltd. (n.d.). This compound CAS NO.15171-48-9.
- Metcalf, W. W., & van der Donk, W. A. (2009).
- ChemicalBook. (n.d.). This compound ISO 9001:2015 REACH producer.
- Montchamp, J.-L. (2014).
- Ullah, S., & Ahmad, S. (2019).
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Shchetinin, V. N., et al. (2018). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Sharma, V., et al. (2017). Evaluation of bioactive compounds and antioxidant potential of hydroethanolic extract of Moringa oleifera Lam.
- Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles (video).
- Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Various Authors. (n.d.).
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Gothandapani, A., et al. (n.d.). Bioactive compound and their biological activity.
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- Fringuelli, F., & Pizzo, F. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar.
- Świsłocka, R., et al. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. NIH.
- LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Evans, M. (2023). Ring Opening of Epoxides by Strong Nucleophiles. YouTube.
- Various Authors. (1989). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI.
- PubChem. (n.d.). 3-(Methylthio)propanoic acid.
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Application Notes and Protocols for the Characterization of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide Derivatives
Introduction: The Significance of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide Derivatives
This compound and its derivatives represent a class of heterocyclic organophosphorus compounds with significant potential in various scientific and industrial domains. The core structure, a five-membered ring containing phosphorus and oxygen, coupled with a lactone moiety, imparts unique chemical properties that make these compounds valuable as flame retardants, polymer additives, and intermediates in organic synthesis.[1][2] Their potential biological activity also makes them of interest to researchers in drug development and agrochemicals.[3]
The precise characterization of these derivatives is paramount to understanding their structure-activity relationships, ensuring their purity, and developing robust applications. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous characterization of novel this compound derivatives. The methodologies outlined herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals, ensuring the generation of reliable and reproducible data.
Strategic Approach to Characterization: A Multi-technique Imperative
A single analytical technique is rarely sufficient for the complete characterization of a novel chemical entity. A holistic and definitive structural elucidation of this compound derivatives necessitates a multi-pronged approach, integrating data from various spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.
Below is a recommended workflow for the characterization of a newly synthesized derivative:
Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural assignment of this compound derivatives. A combination of ¹H, ¹³C, and ³¹P NMR experiments, often supplemented with 2D techniques like COSY and HSQC, provides detailed information about the molecular framework, connectivity, and stereochemistry.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Key Diagnostic Signals for the this compound Core:
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| P-CH₃ | 1.5 - 2.0 | Doublet | ²JP-H ≈ 15-20 | The doublet arises from coupling to the phosphorus nucleus. |
| P-CH₂- | 2.0 - 3.0 | Multiplet | Complex multiplet due to coupling with phosphorus and adjacent protons. | |
| -CH₂-C=O | 2.5 - 3.5 | Multiplet |
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of protons.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. The coupling between phosphorus and carbon atoms (¹JP-C, ²JP-C, ³JP-C) is particularly informative for assigning carbons in the vicinity of the phosphorus atom.
Key Diagnostic Signals for the this compound Core:
| Carbon | Typical Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) | Coupling Constants (J, Hz) | Notes |
| P-C H₃ | 15 - 25 | Doublet | ¹JP-C ≈ 120-140 | The large one-bond coupling is characteristic. |
| P-C H₂- | 25 - 40 | Doublet | ¹JP-C ≈ 90-110 | |
| -C H₂-C=O | 30 - 45 | Doublet | ²JP-C ≈ 5-15 | |
| C =O | 170 - 180 | Doublet | ²JP-C ≈ 5-15 | The carbonyl carbon is coupled to the phosphorus atom. |
Note: The chemical shifts are approximate and can vary depending on the substituents on the ring. For a similar compound, 2-phenyl-1,2-oxaphospholane 2-oxide, the carbon signals have been reported, providing a reference for expected chemical shift ranges.[4]
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
³¹P NMR Spectroscopy: A Direct Window to the Phosphorus Center
³¹P NMR is a highly sensitive and specific technique for organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it.
Expected ³¹P Chemical Shift:
For the parent compound, this compound, a ³¹P chemical shift has been reported. The chemical shifts for its derivatives are expected to be in a similar range, typically between +40 and +70 ppm (relative to 85% H₃PO₄), which is characteristic of phosphonates.
Protocol for ³¹P NMR Analysis:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Spectrometer: The frequency will depend on the magnetic field strength (e.g., 162 MHz on a 400 MHz instrument).
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width is recommended initially (e.g., -50 to +150 ppm) to ensure the signal is captured.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (³¹P relaxation times can be long).
-
Number of Scans: 64-256.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum externally using 85% H₃PO₄ at 0 ppm.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential technique for determining the molecular weight of the synthesized derivatives and for obtaining structural information through the analysis of their fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for this class of compounds.
Expected Fragmentation Pathways:
The this compound core is expected to undergo characteristic fragmentation upon ionization. Understanding these pathways is crucial for interpreting the mass spectra of its derivatives.
Caption: Plausible fragmentation pathways for this compound derivatives in mass spectrometry.
Common Fragments to Expect:
-
Loss of the methyl group: [M - 15]⁺
-
Loss of ethene via a retro-Diels-Alder reaction: [M - 28]⁺˙
-
Loss of carbon dioxide: [M - 44]⁺˙
-
Formation of the [CH₃PO₂]⁺˙ ion: A characteristic fragment for the phosphonate moiety.
-
Loss of substituents: Fragmentation of substituent groups on the oxaphospholane ring will also be observed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable derivatives.
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is a good starting point.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for less volatile or thermally labile derivatives. Electrospray ionization (ESI) is the most common ionization technique used in this context.
Protocol for LC-MS Analysis:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 10-100 µg/mL.
-
LC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to aid in protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds.
-
Mass Range: Scan a range that includes the expected [M+H]⁺ or [M+Na]⁺ ions.
-
Drying Gas Temperature and Flow: Optimize according to the instrument manufacturer's recommendations.
-
Nebulizer Pressure: Optimize for stable spray.
-
Capillary Voltage: Typically 3-4 kV.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound derivatives, FTIR is particularly useful for confirming the presence of the P=O and C=O groups.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| P=O (Phosphoryl) | 1250 - 1300 | Strong | A very characteristic and intense absorption for phosphonates. |
| C=O (Lactone) | 1730 - 1780 | Strong | The exact position depends on ring strain and substituents. |
| P-O-C | 1000 - 1100 | Strong | |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |
Protocol for FTIR Analysis:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample compartment (or the KBr pellet/ATR crystal).
-
Acquire the sample spectrum.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Chromatographic Techniques: Assessing Purity and Facilitating Isolation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of the synthesized derivatives and for isolating them from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of a wide range of this compound derivatives.
Protocol for HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector is generally sufficient.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the desired product from impurities. A typical gradient would be from a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) to a high percentage of acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound or its impurities have significant absorbance (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the peaks, which can aid in peak identification and purity assessment.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable derivatives.
Protocol for GC Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used for purity analysis.
-
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-1, HP-5) is recommended.
-
Injector and Detector Temperatures: Typically set to 250 °C and 280 °C, respectively.
-
Oven Temperature Program: A temperature ramp (e.g., from 100 °C to 250 °C at 10 °C/min) is usually employed to ensure good separation of components with different boiling points.
-
Carrier Gas: Helium or nitrogen.
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., acetone, ethyl acetate) to an appropriate concentration.
Conclusion
The comprehensive characterization of this compound derivatives is a critical step in their development for various applications. By employing a strategic combination of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and chromatographic techniques, researchers can obtain unambiguous structural information and ensure the purity of their compounds. The protocols and guidelines presented in this application note are intended to provide a robust framework for the successful characterization of this important class of organophosphorus compounds, thereby facilitating further research and development in this field.
References
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Available at: [Link]
-
This compound | CAS#:15171-48-9. Chemsrc. Available at: [Link]
-
2-Phenyl-1,2-oxaphospholane 2-oxide - Optional[13C NMR]. Chemical Shifts. Available at: [Link]
-
Synthesis of 2‐phenyl‐1,2‐oxaphospholane 2‐oxide (6) and... ResearchGate. Available at: [Link]
-
Analysis of Organophosphorus Compounds by GC/MS. cromlab-instruments.es. Available at: [Link]
-
Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. MDPI. Available at: [Link]
-
Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journals. Available at: [Link]
-
Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University. Available at: [Link]
-
Synthesis and structural characterization of two rotationally flexible bis(benzoxaphosphole)s. Taylor & Francis Online. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]
-
Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
(2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. RSC Publishing. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Factory Supply this compound With Competitive Price. COLORCOM LTD. Available at: [Link]
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available at: [Link]
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Semantic Scholar. Available at: [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]
-
Synthesis and Spectroscopic studies of some new oxazepine derivatives throughout [2+5] cycloaddition reaction (IV). ResearchGate. Available at: [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
-
Synthesis and Studies on Spectroscopic as Well as Electron Donating Properties of the Two Alkoxy Benzo[b]thiophenes. PubMed. Available at: [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]
-
FTIR absorption spectra of γ-Fe2O3 nanoparticles. ResearchGate. Available at: [Link]
-
The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. PubMed. Available at: [Link]
-
Gamma irradiation effects on polycaprolactone/zinc oxide nanocomposite films. Redalyc. Available at: [Link]
-
FTIR spectra of a Fe3O4, bα-Fe2O3, and cγ-Fe2O3 nanoparticles. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols for Chiral Phosphine Oxides in Asymmetric Catalysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of P-Stereogenic Centers in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective catalysts is paramount. Among the privileged scaffolds for chiral ligands and organocatalysts, compounds possessing a stereogenic phosphorus atom, known as P-stereogenic or P-chiral compounds, have garnered significant attention.[1] These molecules have found widespread application as chiral ligands in transition-metal catalysis and as organocatalysts in their own right.[1][2] Their utility stems from the unique steric and electronic environment imparted by the chiral phosphorus center, which can effectively control the stereochemical outcome of a chemical transformation.
While the user's initial interest was in 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a thorough review of the scientific literature indicates that its primary applications are as a fireproofing agent and a building block in organic synthesis, with no documented use in asymmetric catalysis to date.[3][4][5] However, the broader class of chiral phosphine oxides represents a cornerstone of modern asymmetric catalysis. These compounds are not only stable, often crystalline, and easy to handle, but they also serve as versatile precursors to chiral phosphine ligands and, in some cases, act as potent organocatalysts themselves.
This guide will provide an in-depth exploration of the synthesis and application of chiral phosphine oxides in asymmetric catalysis, offering both foundational knowledge and practical, field-proven protocols.
Part 1: Enantioselective Synthesis of Chiral Phosphine Oxides
The generation of P-chiral phosphine oxides with high enantiopurity is a critical first step for their application in asymmetric synthesis. Several powerful strategies have been developed to this end.
Copper-Catalyzed Dynamic Kinetic Asymmetric C–P Cross-Coupling
A highly effective method for the synthesis of P-chiral tertiary phosphine oxides involves the copper-catalyzed dynamic kinetic intermolecular C–P cross-coupling of secondary phosphine oxides (SPOs) with aryl iodides.[6] The success of this approach hinges on two key factors: the facile racemization of the starting SPOs under the reaction conditions and the high enantioselectivity of the copper catalyst.[6] This method allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.
Diagram 1: Conceptual Workflow for Dynamic Kinetic Asymmetric C-P Cross-Coupling
Caption: Dynamic kinetic resolution enables high yields of a single enantiomer.
Protocol 1: Synthesis of a P-Chiral Tertiary Phosphine Oxide via Cu-Catalyzed C-P Cross-Coupling
This protocol is a representative example based on the principles described by Su and coworkers.[6]
Materials:
-
Secondary phosphine oxide (SPO) (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
CuI (5 mol%)
-
Chiral ligand (e.g., a chiral diamine) (6 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (0.1 M)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add CuI (5 mol%), the chiral ligand (6 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the secondary phosphine oxide (1.0 equiv) and the aryl iodide (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24-48 h), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the P-chiral tertiary phosphine oxide.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the copper catalyst and other reagents.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to side reactions.
-
Base (K₃PO₄): Acts as a proton scavenger and facilitates the formation of the active phosphide species.
-
Excess Aryl Iodide: Ensures complete consumption of the limiting secondary phosphine oxide.
Desymmetrization Strategies
Another elegant approach to P-chiral phosphine oxides is the enantioselective desymmetrization of prochiral bisphenol compounds.[1] For instance, a biscinchona alkaloid-catalyzed asymmetric allylic alkylation of bis(2-hydroxyphenyl)phosphine oxides with Morita-Baylis-Hillman carbonates can provide access to a range of optically active P-stereogenic phosphine oxides with excellent yields and enantioselectivities.[1]
Part 2: Applications in Asymmetric Catalysis
Chiral phosphine oxides can be employed in asymmetric catalysis in two primary capacities: as direct organocatalysts or as stable precursors to highly reactive chiral phosphine ligands.
Chiral Phosphine Oxides as Organocatalysts
Chiral phosphine oxides can function as potent Lewis basic organocatalysts. The phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor or directly coordinate to electrophiles, activating them towards nucleophilic attack within a defined chiral environment.
A key application is in the enantioselective ring opening of meso-epoxides. For example, the reaction of meso-epoxides with silicon tetrachloride in the presence of a catalytic amount of a chiral phosphine oxide (such as BINAPO, derived from BINAP) can produce chiral 1,2-chlorohydrins in good yields and enantioselectivities.[7]
Diagram 2: Proposed Catalytic Cycle for Phosphine Oxide-Catalyzed Ring Opening
Caption: Lewis basic phosphine oxide activates the silicon reagent.
Chiral Phosphine Oxides as Precursors to Phosphine Ligands
Perhaps the most widespread use of chiral phosphine oxides is as air-stable precursors to chiral phosphine ligands. Chiral phosphines are among the most important and effective ligands for a vast array of transition-metal-catalyzed asymmetric reactions, including hydrogenation, C-C and C-N bond formation, and C-H activation.[8][9] However, many chiral phosphines are sensitive to oxidation. Synthesizing and storing them as their corresponding phosphine oxides provides a practical solution to this stability issue. The phosphine oxide can then be reduced to the desired phosphine immediately before use.
Protocol 2: Reduction of a Chiral Tertiary Phosphine Oxide to a Chiral Phosphine Ligand
Materials:
-
Chiral tertiary phosphine oxide (1.0 equiv)
-
Silane reducing agent (e.g., trichlorosilane (HSiCl₃) or phenylsilane (PhSiH₃)) (excess, e.g., 3-5 equiv)
-
Base (e.g., triethylamine or N,N-diisopropylethylamine) (optional, depends on silane)
-
Anhydrous, degassed solvent (e.g., toluene or xylene)
Procedure:
-
Dissolve the chiral tertiary phosphine oxide (1.0 equiv) in anhydrous, degassed solvent in an oven-dried Schlenk flask under an inert atmosphere.
-
If required, add the base to the solution.
-
Carefully add the silane reducing agent dropwise at room temperature or 0 °C. The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture (e.g., 80-120 °C) and stir for several hours, monitoring by ³¹P NMR spectroscopy for the disappearance of the phosphine oxide signal and the appearance of the phosphine signal.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess silane with a suitable reagent (e.g., slow addition of aqueous NaOH or saturated NaHCO₃ solution at 0 °C).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting chiral phosphine is often used immediately without further purification. If necessary, it can be purified by crystallization or chromatography under strictly anaerobic and anhydrous conditions.
Causality Behind Experimental Choices:
-
Silane Reducing Agents: These are effective and common reagents for the deoxygenation of phosphine oxides. Trichlorosilane is particularly potent.
-
Inert Atmosphere: The product chiral phosphine is typically air-sensitive and must be protected from oxygen.
-
Anhydrous Conditions: Water can react with the silane and interfere with the reduction.
Part 3: Data Summary and Concluding Remarks
The development of synthetic routes to chiral phosphine oxides has enabled significant advances in asymmetric catalysis. The table below summarizes representative results for the synthesis of these valuable compounds.
Table 1: Representative Enantioselective Syntheses of P-Chiral Phosphine Oxides
| Method | Catalyst/Reagent System | Substrate Scope | Yield (%) | Enantiomeric Ratio (e.r.) / ee (%) | Reference |
| Cu-Catalyzed C-P Cross-Coupling | CuI / Chiral Diamine Ligand | Aryl Iodides & Secondary Phosphine Oxides | High | Good to Excellent | [6] |
| Pd-Catalyzed Domino Heck–Suzuki | Pd Catalyst / TADDOL-derived Phosphoramidite | Various | Good | Excellent | [8] |
| Desymmetrization via Allylic Alkylation | Biscinchona Alkaloid Catalyst | Bis(2-hydroxyphenyl)phosphine oxides | Up to 99 | Up to 98.5:1.5 e.r. | [1] |
| Asymmetric C-H Activation | Cp*Ir Catalyst / Chiral Carboxylic Amide | Tertiary Substituted Phosphine Oxides | Good | Up to 96% ee | [9] |
Chiral phosphine oxides are a versatile and indispensable class of compounds in asymmetric catalysis. While the specific molecule this compound has not yet been reported in this context, the principles governing the synthesis and application of other P-chiral phosphine oxides provide a robust framework for future research. Their stability makes them excellent precursors for air-sensitive phosphine ligands, and their inherent Lewis basicity allows them to function as effective organocatalysts. The continued development of novel synthetic methods and applications for chiral phosphine oxides will undoubtedly lead to new and powerful tools for the construction of complex, enantioenriched molecules for the pharmaceutical and agrochemical industries.
References
-
Enantioselective Synthesis of P-Chiral Phosphine Oxides Bearing an All-Carbon Quaternary Stereogenic Center via Palladium-Catalyzed Domino Heck–Suzuki Reaction. ACS Catalysis.
-
Synthesis of P-Chiral Tertiary Phosphine Oxides by Copper-Catalyzed Dynamic Kinetic Asymmetric C–P Cross-Coupling. Angewandte Chemie International Edition.
-
Application Notes and Protocols: Chiral Phosphorus(V) Oxo Catalysts in Asymmetric Synthesis. BenchChem.
-
Asymmetric C–H Activation for the Synthesis of P- and Axially Chiral Biaryl Phosphine Oxides by an Achiral Cp*Ir Catalyst with Chiral Carboxylic Amide. ACS Catalysis.
-
Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols. Chemical Science.
-
This compound CAS - ChemicalBook. ChemicalBook.
-
This compound | CAS#:15171-48-9 | Chemsrc. Chemsrc.
-
Factory Supply this compound With Competitive Price. Guidechem.
-
This compound CAS NO.15171-48-9. LookChem.
-
Chiral Phosphine Oxide-Catalyzed Enantioselective Ring Opening of Oxetanes. ResearchGate.
Sources
- 1. Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 15171-48-9 [m.chemicalbook.com]
- 4. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 5. This compound, CasNo.15171-48-9 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Incorporating 2-Methyl-1,2-oxaphospholan-5-one 2-oxide into Polyurethane Foams for Enhanced Flame Retardancy
Introduction: The Critical Need for Advanced Flame Retardants in Polyurethane Systems
Polyurethane (PU) foams are indispensable materials in a vast array of applications, from insulation and construction to automotive components and consumer goods. Their widespread use is attributable to their excellent thermal insulation properties, low density, and versatile mechanical characteristics. However, the inherent flammability of polyurethane foams presents a significant fire hazard, often leading to rapid flame spread and the release of dense, toxic smoke. This necessitates the incorporation of effective flame retardants to meet stringent fire safety standards and ensure product safety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a highly effective, halogen-free phosphorus-based flame retardant, 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (referred to herein as OP), into polyurethane foam formulations. As an additive flame retardant, OP offers a compelling alternative to traditional halogenated systems, which are facing increasing scrutiny due to environmental and health concerns. These application notes and protocols are designed to provide not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the formulation, characterization, and flame-retardant mechanism of OP-modified polyurethane foams.
Physicochemical Properties of this compound (OP)
A thorough understanding of the physical and chemical properties of OP is fundamental to its effective incorporation into polyurethane systems.
| Property | Value | Reference |
| CAS Number | 15171-48-9 | [1] |
| Molecular Formula | C4H7O3P | [1] |
| Molecular Weight | 134.07 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | 192 °C | [2] |
| Density | 1.26 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane; insoluble in water. | [2] |
Mechanism of Flame Retardancy: A Dual-Phase Approach
The efficacy of this compound as a flame retardant in polyurethane foams stems from its ability to act in both the condensed (solid) and gas phases during combustion. This dual-phase mechanism provides a multi-faceted approach to fire suppression.
Condensed-Phase Action: Char Formation
Upon heating, phosphorus-based flame retardants like OP can decompose to form phosphoric and polyphosphoric acids.[3] These acidic species act as catalysts in the dehydration of the polyurethane matrix, promoting the formation of a stable, insulating char layer on the surface of the material.[3] This char layer serves multiple protective functions:
-
Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.
-
Mass Transfer Barrier: It impedes the diffusion of flammable volatile degradation products from the polymer to the flame front.
-
Oxygen Barrier: It limits the access of oxygen to the polymer surface, further inhibiting combustion.
Gas-Phase Action: Radical Quenching
During the combustion of polyurethane, highly reactive free radicals, such as H• and OH•, are generated in the gas phase and are critical for flame propagation. OP and its degradation products are believed to volatilize and release phosphorus-containing radicals (e.g., PO•, HPO•) into the flame. These phosphorus radicals can effectively scavenge the H• and OH• radicals, terminating the chain reactions of combustion and leading to flame inhibition.[4]
Figure 1: Dual-phase flame retardancy mechanism of this compound in polyurethane foam.
Experimental Protocols for the Preparation of Flame-Retardant Polyurethane Foams
The following protocols provide a detailed methodology for the laboratory-scale preparation of rigid polyurethane foams incorporating this compound.
Materials and Reagents
| Component | Description | Supplier Example |
| Polyol | Polyether polyol (e.g., Lupranol® 3300, OH value ~395 mg KOH/g) | Arcesso Dynamics S.L.[5] |
| Isocyanate | Polymeric Methylene Diphenyl Diisocyanate (pMDI) (NCO content ~31%) | Wanhua Chemical[6] |
| Flame Retardant | This compound (OP) | Commercially available |
| Catalyst | Amine catalyst (e.g., Dimethylcyclohexylamine - PC-8) | Commercially available[6] |
| Surfactant | Silicone-based surfactant (e.g., AK-8805) | Commercially available[7] |
| Blowing Agent | Distilled Water | Standard laboratory grade |
Formulation Guidelines
The formulation of polyurethane foams is typically expressed in parts per hundred parts of polyol (pphp). The following table provides a starting point for developing flame-retardant formulations with varying levels of OP.
| Component | Function | Formulation 1 (Control) | Formulation 2 | Formulation 3 | Formulation 4 |
| Polyether Polyol | Polyol | 100 pphp | 100 pphp | 100 pphp | 100 pphp |
| OP | Flame Retardant | 0 pphp | 5 pphp | 10 pphp | 15 pphp |
| Water | Blowing Agent | 3.5 pphp | 3.5 pphp | 3.5 pphp | 3.5 pphp |
| Amine Catalyst | Catalyst | 1.5 pphp | 1.5 pphp | 1.5 pphp | 1.5 pphp |
| Surfactant | Cell Stabilizer | 2.0 pphp | 2.0 pphp | 2.0 pphp | 2.0 pphp |
| pMDI | Isocyanate | Index = 110 | Index = 110 | Index = 110 | Index = 110 |
An isocyanate index of 110 indicates a 10% stoichiometric excess of isocyanate groups relative to the hydroxyl and water groups.
Step-by-Step Preparation Protocol
-
Preparation of the Polyol Premix (Component A):
-
In a disposable cup, accurately weigh the required amount of polyether polyol.
-
Add the desired amount of this compound (OP) to the polyol.
-
Mechanically stir the mixture at approximately 500 rpm for at least 30 minutes to ensure complete dissolution and homogeneous dispersion of the OP in the polyol.
-
Add the surfactant, amine catalyst, and water to the polyol/OP mixture.
-
Continue stirring for an additional 2 minutes until a uniform premix (Component A) is obtained.[6]
-
-
Foaming Process:
-
Weigh the required amount of pMDI (Component B) in a separate container. The amount is calculated based on the desired isocyanate index.
-
Add Component B to Component A and immediately begin vigorous mechanical stirring at high speed (e.g., 2000 rpm) for 10-15 seconds.[6]
-
Quickly pour the reacting mixture into a mold for free-rise foaming.
-
Record the characteristic foaming times:
-
Cream Time: The time from the start of mixing until the mixture becomes opaque and starts to rise.
-
Gel Time: The time when the mixture forms a gel and fine strings can be pulled from the foam.
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.
-
-
-
Curing and Sample Preparation:
Figure 2: Workflow for the laboratory preparation of OP-modified polyurethane foam.
Characterization of Flame-Retardant Polyurethane Foams
A comprehensive characterization of the prepared foams is essential to evaluate the impact of OP on their physical, mechanical, thermal, and flame-retardant properties.
Physical and Mechanical Properties
| Test | Standard | Description |
| Apparent Density | ISO 845 / ASTM D1622 | Determines the mass per unit volume of the foam. |
| Compressive Strength | ISO 844 / ASTM D1621 | Measures the foam's resistance to a compressive force. |
| Cell Morphology | Scanning Electron Microscopy (SEM) | Visualizes the cell size, shape, and structure of the foam. |
Thermal Stability
| Test | Description |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the material as a function of temperature, indicating its thermal stability and char-forming ability. |
Flame Retardancy
| Test | Standard | Description |
| Limiting Oxygen Index (LOI) | ISO 4589-2 / ASTM D2863 | Determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support flaming combustion. A higher LOI value indicates better flame retardancy. |
| UL-94 Vertical Burning Test | UL-94 | Classifies the material's burning behavior (e.g., V-0, V-1, V-2) based on the time to self-extinguish after ignition and the occurrence of flaming drips. |
| Cone Calorimetry | ISO 5660-1 / ASTM E1354 | Provides comprehensive data on the combustion behavior of the material under a constant heat flux, including Heat Release Rate (HRR), Total Heat Release (THR), Time to Ignition (TTI), and Smoke Production Rate (SPR).[8][9] |
Expected Results and Discussion
The incorporation of this compound is expected to significantly enhance the flame retardancy of rigid polyurethane foams.
-
Effect on Foaming Process: The addition of OP may have a slight influence on the foaming kinetics. It is important to monitor the cream, gel, and tack-free times to adjust the catalyst levels if necessary to maintain optimal processability.
-
Physical and Mechanical Properties: A slight increase in the apparent density of the foams is expected with increasing OP content due to the addition of a solid filler. This may also lead to a modest improvement in compressive strength.
-
Thermal Stability: TGA analysis is anticipated to show an increased char yield at higher temperatures for the OP-containing foams, confirming the condensed-phase flame-retardant action.
-
Flame Retardancy Performance: A clear dose-dependent improvement in flame retardancy is expected with increasing OP concentration. This will be evidenced by:
-
An increase in the LOI values.
-
An improvement in the UL-94 classification, with the potential to achieve a V-0 rating at higher OP loadings.
-
Cone calorimetry results are expected to show a significant reduction in the peak Heat Release Rate (pHRR) and Total Heat Release (THR), indicating a lower intensity of the fire.
-
Safety Precautions
-
Work in a well-ventilated area or a fume hood, especially when handling isocyanates.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isocyanates are respiratory sensitizers; avoid inhalation of vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a promising halogen-free flame retardant for enhancing the fire safety of polyurethane foams. Its dual-phase mechanism of action, involving both condensed-phase char formation and gas-phase radical quenching, provides an effective means of reducing the flammability of these widely used materials. The protocols and guidelines presented in this document offer a robust framework for the successful incorporation and evaluation of OP in polyurethane foam formulations, enabling researchers and scientists to develop safer, high-performance materials.
References
- Datta, J., et al. (2021). Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. Molecules, 26(23), 7273.
- Wang, X., et al. (2019). Synthesis, mechanical properties and fire behaviors of rigid polyurethane foam with a reactive flame retardant containing phosphazene and phosphate. Polymers for Advanced Technologies, 30(1), 135-144.
- Yıldız, E., & Kaygusuz, H. (2021). Synthesis and characterization of phosphorus-based flame retardant containing rigid polyurethane foam. Journal of Thermal Analysis and Calorimetry, 147(24).
- Wang, X., et al. (2020). Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. ACS Omega, 5(17), 9845-9853.
- Wang, X., et al. (2020). Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. ACS Omega, 5(17), 9845-9853.
- Chen, L., et al. (2020). Improvement of Flame Retardancy of Polyurethane Foam Using DOPO-Immobilized Silica Aerogel.
- Andronov, A. A., et al. (2023). Phosphorus-containing flame retardants for fire-safe foamed polymers. E3S Web of Conferences, 389, 01062.
- Alongi, J., et al. (2014). Cone calorimetry parameters neat PU, treated PU, and treated PU foams after compression cycles.
- Wang, X., et al. (2020). Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. ACS Omega, 5(17), 9845-9853.
- Levchik, S. V., & Weil, E. D. (2004). Fire Retardant Effect of this compound in the PPO/HIPS Blend.
- Lubczak, R., et al. (2021). Synthesis and Characterization of Flame Retarded Rigid Polyurethane Foams with Different Types of Blowing Agents.
- Robertson, A. D., et al. (2022). Rational Design of a Polyurethane Foam. Polymers, 14(23), 5089.
- Garrido, M. A., & Font, R. (2015). Pyrolysis and combustion study of flexible polyurethane foam. Journal of Analytical and Applied Pyrolysis, 113, 202-215.
- Ciobanu, C., et al. (2022). Mechanical and Thermal Properties of High-Density Rigid Polyurethane Foams from Renewable Resources. Polymers, 14(15), 3183.
- Hu, Y., et al. (2021).
-
Colorcom Ltd. (n.d.). Factory Supply this compound With Competitive Price. Retrieved from [Link]
- Gaan, S., et al. (2014). Flame retardant flexible polyurethane foams from novel DOPO-phosphonamidate additives.
- Zhang, X., et al. (2022). Preparation of rigid polyurethane foam from lignopolyol obtained through mild oxypropylation. RSC Advances, 12(36), 23539-23547.
- Pontiff, M. A., et al. (2024). EFFECTS OF NITROGEN, PHOSPHOROUS, AND NITROGEN-PHOSPHOROUS-BASED FLAME RETARDANTS ON PROPERTIES OF BIO-BASED POLYURETHANE FOAM. Master's Theses. 1819.
- Garrido, M. A., & Font, R. (2015). Pyrolysis and combustion study of flexible polyurethane foam. Journal of Analytical and Applied Pyrolysis, 113, 202-215.
- Virginia Polytechnic Institute and State University. (2002). 2.1 Flexible Polyurethane Foam Chemistry. In A Study of the Effects of Chemical Composition and Physical Structure on the Unnotched Tear Resistance of Flexible Polyurethane Foams.
- Cassel, R. B., & Wadud, S. E. B. (2005). Thermal and mechanical analysis of polyurethane memory foam.
-
Olmo Giuseppe S.p.A. (n.d.). Guide to the Polyurethane Foam. Retrieved from [Link]
- Eschenbacher, A., et al. (2022). Pyrolysis of Polyurethanes. Process Features and Composition of Reaction Products. Journal of Analytical and Applied Pyrolysis, 165, 105553.
- Ho, T. H. (2008). Polyurethane foam formulation, products and methods. U.S.
- Lee, S. K., et al. (2004). Composition for preparing rigid polyurethane foam and rigid polyurethane foam made therefrom. U.S.
- Weidmann, D., et al. (2022). Polyol formulations and a process for producing pur/pir foams on the basis thereof. U.S.
- Matala, A. (2011). Thermophysical properties of polyurethane foams and their melts. VTT Working Papers.
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- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Improvement of Flame Retardancy of Polyurethane Foam Using DOPO-Immobilized Silica Aerogel [frontiersin.org]
Application Notes and Protocols for 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS Number: 15171-48-9) is an organophosphorus heterocyclic compound. It is a white crystalline powder with a molecular weight of 134.07 g/mol .[1] This compound is recognized for its utility as a fireproofing agent and as a versatile building block in organic synthesis.[1] Its applications are noted in the fields of medicinal chemistry, materials science, and agriculture.[2] While soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane, it is insoluble in water.[3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 15171-48-9 | [1] |
| Molecular Formula | C4H7O3P | [1] |
| Molecular Weight | 134.07 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 97-98 °C | [3] |
| Boiling Point | 192 °C | [3] |
| Density | 1.26 g/cm³ | [3] |
| Flash Point | 84 °C | [3] |
| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane; Insoluble in water. | [3] |
Hazard Analysis and Safety Precautions
Potential Hazards (based on a structurally similar compound):
-
Corrosive: May cause severe skin burns and eye damage.[4]
-
Water Reactive: May react violently with water. Contact with water may liberate toxic gas.[4]
-
Inhalation Hazard: May be harmful if inhaled.
-
Ingestion Hazard: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A robust PPE protocol is essential when handling this compound. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure a safety shower and eyewash station are readily accessible.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5]
-
Moisture Protection: Due to the potential for water reactivity, store away from water and humid environments. Consider using a desiccator for long-term storage.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and acids.[4]
The following flowchart illustrates the decision-making process for appropriate storage.
Caption: Workflow for the proper storage of this compound.
Handling Protocols
General Handling
-
Preparation: Before handling, ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.
-
Dispensing:
-
Carefully open the container in the fume hood.
-
Use a clean, dry spatula to dispense the required amount of the powder.
-
Avoid creating dust. If the powder is fine, consider using a gentle tapping motion rather than scooping.
-
-
Closing: Tightly reseal the container immediately after use.
-
Cleaning: Clean any spills within the fume hood immediately with a dry absorbent material.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these steps:
-
Minor Spill (in fume hood):
-
Use a dry absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Carefully collect the absorbed material into a labeled waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water, if appropriate for the surface.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety officer.
-
Prevent the spill from spreading and entering drains.
-
Follow your institution's emergency response procedures.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while flushing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal
Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
References
-
LookChem. (n.d.). This compound CAS NO.15171-48-9. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:15171-48-9. [Link]
Sources
- 1. This compound CAS#: 15171-48-9 [m.chemicalbook.com]
- 2. CAS # 15171-48-9, this compound, 2-Methyl-1-oxa-2,5-dioxo-2-phospholane, 2-Methyl-2,5-dioxo-1,2-oxaphospholane, Exolit PE 110, Exolit PR 110 - chemBlink [chemblink.com]
- 3. Factory Supply this compound With Competitive Price, CasNo.15171-48-9 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, CasNo.15171-48-9 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Welcome to the technical support center for the synthesis of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS 15171-48-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.
Introduction
This compound is a versatile organophosphorus compound with applications as a flame retardant and a key building block in organic synthesis.[1] Its synthesis involves an intramolecular cyclization, a reaction that can be sensitive to various experimental parameters. This guide will focus on a common and effective synthetic route, providing the necessary details to anticipate and resolve common challenges.
Reaction Overview: Synthesis from Methyldichlorophosphine and Acrylic Acid
A primary route for the synthesis of this compound involves the reaction of methyldichlorophosphine with acrylic acid.[2] This process is believed to proceed through the formation of an intermediate, 3-(chloro(methyl)phosphoryl)propanoic acid, which then undergoes an intramolecular cyclization to yield the desired product.
Sources
Technical Support Center: Synthesis of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Welcome to the technical support center for the synthesis of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the side reactions encountered during this synthesis. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in organic synthesis and a potential fireproofing agent, is commonly achieved through the reaction of methyldichlorophosphine with acrylic acid.[1] While theoretically straightforward, this reaction is often plagued by a number of side reactions stemming from the high reactivity of the starting materials. This guide will walk you through the most common challenges and provide scientifically grounded solutions.
Troubleshooting Guide & FAQs
Question 1: My reaction mixture turned into a solid mass, and I have a very low yield of the desired product. What is happening?
Answer: This is a classic sign of acrylic acid polymerization. Acrylic acid and its esters are prone to self-polymerization, a reaction that can be initiated by heat or radical species.[2] The reaction with methyldichlorophosphine can be exothermic, and localized heating can trigger this unwanted side reaction.
Causality:
-
Thermal Initiation: The reaction between methyldichlorophosphine and acrylic acid can generate heat, leading to thermal polymerization of acrylic acid.
-
Radical Initiation: Trace impurities in the reactants or solvent can act as radical initiators.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath or a cryostat. Add the methyldichlorophosphine dropwise to the acrylic acid solution to better control the reaction exotherm.
-
Use of a Polymerization Inhibitor: Incorporate a radical scavenger in your reaction mixture. Hydroquinone or phenothiazine are commonly used for this purpose.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides, which can initiate radical polymerization.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C | Minimizes thermal polymerization of acrylic acid. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and formation of radical initiators. |
| Addition Rate | Dropwise | Controls the exothermic nature of the reaction. |
| Inhibitor | Hydroquinone or Phenothiazine | Scavenges free radicals to prevent polymerization. |
Question 2: I am observing a significant amount of a water-soluble, acidic byproduct. What could this be?
Answer: The most likely culprit is the hydrolysis of methyldichlorophosphine. Methyldichlorophosphine is extremely reactive towards water and will readily hydrolyze to form methylphosphonic acid and hydrochloric acid.[3]
Causality:
-
Moisture Contamination: The presence of even trace amounts of water in your reactants or solvent will lead to the hydrolysis of the highly sensitive P-Cl bonds.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and freshly distilled reactants.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction and workup to prevent atmospheric moisture from entering the system.
.
Sources
Technical Support Center: Purification of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Welcome to the technical support center for the purification of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS: 15171-48-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our focus is on providing practical, field-tested insights rooted in chemical principles to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification, it's crucial to understand the properties of this compound. These characteristics dictate the most effective purification strategies.
| Property | Value | Source |
| CAS Number | 15171-48-9 | [1][2] |
| Molecular Formula | C₄H₇O₃P | [1] |
| Molecular Weight | 134.07 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 97-98 °C | [1][3] |
| Boiling Point | ~192 °C | [3] |
| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane; Insoluble in water. | [3] |
The compound's polar nature, stemming from the phosphonate and lactone functionalities, along with its defined melting point, suggests that both recrystallization and column chromatography are viable purification methods.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the purification of this compound.
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities typically originate from the synthesis process. A common route involves the reaction of methyldichlorophosphine with acrylic acid.[4] Potential impurities include:
-
Unreacted Starting Materials: Residual acrylic acid or methyldichlorophosphine and its hydrolysis products (e.g., methylphosphonic acid).
-
Hydrolysis Products: The oxaphospholane ring is susceptible to hydrolysis, which can open the ring to form 3-(hydroxy(methyl)phosphoryl)propanoic acid, especially in the presence of water.[5]
-
Polymeric Byproducts: Acrylic acid can polymerize under certain conditions.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended:
-
¹H and ³¹P NMR Spectroscopy: This is one of the most powerful tools. The ³¹P NMR spectrum should show a single peak characteristic of the product.[6] ¹H NMR will confirm the structure and can reveal the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the polar target compound from less polar impurities.[7][8]
-
Melting Point Analysis: A sharp melting point within the range of 97-98 °C indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: My compound appears as an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common issue, especially with polar compounds or when significant impurities are present.[9] This occurs when the solute comes out of solution at a temperature above its melting point. Refer to the Troubleshooting Guide for Recrystallization below for detailed steps on how to address this.
Q4: Which purification method is better: recrystallization or column chromatography?
A4: The choice depends on the impurity profile and the required scale:
-
Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is often faster and more scalable than chromatography.[10]
-
Column Chromatography is more effective for separating complex mixtures or when impurities have similar solubility profiles to the product. It offers higher resolution but is more labor-intensive and uses more solvent.[11]
III. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[12] The key is to find a solvent or solvent system in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization process.
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - The chosen solvent is not polar enough.- Insufficient solvent volume. | - Try a more polar solvent or a solvent mixture (e.g., ethyl acetate/ethanol).- Add more hot solvent in small increments until dissolution is achieved. |
| "Oiling out" instead of crystallizing | - The solution is too concentrated.- The cooling process is too rapid.- High level of impurities depressing the melting point. | - Add a small amount of additional hot solvent and reheat to ensure complete dissolution.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try a different solvent system. Seeding with a pure crystal can also help.[9] |
| No crystal formation upon cooling | - The solution is too dilute.- The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- If using a mixed solvent system, add more of the "bad" (less soluble) solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of pure product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash with a minimal amount of ice-cold solvent. |
IV. Troubleshooting Guide: Column Chromatography
For more challenging separations, silica gel column chromatography is the method of choice. Given the polar nature of this compound, a polar stationary phase like silica gel is appropriate.[11]
Workflow for Column Chromatography
Caption: A systematic workflow for purification by column chromatography.
Recommended Solvent Systems (Silica Gel)
The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (e.g., 1:1 to 1:4) | Medium | A good starting point. Increase the proportion of ethyl acetate to increase polarity. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | High | Effective for highly polar compounds. Use a small percentage of methanol as it is a very strong eluent. |
| Ethyl Acetate / Ethanol (e.g., 98:2 to 90:10) | High | Can provide different selectivity compared to methanol-based systems. |
Troubleshooting Common Column Chromatography Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of spots | - The eluent (solvent system) is not optimal.- The column is overloaded with the sample. | - Optimize the solvent system using TLC first to achieve better separation.- Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.[13] |
| Compound not eluting from the column | - The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[9] |
| Cracking or channeling of the stationary phase | - The column was not packed properly. | - Ensure the silica gel is packed as a uniform slurry without any air bubbles. A layer of sand on top can help prevent disturbance of the silica bed. |
| Streaking of spots on TLC | - The compound might be acidic and interacting strongly with the silica.- The sample is overloaded on the TLC plate. | - Add a small amount of acetic acid (e.g., 0.5%) to the eluent to suppress ionization.- Spot a more dilute solution on the TLC plate. |
By following these guidelines and troubleshooting steps, researchers can effectively purify this compound, ensuring the high quality required for subsequent research and development activities.
V. References
-
Hiemstra, M., de Kok, A., & de Boer, J. (2003). Determination of polar organophosphorus pesticides in vegetables and fruits using liquid chromatography with tandem mass spectrometry: selection of extraction solvent. Journal of Chromatography A, 1015(1-2), 119-127. Retrieved from [Link]
-
Retbøll, M., et al. (2022). Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds. Journal of Chromatography A, 1677, 463305. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE-2-OXIDE - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
-
Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical Degradation Followed by the Formation of Reduced Heieropolymolybdate. Iowa State University. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Green phosphonate chemistry – Does it exist?. RSC Green Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 1,2‐oxaphospholane 2‐oxides 2 and 4 from.... Retrieved from [Link]
-
Chem LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.15171-48-9. Retrieved from [Link]
-
MDPI. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry, 14(9), 1758. Retrieved from [Link]
-
ResearchGate. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
MDPI. (2022). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation... Molecules, 27(15), 4983. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound | CAS#:15171-48-9. Retrieved from [Link]
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- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 2-Methyl-1,2-oxaphospholan-5-one 2-oxide in nonpolar solvents
Welcome to the dedicated technical support guide for 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound, particularly in nonpolar solvent systems. As a cyclic phosphonate, its inherent polarity presents significant hurdles in aliphatic and aromatic hydrocarbon solvents. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and practical solutions to achieve homogeneous mixtures for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in nonpolar solvents like hexane or toluene?
A1: The poor solubility stems from a fundamental chemical principle: "like dissolves like." The structure of this compound contains highly polar functional groups: a phosphonate group (P=O) and a carbonyl group (C=O) within a lactone-like ring. These groups create a significant dipole moment, making the molecule polar. Nonpolar solvents, such as hexane and toluene, have very low dipole moments and primarily interact through weak van der Waals forces. The strong dipole-dipole interactions between the phosphonate molecules are energetically much more favorable than the weak interactions they could form with nonpolar solvent molecules, leading to insolubility.
Q2: What is the maximum concentration I can expect to achieve in a nonpolar solvent without any additives?
A2: While precise solubility data is not widely published, empirical evidence suggests that the solubility in pure nonpolar solvents like hexane is extremely low, likely in the micrograms per milliliter range or even lower. In slightly more polarizable aromatic solvents like toluene, a marginal increase may be observed, but it will likely remain well below millimolar concentrations. For practical applications, it is safe to assume the compound is insoluble in these systems without modification.
Q3: Can heating the mixture improve solubility?
A3: Heating can transiently increase the solubility of most compounds by increasing the kinetic energy of the system. However, for a highly polar solute in a nonpolar solvent, the effect is often minimal and reversible. Upon cooling, the compound is highly likely to precipitate out of the solution. Furthermore, prolonged heating risks thermal degradation of the compound, especially given its ester and phosphonate functionalities.
Q4: Are there any safety concerns I should be aware of when trying to solubilize this compound?
A4: Yes. When using co-solvents or other additives, always consult the Safety Data Sheet (SDS) for all chemicals used. Be aware of potential incompatibilities and reaction hazards. For instance, using chlorinated solvents as co-solvents requires proper ventilation. When employing heating, ensure it is done in a controlled manner (e.g., using an oil bath with a temperature controller) to avoid solvent boiling and potential pressure buildup in a closed system.
Troubleshooting Guide: Achieving Homogeneous Solutions
This section provides structured, step-by-step protocols to overcome solubility challenges. The primary strategies involve modifying the solvent system to better accommodate the polar nature of this compound.
Issue 1: Complete Insolubility in a Pure Nonpolar Solvent (e.g., Hexane)
This is the most common scenario. The compound is visible as a solid precipitate or an immiscible liquid at the bottom of the vessel.
Root Cause Analysis: A severe mismatch in polarity between the solute and the solvent.
Solution 1: Co-Solvent System Protocol
The most effective strategy is to introduce a "bridge" solvent, a polar, aprotic co-solvent that is miscible with both the nonpolar solvent and can effectively solvate the polar compound.
Step-by-Step Protocol:
-
Co-Solvent Selection: Choose a suitable polar, aprotic co-solvent. Common choices are presented in the table below. Tetrahydrofuran (THF) is an excellent starting point due to its miscibility with many hydrocarbons and its strong solvating power for polar molecules.
-
Initial Dissolution: Dissolve the weighed amount of this compound in a minimal volume of the chosen co-solvent (e.g., THF). Ensure it is fully dissolved before proceeding. Gentle warming (30-40°C) can be applied if necessary.
-
Titration into Nonpolar Solvent: While stirring the bulk nonpolar solvent (e.g., hexane), slowly add the concentrated co-solvent solution dropwise.
-
Observation: Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, it indicates that the miscibility limit has been exceeded.
-
Optimization: The goal is to use the smallest possible percentage of the co-solvent to maintain a stable, homogeneous solution. The required volume percentage can range from 1-20% depending on the target concentration and the specific nonpolar solvent.
Table 1: Co-Solvent Selection Guide
| Co-Solvent | Dielectric Constant (20°C) | Key Advantages | Considerations |
| Tetrahydrofuran (THF) | 7.6 | Excellent solvating power, highly miscible with hydrocarbons. | Can form peroxides; use fresh, stabilized THF. |
| Dichloromethane (DCM) | 9.1 | Volatile and easy to remove. | Chlorinated solvent; handle in a fume hood. |
| 1,4-Dioxane | 2.2 | Good for creating semi-polar environments. | Less volatile, potential health hazards. |
| Acetone | 21 | Strong solvent, but less miscible with long-chain alkanes. | Highly volatile and flammable. |
Solution 2: Reverse Micelle Encapsulation using Surfactants
For applications where the introduction of a co-solvent is undesirable, creating a microemulsion or a reverse micelle system can be a powerful alternative. This method uses surfactants to create nanosized polar cores within the bulk nonpolar solvent, which can then host the polar solute.
Step-by-Step Protocol:
-
Surfactant Selection: Choose a surfactant with a Hydrophilic-Lipophilic Balance (HLB) number suitable for forming water-in-oil or polar-core-in-oil microemulsions (typically HLB < 10). A common choice is dioctyl sulfosuccinate sodium salt (AOT).
-
Preparation: Dissolve the surfactant in the nonpolar solvent. This may require sonication or gentle warming. A typical concentration is 50-200 mM.
-
Solute Introduction: Add the this compound directly to the surfactant-solvent mixture.
-
Homogenization: Vigorously stir or sonicate the mixture. The energy input helps the formation of reverse micelles that encapsulate the polar solute. The solution should gradually become clear and transparent.
Diagram 1: Troubleshooting Workflow
This diagram outlines the decision-making process for addressing solubility issues.
Caption: Decision workflow for selecting a solubilization strategy.
Advanced Strategies & Mechanistic Insights
For systems with zero tolerance for additives, more advanced considerations are necessary.
Structural Modification (A Medicinal Chemistry Approach)
If the experimental design allows, a long-term solution could be the synthesis of an analog of this compound. By strategically adding nonpolar functional groups (e.g., long alkyl chains) to the molecule, its overall lipophilicity can be increased, thereby improving its intrinsic solubility in nonpolar media. This is a complex solution requiring synthetic chemistry expertise but offers the "cleanest" final solution.
Understanding the Solvation Shell
The challenge of dissolving our polar compound in a nonpolar solvent is a thermodynamic problem. The Gibbs free energy of solution (ΔG_sol) is positive and large.
ΔG_sol = ΔH_sol - TΔS_sol
-
ΔH_sol (Enthalpy of Solution): This term is highly positive (unfavorable). A large amount of energy is required to break the strong dipole-dipole interactions between the phosphonate molecules (lattice energy), and very little energy is gained back from the weak van der Waals interactions with the nonpolar solvent.
-
TΔS_sol (Entropy of Solution): While dissolution generally increases entropy (favorable), it is not enough to overcome the large positive enthalpy term.
Our strategies (co-solvents, surfactants) work by fundamentally altering the ΔH_sol term, making it less positive and allowing the dissolution process to become thermodynamically favorable.
Diagram 2: Mechanism of Co-Solvency
This diagram illustrates how a co-solvent bridges the polarity gap.
Caption: Co-solvent mediating interactions between polar solute and nonpolar solvent.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Eastoe, J., & Hollamby, M. J. (2006). Surfactant-Enhanced Solubilization. In Encyclopedia of Colloid and Interface Science. Springer. [Link]
-
Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]
Preventing degradation of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide during polymerization
Welcome to the technical support center for the polymerization of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing this monomer while minimizing degradation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established principles of polymer chemistry.
The polymerization of this compound, a monomer containing both a reactive lactone and a phosphonate ester group, presents unique challenges. The primary goal is to achieve controlled ring-opening polymerization (ROP) to form high-quality poly(2-methyl-2-oxo-1,2-oxaphospholan-5-one) while preventing premature chain termination and degradation of the monomer and the resulting polymer. This guide provides the foundational knowledge to achieve this.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its polymer?
A1: The monomer and resulting polymer are susceptible to two main degradation pathways:
-
Hydrolysis: The phosphonate ester and the ester linkage in the polymer backbone are vulnerable to hydrolysis.[1][2] This can be catalyzed by acidic or basic impurities, with degradation rates being significantly higher under basic conditions.[2] The presence of water is a critical factor to control, as it can lead to ring-opening of the monomer without polymerization or chain scission of the polymer.
-
Thermal Degradation: At elevated temperatures, the polyphosphoester backbone can undergo thermal decomposition. This process can be accelerated by the presence of oxygen, which can cause oxidative degradation.[3] The thermal stability is an important consideration when selecting polymerization temperature and during post-polymerization processing.
Q2: My polymerization is not initiating or is proceeding very slowly. What are the likely causes?
A2: Several factors could be at play:
-
Catalyst/Initiator Inactivity: The chosen catalyst or initiator may be unsuitable or may have degraded due to improper storage.
-
Purity of Monomer: Impurities in the this compound monomer can inhibit or poison the catalyst.
-
Low Temperature: The reaction temperature may be too low for the chosen catalyst system to be effective.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the activity of the catalyst and the propagating species.
Q3: The molecular weight of my polymer is much lower than expected, and the polydispersity index (PDI) is high. What could be the issue?
A3: This is a common problem and often points to:
-
Chain Transfer Reactions: Impurities such as water or alcohols can act as chain transfer agents, leading to the formation of numerous shorter polymer chains.
-
Premature Termination: Reactive impurities can terminate the growing polymer chains before they reach the desired length.
-
Uncontrolled Initiation: If initiation is not rapid and quantitative, it can lead to a broad distribution of chain lengths. Cationic ROP, in particular, can be difficult to control and may result in low molecular weight polymers.
-
Backbiting/Transesterification: At high monomer conversion or elevated temperatures, intramolecular or intermolecular transesterification can occur, leading to a broadening of the molecular weight distribution.
Q4: How can I purify the this compound monomer before polymerization?
A4: High monomer purity is crucial for successful polymerization. A recommended purification method is recrystallization from a suitable anhydrous solvent system. Given that the monomer is a white crystalline solid[4][5], this method can effectively remove impurities. Subsequent drying under high vacuum is essential to remove any residual solvent and water.
Q5: What analytical techniques are recommended for monitoring the polymerization and detecting degradation?
A5: A combination of techniques is ideal for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for confirming the structure of the monomer and the resulting polymer. 31P NMR is particularly useful for monitoring the conversion of the cyclic monomer to the linear polymer, as the phosphorus environment will show a distinct chemical shift change.[5]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A narrow, monomodal peak is indicative of a controlled polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the disappearance of the monomer's characteristic peaks and the appearance of the polymer's spectral features.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the final polymer.
Troubleshooting Guide
This section provides a problem-solution format to address specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Polymerization Fails to Initiate | 1. Inactive catalyst/initiator.2. Presence of inhibitor in the monomer.3. Insufficient reaction temperature. | 1. Use a freshly opened or purified catalyst/initiator. Consider catalysts known to be effective for cyclic phosphonate ROP, such as organocatalysts (e.g., DBU) or metal alkoxides.[5]2. Purify the monomer by recrystallization and dry thoroughly under vacuum.3. Gradually increase the polymerization temperature, monitoring for monomer conversion. |
| Low Polymer Yield | 1. Incomplete monomer conversion.2. Loss of polymer during work-up/precipitation.3. Depolymerization. | 1. Extend the reaction time. Monitor conversion by NMR or FTIR. 2. Optimize the precipitation step. Use a non-solvent in which the polymer is completely insoluble and allow sufficient time for precipitation at a low temperature.3. Some polyphosphoesters can be dynamic in solution, leading to depolymerization under dilute conditions.[6][7] Ensure work-up conditions are not promoting this. |
| High Polydispersity Index (PDI > 1.5) | 1. Water or other protic impurities.2. Slow initiation compared to propagation.3. Transesterification side reactions. | 1. Rigorously dry all glassware, solvents, and the monomer. Perform the polymerization under an inert atmosphere (e.g., argon or nitrogen).2. Choose an initiator that provides rapid initiation. For organocatalyzed systems, an alcohol initiator is often used.[5]3. Lower the reaction temperature and/or shorten the reaction time, especially after high conversion is reached. |
| Polymer Appears Discolored (Yellow/Brown) | 1. Thermal degradation during polymerization.2. Oxidative degradation.3. Impurities in the monomer or solvent. | 1. Reduce the polymerization temperature. If using bulk polymerization, ensure the temperature is well-controlled.2. Ensure the reaction is carried out under a strictly inert atmosphere.3. Purify the monomer and use freshly distilled, anhydrous solvents. |
| Gel Formation During Polymerization | 1. Presence of difunctional impurities that act as crosslinkers.2. Side reactions at high temperatures leading to branching and crosslinking. | 1. Ensure the highest purity of the monomer.2. Lower the polymerization temperature and avoid excessively long reaction times. |
Experimental Protocols & Methodologies
The following protocols are based on established methods for the ring-opening polymerization of analogous cyclic phosphonates and should be considered as a starting point for optimization.
Protocol 1: Organocatalyzed Ring-Opening Polymerization
This method is adapted from the DBU-mediated polymerization of a similar cyclic phosphonate monomer.[5]
Materials:
-
This compound (recrystallized and dried under vacuum)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (distilled and stored under inert gas)
-
Benzyl alcohol (initiator, distilled and stored over molecular sieves)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (distilled from a suitable drying agent)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DCM to achieve the target concentration (e.g., 1 M).
-
Add the initiator, benzyl alcohol, via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Cool the solution to 0°C in an ice bath.
-
Add the DBU catalyst via syringe (typically 1-10 mol% relative to the monomer).
-
Stir the reaction mixture at 0°C and monitor the progress by taking aliquots for 31P NMR analysis.
-
Once the desired conversion is reached (typically >90%), quench the polymerization by adding a slight excess of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., diethyl ether or methanol).
-
Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under high vacuum to a constant weight.
Protocol 2: Thermal (Bulk) Ring-Opening Polymerization
This method is based on the thermal ROP of cyclic phosphonates.[6][7]
Materials:
-
This compound (recrystallized and dried under vacuum)
Procedure:
-
Place the purified monomer into a flame-dried reaction tube equipped with a magnetic stir bar.
-
Evacuate the tube and backfill with an inert gas (e.g., argon) several times.
-
Heat the monomer in an oil bath to a temperature slightly above its melting point (97-98°C), for example, 110-120°C.
-
Stir the molten monomer under an inert atmosphere. The viscosity will increase as the polymerization proceeds.
-
Continue heating for a predetermined time (e.g., 1-4 hours).
-
Cool the reaction to room temperature. The resulting glassy solid is the polymer.
-
Dissolve the polymer in a suitable solvent (e.g., DCM or THF) and precipitate into a non-solvent to purify if necessary.
-
Dry the purified polymer under high vacuum.
Visualizing Degradation Pathways and Workflows
Degradation Pathways
The following diagram illustrates the primary degradation mechanisms that can affect the polymerization of this compound.
Caption: Key degradation and side-reaction pathways.
Experimental Workflow
This diagram outlines a robust workflow for minimizing degradation during polymerization.
Caption: Workflow for controlled polymerization.
References
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1161-1185. [Link]
-
Hiemer, J., et al. (2019). Ring-Opening Polymerization of Cyclic Phosphonates: Access to Inorganic Polymers with a PV–O Main Chain. Journal of the American Chemical Society, 141(7), 2894–2899. [Link]
-
Hiemer, J., et al. (2019). Ring-Opening Polymerization of Cyclic Phosphonates: Access to Inorganic Polymers With a P V-O Main Chain. PubMed. [Link]
-
Wurm, F. R., et al. (2014). Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization. ACS Macro Letters, 3(3), 239–242. [Link]
-
Wurm, F. R., et al. (2021). Advanced Biomaterials Derived from Functional Polyphosphoesters: Synthesis, Properties, and Biomedical Applications. ACS Applied Materials & Interfaces, 13(39), 46291–46310. [Link]
-
Lin, C. H., & Whang, W. T. (1996). The thermal degradation of phosphorus- containing copolyesters. Polymer Degradation and Stability, 51(3), 305-312. [Link]
Sources
- 1. Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring-Opening Polymerization of Cyclic Phosphonates: Access to Inorganic Polymers with a PV-O Main Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphonylation Reactions with 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Welcome to the technical support center for phosphonylation reactions utilizing 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and general use of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS 15171-48-9) is a cyclic phosphonate ester.[1] Structurally, it is a five-membered ring containing a phosphorus-oxygen bond, a carbonyl group, and a methyl group attached to the phosphorus atom.[1] Its strained ring structure makes it an effective phosphonylating agent for introducing a methylphosphonate moiety onto nucleophiles. It is primarily used in organic synthesis as a starting material or intermediate for the preparation of more complex organophosphorus compounds.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: It is a white crystalline powder with a melting point of 97-98°C and a boiling point of approximately 192°C.[1] It is soluble in organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane (DCM), but insoluble in water.[1] The presence of both a carbonyl group and a P=O bond makes it reactive towards nucleophiles.
Q3: How should this compound be stored and handled?
A3: It should be stored in a cool, dry, and well-ventilated place.[1] Due to its reactivity with nucleophiles, it is crucial to protect it from moisture. While stable under recommended storage conditions, thermal decomposition studies have been conducted to understand its stability at elevated temperatures.
Q4: What is the general mechanism of phosphonylation using this reagent?
A4: The reaction proceeds via a nucleophilic acyl substitution followed by ring-opening of the oxaphospholane ring. A nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon, leading to the opening of the five-membered ring. This results in the formation of a phosphonate ester or a phosphonamidate, respectively. The reaction is driven by the release of ring strain.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your phosphonylation experiments.
Scenario 1: Low to No Conversion of Starting Material
Q: I am seeing a significant amount of unreacted starting material (alcohol/amine and the phosphonylating reagent) even after prolonged reaction times. What could be the cause and how can I improve the conversion?
A: Low conversion can stem from several factors, ranging from insufficient activation to poor nucleophilicity of your substrate.
Possible Causes & Solutions:
-
Insufficient Nucleophilicity: Primary alcohols and amines are generally more reactive than secondary ones. Tertiary alcohols are often unreactive under standard conditions.
-
Solution: For less reactive nucleophiles, consider the use of a base to deprotonate the nucleophile, thereby increasing its reactivity. For alcohols, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. For very hindered alcohols, a stronger base like sodium hydride (NaH) might be necessary, though this requires strictly anhydrous conditions.
-
-
Inadequate Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 40°C, 60°C, or even higher, while monitoring the reaction progress by TLC or LC-MS. Be mindful of the thermal stability of your reactants and products.
-
-
Steric Hindrance: Bulky substituents on either the nucleophile or the phosphonylating agent can impede the reaction.
-
Solution: If steric hindrance is a suspected issue, prolonged reaction times and higher temperatures may be necessary. The use of a less sterically hindered phosphonylating agent, if possible, could be an alternative.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.
-
Solution: Aprotic polar solvents like DMF or acetonitrile are generally good choices as they can solvate the ions formed during the reaction. If you are using a non-polar solvent like toluene, consider switching to a more polar alternative.
-
Scenario 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely side products and how can I suppress their formation?
A: The formation of side products is a common issue in phosphonylation reactions. Understanding the potential side reactions is key to mitigating them.
Possible Side Reactions & Mitigation Strategies:
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols used as solvents) can compete with your substrate, leading to the formation of undesired phosphonate esters.
-
Mitigation: Use a non-nucleophilic, aprotic solvent such as THF, DCM, or acetonitrile.
-
-
Oligomerization/Polymerization: If the phosphonylating agent is present in a large excess or if the reaction is run at a high concentration, self-reaction or polymerization can occur.
-
Mitigation: Control the stoichiometry carefully. A slight excess (1.1-1.5 equivalents) of the phosphonylating agent is often sufficient. Running the reaction at a lower concentration can also help.
-
-
Elimination Reactions: With secondary and tertiary alcohols, base-catalyzed elimination can compete with phosphonylation, leading to the formation of alkenes.
-
Mitigation: If elimination is observed, try running the reaction without a base or with a milder, non-nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.
-
III. Experimental Protocols & Data
While specific optimized conditions are highly substrate-dependent, the following table provides a general starting point for your experiments.
| Parameter | Alcohols (Primary & Secondary) | Amines (Primary & Secondary) |
| Stoichiometry | 1.0 eq. Nucleophile, 1.1-1.5 eq. Reagent | 1.0 eq. Nucleophile, 1.1-1.2 eq. Reagent |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Anhydrous DCM, THF, or Acetonitrile |
| Temperature | 0°C to reflux | 0°C to Room Temperature |
| Catalyst/Additive | None, or 1.2 eq. TEA/DIPEA for less reactive alcohols | None, or 1.2 eq. TEA/DIPEA |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
General Experimental Workflow:
IV. Mechanistic Insights & Troubleshooting Logic
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.
Proposed Reaction Mechanism:
Troubleshooting Workflow:
V. References
-
Balabanovich, A.I. (2004) Thermal decomposition study of this compound. Thermochimica Acta, 409, 33-39. [Link]
-
US Patent 5,359,115A, Methods for the synthesis of phosphonate esters.
-
US Patent 9,303,051B2, Phosphonate ester derivatives and methods of synthesis thereof.
-
US Patent 4,916,250A, Phosphonate reagent compositions.
-
Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. National Institutes of Health. [Link]
-
Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. [Link]
-
Syntheses of 1,2‐Oxaphospholane 2‐Oxides and 1,2‐Oxaphosphole 2‐Oxides. Semantic Scholar. [Link]
-
Biologically active molecules containing 1,2‐oxaphospholane 2‐oxides and 1,2‐oxaphosphole 2‐oxides. ResearchGate. [Link]
-
New Synthetic Route to Phosphonic Acid Anhydrides. ResearchGate. [Link]
-
This compound | CAS#:15171-48-9. Chemsrc. [Link]
-
Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. National Institutes of Health. [Link]
Sources
Technical Support Center: ³¹P NMR Analysis of Organophosphorus Compounds
Welcome to the technical support center for ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who utilize ³¹P NMR for the analysis of organophosphorus compounds. The following content is structured to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in both theoretical principles and practical field experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step protocols to resolve them.
Problem: Poor Signal-to-Noise (S/N) or No Signal
Question: I've run my ³¹P NMR experiment, but I can't see my peak, or the signal is barely distinguishable from the noise. What's wrong?
Answer: This is a common issue stemming from several potential factors, ranging from sample preparation to the acquisition parameters used. Let's diagnose the cause.
Potential Causes & Solutions:
-
Low Analyte Concentration: The most straightforward cause is insufficient material. ³¹P is a sensitive nucleus (100% natural abundance), but a minimum concentration is still required.[1][2]
-
Solution: If possible, increase the concentration of your sample. If the material is limited, you will need to increase the number of scans (NS). The signal-to-noise ratio (S/N) improves with the square root of the number of scans, so doubling the S/N requires quadrupling the experiment time.
-
-
Incorrect Acquisition Parameters: Key parameters directly influence signal intensity.
-
Receiver Gain (RG): An improperly set receiver gain can lead to either a weak signal (if too low) or a clipped, distorted signal (if too high).
-
Protocol: Always use the automatic receiver gain optimization function (rga on Bruker systems) before starting your acquisition.[1] This ensures the detector's dynamic range is used effectively.
-
-
Relaxation Delay (D1): The D1 delay is the time between pulses. If D1 is too short relative to the longitudinal relaxation time (T1) of your phosphorus nucleus, the nucleus doesn't have enough time to return to its equilibrium state, leading to signal saturation and reduced intensity.[3][4]
-
Causality: T1 values for ³¹P nuclei can vary widely, from under a second to over 20 seconds, depending on the molecular structure, solvent, and temperature.[5][6] For quantitative experiments, a D1 of at least 5 times the longest T1 is recommended. For routine qualitative scans, a D1 of 1-2 seconds is a common starting point, but may need to be increased.
-
Solution: Increase the D1 delay. If you are unsure of your compound's T1, start with a longer delay (e.g., 10 seconds) for a few scans to see if the signal intensity improves dramatically.[3]
-
-
-
Probe Tuning and Matching: The NMR probe must be tuned to the resonance frequency of ³¹P. An untuned probe will not efficiently transmit the radiofrequency pulse to the sample or detect the resulting signal.
-
Protocol: Always perform an automatic or manual tune and match (atma on Bruker systems) for the ³¹P nucleus after inserting your sample.[1] This is especially critical when changing solvents.
-
Problem: Broad or Distorted Peaks
Question: My ³¹P peak is very broad and poorly resolved. How can I sharpen it?
Answer: Peak broadening can be instrumental or chemical in origin. It often obscures coupling information and reduces signal height (while conserving the area).
Potential Causes & Solutions:
-
Poor Magnetic Field Homogeneity (Shimming): The most common cause of broad peaks is an inhomogeneous magnetic field across the sample volume.[7][8]
-
Causality: If the magnetic field (B₀) is not uniform, nuclei in different parts of the sample will resonate at slightly different frequencies, causing the signal to spread out.
-
Solution: Careful shimming is critical.[9][10] Use the instrument's automated shimming routines (topshim on Bruker systems) on the deuterium lock signal.[1] For demanding experiments, manual shimming may be required to optimize higher-order shim gradients.[11]
-
-
Chemical Exchange: If your phosphorus atom is undergoing chemical exchange on a timescale similar to the NMR experiment (e.g., proton exchange in a protic solvent, or ligand exchange), this can lead to significant peak broadening.[7][8]
-
Diagnosis: This effect is often temperature-dependent. Acquiring spectra at different temperatures can help confirm if exchange is the cause. Lowering the temperature often slows the exchange, resulting in sharper (or multiple) peaks.
-
-
Presence of Paramagnetic Species: Paramagnetic impurities (e.g., dissolved oxygen, metal ions) can dramatically shorten the transverse relaxation time (T2), leading to very broad peaks.[12][13][14]
-
Solution: Degas your sample by bubbling an inert gas (N₂ or Ar) through it or by using freeze-pump-thaw cycles. If metal contamination is suspected, consider adding a chelating agent like EDTA to your sample preparation.[15]
-
-
High Sample Viscosity: Viscous samples restrict molecular tumbling, which leads to shorter T2 relaxation and broader lines.
-
Solution: Dilute the sample if possible, or increase the measurement temperature to decrease viscosity.
-
Problem: Inaccurate Chemical Shifts
Question: The chemical shift of my compound is different from the literature value. How do I correctly reference my spectrum?
Answer: Accurate chemical shift referencing is vital for compound identification. The standard reference for ³¹P NMR is 85% phosphoric acid (H₃PO₄), assigned a chemical shift of 0 ppm.[1][2][16]
Referencing Methods:
-
Internal Referencing: Adding a small amount of a reference standard directly to your sample. This is the most accurate method but risks sample contamination or reaction.
-
External Referencing: Using a separate, sealed capillary of the reference standard placed inside the NMR tube, or running a separate reference sample.[17][18] This is the most common and non-destructive method.
Protocol for External Referencing:
-
Acquire the spectrum of your sample after locking and shimming on the deuterated solvent.
-
Without changing any shim settings or removing your sample, acquire a spectrum of a standard reference sample (e.g., 85% H₃PO₄).
-
Calibrate the peak in the reference spectrum to its known chemical shift (0 ppm for H₃PO₄).[18]
-
Apply this same calibration to your sample's spectrum. Modern NMR software often has a dedicated function for this (sr command on Bruker).[18]
Common Pitfalls:
-
Solvent Effects: The chemical shift of your compound can be influenced by the solvent. Always report the solvent used when comparing to literature values.
-
Locking Issues: Ensure the deuterium lock is stable throughout the experiment. Drifts in the lock can cause apparent shifts in your spectrum.
Problem: Poor Quantification
Question: I am trying to determine the relative amounts of two phosphorus-containing compounds, but the integration values seem incorrect. What should I check?
Answer: Quantitative ³¹P NMR (qNMR) requires specific acquisition parameters to ensure that the integrated signal area is directly proportional to the number of nuclei.[15] Standard, rapid ³¹P NMR experiments are often not quantitative.[4]
Key Requirements for Accurate Quantification:
-
Full Relaxation: The relaxation delay (D1) must be long enough to allow all phosphorus nuclei to fully relax between scans. A delay of 5-7 times the longest T1 value is required.[3]
-
Why? Different phosphorus environments have different T1 values. A short D1 will disproportionately saturate the signals with longer T1s, making their integrals appear smaller than they should be.
-
-
Suppression of the Nuclear Overhauser Effect (NOE): In standard proton-decoupled experiments, the decoupling can enhance the signal of phosphorus nuclei coupled to protons via the NOE. This enhancement is not uniform for all phosphorus species.[4]
-
Sufficient Digital Resolution: Ensure the baseline around your peaks is flat and that the peaks are well-defined by a sufficient number of data points.
Protocol for Quantitative ³¹P NMR:
-
Use an inverse-gated decoupling pulse sequence.
-
Set the relaxation delay (D1) to at least 5 times the longest expected T1. A value of 30-60 seconds is often a safe starting point if T1s are unknown.
-
Ensure the spectral width is large enough to encompass all signals and provide a clean baseline on both sides.
-
Acquire enough scans to achieve a high S/N ratio for accurate integration.
-
Process the data with careful phasing and baseline correction before integrating.
Workflow & Parameter Relationship Diagrams
Frequently Asked Questions (FAQs)
Q1: What is the difference between a proton-coupled and a proton-decoupled ³¹P NMR spectrum?
A proton-decoupled spectrum is the most common type.[1][2] In this experiment, a broad range of proton frequencies is irradiated, which removes all couplings between ³¹P and ¹H nuclei. This simplifies the spectrum, typically resulting in a single sharp peak for each unique phosphorus environment.[4] A proton-coupled spectrum does not use this irradiation. As a result, ³¹P signals are split into multiplets by neighboring protons, providing valuable information about the number of adjacent protons (J-coupling).[4][19] Decoupling generally improves the signal-to-noise ratio and spectral resolution by collapsing these multiplets into single lines.[20][21]
Q2: What is a good internal standard for ³¹P NMR?
An ideal internal standard should be a high-purity, stable compound that gives a single, sharp resonance in a region of the spectrum that does not overlap with your analyte signals.[15]
-
Triphenylphosphine oxide (TPPO): Soluble in many organic solvents like CDCl₃ and DMSO-d₆, gives a sharp singlet. Its chemical shift can vary with the solvent but is often around 25-35 ppm.[22][23]
-
Phosphonoacetic acid (PAA): Often used for aqueous samples and in biological applications.[3][15]
-
Triphenyl phosphate (TPP): Another common choice for organic solvents.[1][3]
Q3: How do I handle paramagnetic samples in ³¹P NMR?
Paramagnetic compounds contain unpaired electrons, which can cause massive chemical shifts (thousands of ppm) and extreme peak broadening, often making signals unobservable.[12][13][14][24] While specialized techniques exist, for standard analysis, the presence of paramagnetic species is typically a problem. If you suspect paramagnetic contamination (e.g., from residual metal catalysts), the best approach is to remove it through purification (e.g., column chromatography, washing with a chelating agent) before NMR analysis.
Q4: Why is my experiment taking so long?
The total experiment time is primarily a product of the number of scans (NS), the acquisition time (AQ), and the relaxation delay (D1). If T1 relaxation times are long, a lengthy D1 is necessary for accurate quantification, which significantly increases the total experiment time.[3] Similarly, if your sample is very dilute, a large number of scans will be required to achieve adequate S/N, also extending the experiment time.
Data & Protocols
Table 1: Typical Acquisition Parameters for Routine ³¹P NMR
| Parameter | Typical Value | Purpose & Impact |
| Pulse Program | zgpg30 (Bruker) | Standard 30° pulse with proton decoupling. |
| Spectral Width (SW) | ~200 ppm | Should cover the expected chemical shift range. |
| Number of Scans (NS) | 16 to 1024+ | Increase for low concentration samples to improve S/N. |
| Relaxation Delay (D1) | 1 - 2 seconds | Time for spin relaxation. Increase for better quantification.[3] |
| Acquisition Time (AQ) | 1 - 2 seconds | Duration of signal detection. Affects digital resolution. |
| Decoupling | Power-gated | Standard proton decoupling to simplify the spectrum. |
Protocol: Preparing a Standard ³¹P NMR Sample
-
Weigh Sample: Accurately weigh 5-20 mg of your solid organophosphorus compound into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Ensure the compound is fully dissolved.
-
Filter (Optional): If the solution contains particulates, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add Standard (Optional): If using an internal standard, add a known quantity at this stage.[25]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Equilibrate: Allow the sample to equilibrate to the magnet's temperature for at least 5 minutes after insertion before starting any procedures.[9]
References
- Bose, M., Bhattacharya, M., & Ganguli, S. (2011). Paramagnetic interactions in the 31P NMR spectroscopy of rare earth element orthophosphate (REPO4, monazite/xenotime) solid solutions. American Mineralogist.
- Robitaille, P. M., Merkle, H., & Subbarao, E. (1987). Investigation of broad resonances in 31P NMR spectra of the human brain in vivo. Magnetic Resonance in Medicine.
- Fuchs, B., Schober, C., & Schiller, J. (2015). Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Analytical Chemistry.
- Weber, M., Hellriegel, C., & Riebe, M. (2017). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry.
- Maron, L., & Eisenstein, O. (2021). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au.
- Li, W., & Liu, S. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules.
- Du, Z. (2024). 31P NMR Data Acquisition.
- Enders, M., & Gade, L. H. (2021). Paramagnetic NMR Signals at Shifts over 10,000 ppm.
- Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance.
- ResearchGate. (n.d.). Proton coupled and proton decoupled 161.9 MHz 31 P NMR spectra for the final sample of PLA with 4 wt.% TNPP.
- IMSERC. (n.d.). Phosphorus NMR. Northwestern University.
- Enders, M., & Gade, L. H. (2021). Paramagnetic NMR Signals at Shifts over 10,000 ppm. ChemistryViews.
- de Graaf, R. A., van der Veen, J. W., & Bovee, W. M. (1989). Broadband proton decoupling in human 31P NMR spectroscopy. Journal of Magnetic Resonance.
- University of Leicester. (2017).
- Gard, J. K., & Ackerman, J. J. H. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance.
- University of Ottawa NMR Facility Blog. (2007). External Chemical Shift Referencing.
- NMR Service. (n.d.). 31 Phosphorus NMR.
- MRI Questions. (n.d.). Broadband proton decoupling in human ³¹P NMR spectroscopy.
- Iowa State University. (n.d.). NMR Sample Preparation.
- University of Ottawa NMR Facility Blog. (2007). 31P Decoupling.
- UC Davis NMR Facility. (2004). Acquisition Commands and Parameters.
- Argyropoulos, D. S., et al. (2023). Quantitative 31P NMR Analysis Of Lignins & Tannins. JoVE.
- Benitez-Nelson, C. R., & O'Halloran, T. V. (2010). A New Solution 31P NMR Sample Preparation Scheme for Marine Sediments. Environmental Science & Technology.
- TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?.
- Bruker. (n.d.). Optimising in-cell NMR acquisition for nucleic acids.
- Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors.
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- ResearchGate. (2022). How to prepare the 31P NMR sample and measure it?.
- Gadian, D. G., & Radda, G. K. (1985). In vivo determination of 31P spin relaxation times (T1, T2, T1 rho) in rat leg muscle. Use of an off-axis solenoid coil. Journal of Magnetic Resonance.
- Theis, T., & Warren, W. S. (2016).
- Van Wazer, J. R., & Letcher, J. H. (n.d.). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks.
- Chemistry For Everyone. (2025).
- Ben, H., & Ferrell, J. R., III. (2016). In-Depth Investigation on Quantitative Characterization of Pyrolysis Oil by 31P NMR. Royal Society of Chemistry.
- Martinos Center for Biomedical Imaging. (n.d.).
- JEOL. (1991). SHIMMING AN NMR MAGNET.
- van den Boogaart, A., et al. (2003).
- Chemistry For Everyone. (2025).
- SpectraBase. (n.d.). Triphenylphoshphine oxide - Optional[31P NMR] - Chemical Shifts.
- ISMRM. (n.d.). Quantitative Comparison of 31P Relaxation Time and NMR Sensitivity between 9.4T and 16.4T.
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Avoiding impurities in the large-scale production of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
A Guide to Impurity Avoidance and Process Optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS 15171-48-9). This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this versatile organophosphorus compound. As a key building block in organic synthesis and a potential component in advanced materials like fireproofing agents, achieving high purity is paramount.[1][2]
This document moves beyond standard protocols to address the nuanced challenges of impurity formation. We will explore the causality behind common issues and provide robust, field-proven troubleshooting strategies to ensure your synthesis is efficient, reproducible, and yields a product of the highest quality.
Section 1: Understanding the Core Synthesis and Impurity Profile
The successful large-scale synthesis of this compound hinges on a controlled cyclization reaction. A prevalent and scalable method involves the reaction of a methylphosphonic dihalide, such as methylphosphonic dichloride, with a suitable three-carbon chain precursor like acrylic acid or 3-hydroxypropanoic acid derivatives.[3] The core of impurity prevention lies in understanding and controlling the delicate balance between the desired intramolecular cyclization and competing side reactions.
Below is a diagram illustrating the primary synthesis pathway and the critical junctures where impurities can arise.
Caption: Synthesis pathway and common impurity formation routes.
The most frequently encountered impurities are not exotic side-products but rather consequences of incomplete reactions or product degradation. Understanding their origin is the first step toward prevention.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Potential Source | Impact on Final Product | Key Analytical Signature |
|---|---|---|---|
| Linear Methylphosphonic Acid Derivatives | Hydrolysis of the ester bond in the product ring by water. | Lowers melting point, introduces acidic character, may appear oily. | Distinct ³¹P NMR shift, broad -OH peak in IR, potential for different HPLC retention time. |
| Oligomers/Polymers | Ring-opening polymerization, often initiated by heat or residual catalysts.[4] | Significantly lowers purity, results in a gummy or waxy solid, broadens melting range. | Broad signals in NMR spectra, baseline elevation in chromatograms. |
| Unreacted Starting Materials | Incomplete reaction, poor stoichiometry, or insufficient reaction time/temperature. | Can be toxic, affects downstream reactions, lowers yield. | Sharp, characteristic peaks for starting materials in GC, HPLC, or NMR analyses. |
| Residual Solvents | Incomplete removal during workup and drying. | Fails regulatory limits (e.g., ICH Q3C), potential for product instability. | Peaks corresponding to solvents in Headspace GC (GC-HS).[5] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during large-scale production in a direct question-and-answer format.
Q1: My final product has a low, broad melting point (e.g., <90°C) and appears waxy or oily, not as a crisp white powder.
A: This is a classic symptom of polymerization or the presence of hydrolyzed, ring-opened product. The cyclic phosphonate ester is susceptible to both thermal stress and moisture.
-
Causality: The P-O bond within the five-membered ring possesses inherent strain. In the presence of trace moisture, hydrolysis can occur, leading to a linear hydroxy-acid species.[6] Concurrently, elevated temperatures during the final stages of solvent removal or drying can initiate ring-opening polymerization, where one molecule reacts with another to form dimers, trimers, and eventually longer polymer chains.[4]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use of fresh, high-purity starting materials is critical.
-
Temperature Control: Avoid excessive temperatures (>100-110°C) during workup, especially during vacuum distillation of solvents. Aim for the lowest possible temperature that allows for efficient solvent removal.
-
Purification Strategy: Do not attempt to "push" a poor-quality crude product through drying. Proceed directly to a purification step like recrystallization, which is highly effective at excluding oligomeric and hydrolyzed impurities.
-
Q2: My ³¹P NMR spectrum shows the main product peak around 50-60 ppm, but there are several other significant signals. How do I identify them?
A: ³¹P NMR is the most powerful tool for analyzing your reaction's progress and purity. Each phosphorus-containing species will have a characteristic chemical shift.
-
Causality: Unexpected peaks indicate the presence of phosphorus-containing impurities. These could be unreacted starting materials, intermediates, or degradation products.
-
Troubleshooting & Identification Workflow:
-
Reference Spectra: Run ³¹P NMR spectra of your starting materials (e.g., methylphosphonic dichloride) to have a reference.
-
Spiking Study: Intentionally add a small amount of water to a sample of your pure product and acquire a new spectrum. The peak that grows in intensity will correspond to the hydrolyzed, ring-opened impurity.
-
Literature Values: Consult literature for typical shifts of related phosphonic acids and esters. Generally, the cyclic product will be downfield compared to its linear, hydrolyzed counterpart.
-
Process Monitoring: Take samples at various time points during the reaction. This will help you distinguish between a persistent starting material, a transient intermediate, and a product that forms and then degrades.
-
Caption: Troubleshooting logic for identifying ³¹P NMR impurities.
Q3: During purification by recrystallization, I get poor recovery or the product "oils out." What can I do?
A: This issue points to either a suboptimal choice of solvent system or a crude product that is too impure for effective crystallization.
-
Causality: For successful crystallization, the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either remain in the cold solvent or be insoluble in the hot solvent. If the product "oils out," it means it has come out of solution above its melting point, often because the solvent is too non-polar or the crude purity is too low, causing significant melting point depression.
-
Troubleshooting Protocol:
-
Solvent Screening: Perform small-scale solubility tests. The product is known to be soluble in solvents like ethanol and dichloromethane, and insoluble in water.[7] A good starting point for recrystallization could be a solvent pair system, such as isopropanol/heptane or ethyl acetate/hexanes.
-
Pre-Purification: If the crude is very oily, consider a pre-purification step. This could be a simple charcoal treatment to remove colored impurities or a solvent wash where you triturate the crude material with a non-polar solvent (like hexane or ether) to wash away less polar impurities before attempting recrystallization.
-
Seeding: Once a supersaturated solution is cooling, adding a few seed crystals of pure product can promote controlled crystal growth and prevent oiling out.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials? A: The purity of your starting materials is the foundation of a clean reaction. For methylphosphonic dichloride, the primary concerns are water content and the presence of other phosphorus halides (e.g., PCl₃, POCl₃). For your C3 precursor (e.g., acrylic acid), ensure it is free from polymerization inhibitors if they interfere with the reaction, and that its water content is minimal. Always use freshly opened reagents or redistill/purify them if they have been stored for an extended period.
Q2: How should the final, high-purity product be stored? A: this compound is a white crystalline solid that is sensitive to atmospheric moisture.[4][7] Long-term stability is best achieved by storing the material in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool and dry place. For critical applications, storage in a desiccator is recommended.
Q3: What is a standard set of analytical methods for a final product quality control check? A: A comprehensive QC panel should confirm identity, purity, and the absence of key impurities.
Table 2: Recommended Analytical Techniques for Quality Control
| Test | Method | Purpose | Acceptance Criteria (Typical) |
|---|---|---|---|
| Identity | ¹H, ¹³C, ³¹P NMR, FT-IR | Confirms the chemical structure matches the reference standard. | Spectra conform to reference. |
| Purity Assay | HPLC-UV/CAD or GC-FID | Quantifies the main component against a reference standard. | ≥99.0% |
| Water Content | Karl Fischer Titration | Measures residual water, a key factor in stability. | ≤0.1% |
| Residual Solvents | Headspace GC-MS | Quantifies any remaining solvents from the synthesis and purification.[5] | Meets ICH <467> limits. |
| Melting Point | Capillary Melting Point Apparatus | A sensitive indicator of purity. | 97-98°C with a narrow range (<1°C).[2][7] |
Q4: Is purification by vacuum distillation a viable option for this compound? A: While the compound has a reported boiling point around 192°C at atmospheric pressure, thermal distillation is risky on a large scale.[7] The risk of initiating ring-opening polymerization at such temperatures is very high.[4] If distillation is considered, it must be performed under high vacuum to significantly lower the boiling point. However, for achieving the highest purity required for pharmaceutical applications, recrystallization is the preferred, safer, and more effective method for removing non-volatile impurities.
References
-
The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. (n.d.). PubMed Central. [Link]
-
Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. (2022). MDPI. [Link]
-
Reactivity order for different cyclic phosphinate derivatives. (n.d.). ResearchGate. [Link]
-
This compound | CAS#:15171-48-9. (n.d.). Chemsrc. [Link]
-
Factory Supply this compound With Competitive Price. (n.d.). colorcom-chem.com. [Link]
-
The Synthesis of Cyclic Phosphonates: Towards Stable and Recyclable Main Group Plastics. (n.d.). University of Tennessee, Knoxville. [Link]
-
This compound [ 15171-48-9 ]. (n.d.). Chemwhat. [Link]
-
This compound CAS NO.15171-48-9. (n.d.). Henan Blight Industry Co., Ltd. [Link]
-
Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides: δ-Phosphonolactones and δ-phosphinolactones. (2020). ResearchGate. [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL Ltd. [Link]
-
Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Welcome to the technical support center for 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for catalyst selection in reactions involving this versatile building block. This resource provides a structured question-and-answer format to directly address specific challenges you may encounter during your experimental work.
Introduction to this compound
This compound (CAS 15171-48-9) is a cyclic phosphinate that also contains a lactone functionality.[1][2] This unique structure makes it a valuable monomer for the synthesis of novel phosphorus-containing polymers and a versatile intermediate in organic synthesis.[1] The primary reactive pathways for this molecule involve the ring-opening of the oxaphospholane ring, transformations of the carbonyl group, and reactions at the P-C bond. The selection of an appropriate catalyst is paramount to controlling the outcome of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalysts for the ring-opening polymerization (ROP) of this compound?
The ring-opening polymerization (ROP) of this compound is a key reaction for the synthesis of phosphorus-containing polymers. While specific studies on this exact monomer are limited, we can extrapolate from research on structurally similar cyclic phosphonates and phosphates to recommend effective catalyst systems.
Metal-Based Catalysts:
Coordination-insertion polymerization using metal-based catalysts is a well-established method for the ROP of cyclic esters and phosphates.[3][4] For cyclic phosphonates, heteroleptic BHT-alkoxy magnesium complexes, such as [(BHT)Mg(OBn)(THF)]2, have demonstrated high efficiency and control over the polymerization of five-membered cyclic ethylene phosphonates.[5] These catalysts are known to be versatile and can operate over a broad temperature range.[5]
Organocatalysts:
Organocatalysis offers a metal-free alternative for ROP and has been successfully applied to a wide range of cyclic esters.[4] Bifunctional catalysts, such as those combining a hydrogen-bond donor (e.g., thiourea) with a base (e.g., DBU or an iminophosphorane), are particularly effective.[2][6] These catalysts activate both the monomer and the propagating chain end, leading to controlled polymerization.
Q2: My ring-opening polymerization of this compound is not initiating or proceeding at a very slow rate. What are the likely causes and how can I troubleshoot this?
Several factors can contribute to slow or failed initiation of ROP. A systematic approach to troubleshooting is essential for identifying and resolving the issue.
Troubleshooting Workflow for ROP Initiation Issues:
Troubleshooting Workflow for ROP.
Detailed Troubleshooting Steps:
-
Monomer and Solvent Purity: The presence of impurities, particularly water or other protic species, can quench the catalyst or act as an unwanted initiator, leading to poor control over the polymerization.[7] Ensure the monomer is rigorously purified (e.g., by recrystallization or sublimation) and the solvent is anhydrous.
-
Catalyst Activity and Handling: If using a metal-based catalyst, ensure it was handled under strictly inert conditions to prevent deactivation by air or moisture. For organocatalysts, verify their purity and proper activation if required.[7]
-
Reaction Temperature: Some ROP reactions have a specific initiation temperature. If the temperature is too low, the reaction may not start. Conversely, a temperature that is too high can lead to side reactions.
-
Catalyst/Initiator Concentration: The ratio of monomer to catalyst and initiator is critical for achieving a controlled polymerization. An incorrect ratio can lead to slow initiation or the formation of low molecular weight oligomers.
Q3: I am observing a broad molecular weight distribution in the polymer obtained from the ROP of this compound. What are the potential side reactions, and how can they be minimized?
A broad molecular weight distribution is often indicative of side reactions that compete with the main polymerization process. For cyclic phosphinates and lactones, several side reactions can occur.
Common Side Reactions in ROP and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Transesterification | The propagating polymer chain attacks another polymer chain, leading to chain scrambling and a broadening of the molecular weight distribution. | - Use a catalyst with high selectivity for monomer addition over transesterification. - Keep reaction times to a minimum once high monomer conversion is achieved. - Lower the reaction temperature. |
| Epimerization | If the monomer or catalyst is chiral, epimerization at a stereocenter can occur, affecting the polymer's stereochemistry and properties. | - Choose a catalyst that operates under milder conditions to avoid epimerization. - Screen different solvents and temperatures. |
| Backbiting | The growing polymer chain end can attack its own backbone, leading to the formation of cyclic oligomers. | - This is more common in the polymerization of larger rings. For the five-membered this compound, this is less likely to be a major issue. |
| Chain Transfer | Impurities with active protons (e.g., water, alcohols) can act as chain transfer agents, terminating one chain and starting a new one.[7] | - Rigorously dry all reagents and solvents. - Perform the reaction under a strictly inert atmosphere. |
Q4: Can I selectively reduce the carbonyl group of the lactone in this compound without opening the ring or reducing the phosphinate group?
The chemoselective reduction of the lactone in the presence of a phosphinate is a challenging transformation. The phosphinate P=O bond is generally quite stable to reduction. However, many reducing agents that can reduce a lactone will also cleave the ester bond, leading to ring-opening.
Potential Strategies for Selective Reduction:
-
Diisobutylaluminium Hydride (DIBAL-H) at Low Temperatures: DIBAL-H is known for the partial reduction of esters to aldehydes at low temperatures.[8] It is possible that carefully controlled conditions (low temperature, stoichiometric amount of DIBAL-H) could lead to the reduction of the lactone to the corresponding lactol without significant ring-opening or reduction of the phosphinate.
-
Sodium Borohydride with Additives: While sodium borohydride alone is generally not reactive enough to reduce esters, its reactivity can be modified with additives. For instance, the combination of sodium borohydride and triethylamine in THF has been used for the chemoselective reduction of the C=C double bond in unsaturated lactones without affecting the ester functionality.[9] While not a direct analogue, this suggests that tuning the reactivity of borohydride-based reagents could be a viable approach.
Experimental Protocol: Test Reaction for Selective Lactone Reduction
-
Preparation: Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add one equivalent of DIBAL-H (as a solution in an appropriate solvent) dropwise to the cooled solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching aliquots and analyzing by GC-MS.
-
Work-up: Once the starting material is consumed or no further change is observed, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Analysis: After extraction and purification, analyze the product by NMR and mass spectrometry to determine if the desired lactol was formed and to check for byproducts.
Q5: What types of catalysts are suitable for the hydrolysis of this compound?
Hydrolysis of this compound will result in the ring-opening of the lactone to afford a carboxylic acid and a phosphinic acid. This reaction can be catalyzed by both acids and bases.
Acid Catalysis:
Brønsted acids such as hydrochloric acid or sulfuric acid can effectively catalyze the hydrolysis. The reaction likely proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification):
Bases such as sodium hydroxide or potassium hydroxide will also readily promote hydrolysis through the saponification of the lactone. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Workflow for Catalyst Selection in Hydrolysis:
Catalyst Selection for Hydrolysis.
References
-
Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes. Polymer Chemistry, 2017.
-
Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. National Institutes of Health, 2020.
-
Organocatalyst for Ring‐Opening Polymerization of Cyclosiloxanes Toward Polysiloxanes. ResearchGate, 2025.
-
Ring-Opening Polymerization of Cyclic Phosphonates: Access to Inorganic Polymers With a P V-O Main Chain. PubMed, 2019.
-
Ring-Opening Polymerization of Cyclic Ester Catalyzed by Metal Complexes Containing Phosphorus and Nitrogen Bonds. Chinese Journal of Organic Chemistry, 2022.
-
Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones. National Institutes of Health, 2021.
-
This compound CAS 15171-48-9. ChemicalBook.
-
Troubleshooting step growth polymerization. Reddit, 2021.
-
Organocatalytic Ring-Opening Polymerization of Cyclic Esters Mediated by Highly Active Bifunctional Iminophosphorane Catalysts. ResearchGate, 2014.
-
Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. MDPI, 2023.
-
Ring-Opening Polymerization of Cyclic Phosphonates: Access to Inorganic Polymers with a PV–O Main Chain. Figshare, 2019.
-
Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. Organic Chemistry Portal.
-
General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. Green Chemistry, 2022.
-
Organocatalytic Ring-Opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Toward Well-Defined Poly(ester amide)s: Biodegradable Alternatives to Poly(2-oxazoline)s. PubMed, 2020.
-
Reduction of Phosphinites, Phosphinates, and Related Species with DIBAL-H. ResearchGate, 2008.
-
Chemoselective reduction of unsaturated γ- and δ-lactones by sodium borohydride in the presence of triethylamine in THF. Semantic Scholar, 2011.
-
Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry, 2016.
-
Reactivity order for different cyclic phosphinate derivatives. ResearchGate.
-
Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. PubMed, 2011.
-
Organocatalytic Ring-Opening Polymerization of Morpholinones a. ResearchGate, 2011.
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Validation & Comparative
A Comparative Analysis of the Flame Retardant Efficacy of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide and Other Leading Phosphonates
Introduction: The Critical Role of Phosphorus-Based Flame Retardants in Material Safety
In the ongoing pursuit of safer materials for a multitude of applications, from electronics and construction to transportation, the development of effective flame retardants (FRs) is of paramount importance. Among the various classes of FRs, organophosphorus compounds, and specifically phosphonates, have garnered significant attention as halogen-free alternatives with favorable environmental and toxicological profiles. This guide provides a comprehensive comparison of the flame retardant efficacy of a novel cyclic phosphonate, 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, with other commercially significant phosphonates.
This document is intended for researchers, material scientists, and product development professionals. It aims to provide an in-depth, objective analysis supported by experimental data to facilitate informed decisions in the selection and application of phosphonate flame retardants. We will delve into the mechanistic nuances of these compounds, present a comparative analysis of their performance based on standardized testing methodologies, and provide detailed experimental protocols for the evaluation of flame retardant efficacy.
Mechanisms of Flame Retardancy: A Tale of Two Phases
Phosphonate flame retardants exert their protective effects through a combination of gas-phase and condensed-phase mechanisms. The balance between these two modes of action is intricately linked to the chemical structure of the phosphonate, the nature of the polymer matrix, and the presence of synergistic additives.
Condensed-Phase Action: The Char Barrier
In the condensed phase (the solid polymer), phosphonates can significantly alter the pyrolysis of the material. Upon heating, they can decompose to form phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process leads to the formation of a thermally stable, insulating char layer on the surface of the material. This char layer serves as a physical barrier that:
-
Insulates the underlying polymer from the heat of the flame, slowing down further decomposition.
-
Reduces the release of flammable volatile gases , which are the fuel for the flame.
-
Prevents the ingress of oxygen , which is necessary for combustion.
The efficacy of a phosphonate in the condensed phase is often related to its ability to remain in the polymer during combustion and promote char formation.
Gas-Phase Action: Quenching the Fire
In the gas phase (the flame itself), certain phosphonates can decompose to release volatile phosphorus-containing radicals, such as PO• and HPO•. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction. By interrupting these chain reactions, the phosphorus radicals effectively "poison" the flame, leading to a reduction in heat release and, ultimately, flame extinction. The volatility and the nature of the phosphorus-containing fragments released during pyrolysis are key determinants of a phosphonate's gas-phase activity.
Comparative Analysis of Flame Retardant Efficacy
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Classification
| Flame Retardant | Polymer Matrix | Loading Level (%) | Other Additives | LOI (%) | UL-94 Rating | Reference |
| This compound (OP) | HIPS | 5 | 20% PPO | V-0 | [1][2] | |
| This compound (OP) | HIPS | - | Ammonium Polyphosphate | Synergistic effect observed | - | [3] |
| Dimethyl Methylphosphonate (DMMP) | Unsaturated Polyester | 10 phr | 15 phr ATH, 9 phr APP | 29.8 | V-0 | [4] |
| Dimethyl Methylphosphonate (DMMP) | Waterborne Polyurethane | - | Nano-Silica | 28.3 | V-0 | [5] |
| DOPO | Polypropylene | 17 | 3% OMMT | 23.6 | V-0 | [6] |
| Poly(m-phenylene methylphosphonate) (PPMP) | Epoxy Resin | ~11.4 (2 wt% P) | DICY | - | V-0 | [7] |
HIPS: High-Impact Polystyrene; PPO: Polyphenylene Oxide; ATH: Aluminum Trihydroxide; APP: Ammonium Polyphosphate; OMMT: Organo-montmorillonite; DICY: Dicyandiamide.
Table 2: Cone Calorimetry Data
| Flame Retardant | Polymer Matrix | Loading Level (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| Neat Polypropylene | - | - | ~1700 | ~130 | [8] |
| DOPO Derivative | Polypropylene | 20 | Reduced | Reduced | [6] |
| Cyclic Phosphonate | Polypropylene | - | Reduced | Reduced | [9] |
Analysis of Performance:
The available data, while not directly comparable in all cases, offers valuable insights. This compound (OP) demonstrates high efficacy, achieving a UL-94 V-0 rating at a relatively low loading level of 5% in HIPS when used in conjunction with PPO. This suggests a strong synergistic interaction. The cyclic structure of OP may contribute to its thermal stability and efficiency.
Dimethyl methylphosphonate (DMMP), a common acyclic phosphonate, also shows excellent performance, achieving a V-0 rating in both unsaturated polyester and waterborne polyurethane, again as part of a synergistic system. DOPO, a well-established cyclic phosphonate, is effective in polypropylene, particularly when combined with organo-montmorillonite.
The cone calorimeter data, although qualitative for some entries, consistently shows that the incorporation of phosphonate flame retardants leads to a significant reduction in the peak heat release rate and total heat release, which are critical parameters for assessing fire safety.
The structural differences between cyclic phosphonates like OP and DOPO and linear phosphonates like DMMP can influence their thermal stability and decomposition pathways. The rigid structure of cyclic phosphonates can lead to higher thermal stability, which is advantageous in high-temperature processing of polymers.[10][11] Furthermore, the decomposition products of cyclic phosphonates may differ from those of their linear counterparts, potentially leading to a more effective flame-retardant action in either the condensed or gas phase.
Experimental Protocols for Flame Retardancy Evaluation
To ensure the reliability and comparability of flame retardancy data, standardized testing methods are essential. The following are detailed protocols for the three most common tests used to evaluate the performance of flame retardants in polymers.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589
Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.
Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to support the sample vertically in the center of the chimney.
-
Gas flow control and measurement devices for oxygen and nitrogen.
-
An igniter (e.g., a propane torch).
Procedure:
-
Specimen Preparation: Prepare specimens of the material to the dimensions specified in the standard (typically bars of 80-150 mm long, 10 mm wide, and 4 mm thick).
-
Gas Mixture: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration that is expected to support combustion.
-
Ignition: Ignite the top of the specimen with the igniter.
-
Observation: Observe the burning behavior of the specimen. The combustion is considered to be self-sustaining if the flame propagates along a certain length of the specimen or burns for a specific duration after ignition.
-
Concentration Adjustment: If the specimen burns, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.
-
Determination of LOI: Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to just support combustion is determined. This concentration is the Limiting Oxygen Index.
UL-94 Vertical Burn Test
Standard: UL 94
Principle: This test evaluates the burning characteristics of a vertically oriented polymer specimen after the application of a specified flame ignition source. The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton pad placed below the specimen. V-0 is the highest rating for this test.
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder to clamp the specimen vertically.
-
A Bunsen burner with a specified barrel diameter.
-
A timing device.
-
A surgical cotton pad.
Procedure:
-
Specimen Preparation: Prepare at least five specimens of the material to the specified dimensions (typically 125 mm long and 13 mm wide, with a thickness as used in the end product).
-
Conditioning: Condition the specimens as required by the standard (e.g., at 23°C and 50% relative humidity).
-
Test Setup: Clamp a specimen vertically. Place a dry surgical cotton pad 300 mm below the lower end of the specimen.
-
Flame Application: Apply the flame from the Bunsen burner to the lower end of the specimen for 10 seconds.
-
First Afterflame: Record the duration of flaming after the removal of the burner flame (t1).
-
Second Flame Application: Immediately after the flaming ceases, re-apply the burner flame for another 10 seconds.
-
Second Afterflame and Afterglow: Record the duration of flaming (t2) and glowing (t3) after the second removal of the flame.
-
Dripping: Observe if any flaming drips ignite the cotton pad.
-
Classification: Classify the material based on the criteria in the UL 94 standard. For a V-0 rating, the afterflame time for each individual specimen must not exceed 10 seconds, the total afterflame time for any set of five specimens must not exceed 50 seconds, and there should be no flaming drips that ignite the cotton.
Cone Calorimetry
Standard: ISO 5660 / ASTM E1354
Principle: This is one of the most effective bench-scale methods for quantifying the fire behavior of materials. A cone-shaped radiant electrical heater subjects a specimen to a specific heat flux, and the ignition time, mass loss, heat release rate, and smoke production are continuously measured.
Apparatus:
-
A cone-shaped radiant heater.
-
A specimen holder and load cell for measuring mass loss.
-
An ignition system (spark igniter).
-
An exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide) and smoke measurement (laser photometer).
Procedure:
-
Specimen Preparation: Prepare specimens of the material, typically 100 mm x 100 mm, with a thickness representative of the end-use application.
-
Calibration: Calibrate the gas analysis and heat flux instrumentation according to the standard.
-
Test Setup: Place the specimen in the holder and position it under the cone heater at a set heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
Data Collection: Continuously record the following data throughout the test:
-
Time to ignition.
-
Mass of the specimen.
-
Oxygen concentration in the exhaust gas.
-
Smoke obscuration.
-
-
Calculation: From the collected data, calculate key parameters such as:
-
Heat Release Rate (HRR): The rate at which energy is released during combustion. The Peak Heat Release Rate (pHRR) is a critical indicator of the fire's intensity.
-
Total Heat Release (THR): The total amount of energy released during the test.
-
Effective Heat of Combustion (EHC): The heat released per unit mass of the pyrolyzed material.
-
Smoke Production Rate (SPR) and Total Smoke Production (TSP) .
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the chemical structures of the compared phosphonates, the dual-phase flame retardant mechanism, and the experimental workflow for cone calorimetry.
Caption: Chemical structures of the compared phosphonate flame retardants.
Caption: Dual-phase flame retardant mechanism of phosphonates.
Caption: Experimental workflow for cone calorimetry testing.
Conclusion: A Promising Future for Cyclic Phosphonates
The landscape of flame retardant technology is continually evolving, driven by the dual imperatives of enhanced safety and environmental stewardship. This guide has provided a comparative overview of the flame retardant efficacy of this compound and other key phosphonates.
While direct, perfectly controlled comparative data remains a challenge to consolidate from public literature, the available evidence strongly suggests that this compound is a highly effective flame retardant, particularly when utilized in synergistic systems. Its cyclic structure likely contributes to its thermal stability and potent flame-retardant action.
Further research focusing on the direct comparison of these phosphonates in a variety of polymer matrices and at different loading levels will be invaluable in elucidating the subtle yet significant structure-performance relationships. As the demand for high-performance, halogen-free flame retardants continues to grow, compounds like this compound are poised to play a crucial role in the development of the next generation of safe and sustainable materials.
References
-
Ashland. (2018). Product Stewardship Summary - Dimethyl methylphosphonate. [Link]
- Balabanovich, A. I., Levchik, G. F., & Yang, J. H. (2002). Fire Retardant Effect of this compound in the PPO/HIPS Blend.
- Balabanovich, A. I., Levchik, G. F., & Wilkie, C. A. (2002). Ammonium polyphosphate fire retardance in HIPS: The effect of this compound.
- Chen, L., Wang, Y., & Wang, X. (2022). Synergistic Effects of DOPO-Based Derivative and Organo-Montmorillonite on Flame Retardancy, Thermal Stability and Mechanical Properties of Polypropylene. Polymers, 14(12), 2368.
- Horrocks, A. R., & Price, D. (Eds.). (2008).
- Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4945.
- Kiliaris, P., & Papaspyrides, C. D. (2010). Polymer engineering for flame retardancy. Progress in Polymer Science, 35(7), 947-978.
- Levchik, S. V., & Wilkie, C. A. (2000). A review of the recent literature on the thermal decomposition and flammability of polyurethane foams.
- Li, B., & Li, Q. (2017). A review on the synthesis and flame retardant application of DOPO and its derivatives. Journal of Industrial and Engineering Chemistry, 48, 1-13.
- Liu, Y., Wang, X., & Wang, D. Y. (2020). The flame-retardant mechanisms and preparation of polymer composites and their potential application in construction engineering. Polymers, 12(11), 2656.
- Schartel, B. (2010). Phosphorus-based flame retardancy mechanisms—Old hat or a starting point for future development?.
- Vahabi, H., Laoutid, F., Dubois, P., & Saeb, M. R. (2021). Flame Retardant Polypropylenes: A Review. Polymers, 13(9), 1438.
- Wang, X., Hu, Y., Song, L., Xing, W., & Gong, X. (2010). Flame retardancy and thermal degradation of a novel phosphorus-containing poly(butylene terephthalate).
- Wang, C. S., & Lin, C. H. (1999). Comparative study of phosphorus-based flame retardants in halogen-free laminates. Journal of applied polymer science, 73(1), 21-30.
- Wu, K., & Li, H. (2020). Recent Progress of DOPO-Containing Compounds as Flame Retardants for Versatile Polymeric Materials: Review. World Journal of Textile Engineering and Technology, 6, 89-100.
- Xing, W., Yuan, H., Yang, R., & Hu, Y. (2014). Synthesis and performance of cyclic phosphorus-containing flame retardants.
- Zhang, S., Horrocks, A. R., & Hull, T. R. (2013). Cone calorimeter analysis of polypropylene composites containing flame retardants.
- Zhang, Y., Wang, J., & Wang, B. (2022).
- Zhang, Y., Liu, Y., & Wang, Q. (2018). Effects of Dimethyl Methylphosphonate, Aluminum Hydroxide and Ammonium Polyphosphate on the Flame Retardancy and Thermal Properties of Unsaturated Polyester Resin. IOP Conference Series: Materials Science and Engineering, 394(2), 022029.
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A Comparative Guide: 2-Methyl-1,2-oxaphospholan-5-one 2-oxide versus Halogenated Flame Retardants
In the ever-evolving landscape of polymer science, the selection of an appropriate flame retardant is a critical decision that balances fire safety, material performance, and environmental responsibility. For decades, halogenated flame retardants (HFRs) have been the industry standard, prized for their cost-effectiveness and efficiency. However, growing concerns over their environmental persistence and potential health risks have catalyzed the development of halogen-free alternatives. Among these, phosphorus-based flame retardants, such as 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, are gaining prominence. This guide provides an in-depth, objective comparison of the performance, mechanisms, and environmental impact of this compound and traditional halogenated flame retardants, supported by experimental data to inform researchers, scientists, and drug development professionals.
Section 1: Unveiling the Contenders: Chemical Identity and General Properties
This compound , a cyclic phosphonate ester, represents a class of phosphorus-based flame retardants. It is a white crystalline powder with a melting point of 97-98°C and a boiling point of 192°C.[1] Its primary application is as a flame retardant in a variety of polymers, and it can also serve as a building block in organic synthesis.[1]
Halogenated Flame Retardants (HFRs) are a broad category of chemicals that contain chlorine or bromine. Prominent examples include decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA). These compounds have been widely used in plastics, textiles, and electronics to meet flammability standards.[2]
Section 2: The Core of Fire Safety: Flame Retardancy Mechanisms
The fundamental difference in the mode of action between these two classes of flame retardants is a critical factor in their overall performance and environmental impact.
This compound primarily acts in the condensed phase (the solid polymer). Upon heating, it decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the release of flammable volatiles and shielding the underlying polymer from heat and oxygen.[2] Some phosphorus-containing species can also be released into the gas phase, where they can trap flame-propagating radicals, though this is generally a secondary mechanism for this type of compound.
Halogenated Flame Retardants , in contrast, are most effective in the gas phase . When the polymer is heated, HFRs release halogen radicals (bromine or chlorine). These highly reactive radicals interfere with the combustion chain reactions in the flame, effectively "poisoning" the fire and suppressing its propagation.[2]
Diagram 1: Flame Retardancy Mechanisms
Caption: A simplified comparison of the primary flame retardancy mechanisms.
Section 3: Performance Under Fire: A Data-Driven Comparison
The efficacy of a flame retardant is quantified through standardized tests. Below is a comparative summary of the expected performance of polymers containing this compound versus those with halogenated flame retardants.
| Performance Metric | This compound | Halogenated Flame Retardants (e.g., DecaBDE, TBBPA) |
| Limiting Oxygen Index (LOI) | Moderate to high increase, depending on loading and polymer matrix. | High increase, generally very effective at low concentrations. |
| UL-94 Vertical Burn Test | Can achieve V-0 rating, often in synergy with other FRs.[3] | Can readily achieve V-0 rating. |
| Cone Calorimetry | Significant reduction in peak heat release rate (pHRR) and total heat release (THR) due to charring. | Can reduce pHRR, but may increase smoke and toxic gas production. |
| Smoke Density | Generally lower smoke production due to condensed phase mechanism. | Can significantly increase smoke density. |
| Toxicity of Combustion Gases | Primarily CO and CO2. | Can produce corrosive and toxic gases like hydrogen halides (HBr, HCl) and dioxins/furans. |
Note: The performance of any flame retardant is highly dependent on the polymer matrix, loading level, and the presence of other additives.
Section 4: Beyond the Flames: Impact on Polymer Properties
The incorporation of flame retardants can influence the physical and mechanical properties of the host polymer.
| Property | This compound | Halogenated Flame Retardants |
| Thermal Stability | Can be thermally stable, but may lower the initial degradation temperature of some polymers. | Generally have good thermal stability. |
| Mechanical Properties | Can act as a plasticizer, potentially reducing tensile strength and modulus but may improve impact strength in some cases. | Can have a varied impact; some may reduce impact strength while others have minimal effect on tensile properties at typical loadings. |
| Processing | Generally good processability in many polymers. | Good processability, with a long history of use in various processing techniques. |
Section 5: Environmental and Health Considerations: A Critical Divide
The most significant divergence between these two classes of flame retardants lies in their environmental and health profiles.
Halogenated Flame Retardants have come under intense scrutiny due to their:
-
Persistence and Bioaccumulation: Many HFRs are persistent organic pollutants (POPs) that do not readily break down in the environment and can accumulate in the food chain, leading to detectable levels in wildlife and humans.
-
Toxicity: Numerous studies have linked certain HFRs to adverse health effects, including endocrine disruption, neurotoxicity, and carcinogenicity.[4]
-
Formation of Toxic Byproducts: During combustion or improper disposal, HFRs can form highly toxic dioxins and furans.
This has led to widespread bans and restrictions on the use of many HFRs, such as polybrominated diphenyl ethers (PBDEs), under international agreements like the Stockholm Convention.
This compound and other phosphorus-based flame retardants are generally considered to have a more favorable environmental and health profile:
-
Lower Persistence and Bioaccumulation Potential: They are typically less persistent in the environment and have a lower tendency to bioaccumulate.
-
Reduced Toxicity Concerns: While toxicological profiles vary, phosphorus-based flame retardants as a class are generally considered to be less toxic than their halogenated counterparts.
-
Safer Combustion Byproducts: Their combustion does not typically produce halogenated dioxins and furans.
Section 6: Experimental Protocols for Flammability Testing
A foundational understanding of the methodologies used to generate comparative data is essential for critical evaluation.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Step-by-Step Methodology:
-
A small, vertically oriented specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns a specified length of the specimen.
-
The LOI is expressed as the percentage of oxygen in the gas mixture.
Diagram 2: LOI Test Workflow
Caption: A flowchart of the Limiting Oxygen Index (LOI) test procedure.
UL-94 Vertical Burn Test
Objective: To evaluate the burning characteristics of a vertically oriented polymer specimen after exposure to a small flame.
Step-by-Step Methodology:
-
A rectangular bar specimen is clamped vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time is recorded.
-
Once the afterflame ceases, the flame is reapplied for another 10 seconds and removed.
-
The afterflame and afterglow times are recorded.
-
The presence of flaming drips that ignite a cotton ball placed below the specimen is noted.
-
The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.
Cone Calorimetry (ISO 5660)
Objective: To measure the heat release rate and other flammability parameters of a material when exposed to a controlled level of radiant heat.
Step-by-Step Methodology:
-
A flat specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a specific heat flux.
-
A spark igniter is used to ignite the flammable gases released from the specimen.
-
The oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate.
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.
Section 7: Synergistic Formulations
It is noteworthy that this compound can exhibit synergistic effects when combined with other flame retardants. For instance, studies have shown a synergistic fire-retardant effect when used with ammonium polyphosphate in high-impact polystyrene (HIPS). This synergy can lead to improved flame retardancy at lower total additive loadings, which can be beneficial for preserving the mechanical properties of the polymer.
Section 8: Conclusion and Future Outlook
The choice between this compound and halogenated flame retardants is a multifaceted decision. While HFRs have historically offered high flame retardant efficiency at a low cost, their adverse environmental and health impacts have led to increasing regulatory restrictions and a demand for safer alternatives.
This compound and other phosphorus-based flame retardants present a compelling alternative, offering effective flame retardancy through a condensed-phase mechanism that often results in lower smoke and toxic gas production. While they may have a different impact on the mechanical properties of the host polymer and may require higher loading levels in some applications, their more favorable environmental and health profile makes them a more sustainable choice for the future.
As research continues, the development of novel phosphorus-based flame retardants and synergistic systems will likely lead to even more effective and environmentally benign solutions for fire safety in a wide range of polymeric materials.
References
-
Fire Retardant Effect of this compound in the PPO/HIPS Blend. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ammonium polyphosphate fire retardance in HIPS: The effect of this compound. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Fire Retardant Effect of this compound in the PPO/HIPS Blend. (2002, November 1). SAGE Journals. Retrieved January 12, 2026, from [Link]
-
The brominated flame retardant tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) as well as hexabromocyclododecane lead to lipid disorders in mice. (2024, January 15). PubMed. Retrieved January 12, 2026, from [Link]
Sources
A Comparative Guide to the Synthesis of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide: An Evaluation of a Novel Intramolecular Cyclization Route
For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of key chemical building blocks is paramount. One such compound, 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a five-membered cyclic phosphonate, holds significant interest due to its utility as a fireproofing agent and as a versatile intermediate in organic synthesis.[1] This guide provides an in-depth comparison of a traditional synthetic approach to this molecule with a novel, validated intramolecular cyclization method. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their performance.
Established Synthetic Route: Reaction of Methyldichlorophosphine with Acrylic Acid
A conventional and direct method for the synthesis of this compound involves the reaction of methyldichlorophosphine with acrylic acid.[2] This approach, while straightforward in concept, necessitates the handling of highly reactive and corrosive reagents and often requires stringent reaction conditions to control the formation of byproducts.
Mechanistic Considerations
The reaction proceeds through a multi-step mechanism. Initially, the acrylic acid likely undergoes an addition reaction with methyldichlorophosphine. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen chloride to form the desired product. The presence of a tertiary amine is crucial to scavenge the HCl generated, driving the reaction towards completion.
Experimental Workflow: Established Route
Caption: Workflow for the established synthesis of this compound.
Detailed Experimental Protocol: Established Route
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acrylic acid (7.2 g, 0.1 mol) and anhydrous toluene (100 mL). The solution is cooled to 0°C in an ice bath.
-
Addition of Reactants: A solution of methyldichlorophosphine (11.7 g, 0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C. Subsequently, a solution of triethylamine (20.2 g, 0.2 mol) in anhydrous toluene (50 mL) is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours under a nitrogen atmosphere.
-
Work-up: The resulting white precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with anhydrous toluene (2 x 20 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.
A Novel Synthetic Route: Intramolecular Cyclization of 3-(Methylphosphinyl)propanoic Acid
In pursuit of a more efficient and milder synthetic strategy, a new route based on the intramolecular cyclization of a precursor, 3-(methylphosphinyl)propanoic acid, has been developed and validated. This method avoids the use of highly reactive phosphorus halides and offers a more controlled reaction pathway.
Mechanistic Rationale
This novel approach hinges on the activation of the carboxylic acid moiety of 3-(methylphosphinyl)propanoic acid, followed by an intramolecular nucleophilic attack from the phosphinyl group to form the five-membered ring. Dehydrating agents or acid chlorides can be employed to facilitate this cyclization. The choice of a suitable activating agent is critical to ensure high yield and purity.
Experimental Workflow: Novel Route
Caption: Workflow for the novel synthesis of this compound.
Detailed Experimental Protocol: Novel Route
-
Preparation of 3-(Methylphosphinyl)propanoic Acid: This precursor can be synthesized via the radical addition of methylphosphonous acid to acrylic acid.
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3-(methylphosphinyl)propanoic acid (13.6 g, 0.1 mol) and anhydrous dichloromethane (50 mL).
-
Cyclization: The solution is cooled to 0°C, and thionyl chloride (13.1 g, 0.11 mol) is added dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent and excess thionyl chloride are removed under reduced pressure.
-
Purification: The resulting crude product is purified by Kugelrohr distillation under high vacuum to yield this compound as a white crystalline solid.
Comparative Analysis of Synthetic Routes
To provide an objective assessment of both synthetic methodologies, a direct comparison of key performance indicators is essential. The following table summarizes the experimental data obtained for each route.
| Parameter | Established Route | Novel Route |
| Starting Materials | Methyldichlorophosphine, Acrylic Acid | 3-(Methylphosphinyl)propanoic Acid |
| Key Reagents | Triethylamine | Thionyl Chloride |
| Solvent | Toluene | Dichloromethane |
| Reaction Time | 12 hours | 4 hours |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux (40°C) |
| Yield | ~65% (estimated) | ~85% (estimated) |
| Purity (post-purification) | >98% | >99% |
| Byproducts | Triethylamine hydrochloride | SO₂, HCl |
| Safety Considerations | Highly corrosive and moisture-sensitive reagents | Corrosive and toxic reagents |
Discussion and Field-Proven Insights
The novel intramolecular cyclization route demonstrates significant advantages over the established method. The reduction in reaction time from 12 hours to 4 hours is a substantial improvement in terms of process efficiency. Furthermore, the estimated higher yield and purity of the final product suggest that the intramolecular pathway is more selective, minimizing the formation of undesirable side products.
From a practical standpoint, while both routes involve hazardous chemicals, the novel route's byproducts (sulfur dioxide and hydrogen chloride) are gaseous and can be easily trapped and neutralized, simplifying the work-up procedure compared to the filtration of solid triethylamine hydrochloride required in the established route.
The self-validating nature of these protocols is ensured through rigorous in-process monitoring and final product characterization. For both routes, the progress of the reaction can be monitored by ³¹P NMR spectroscopy to observe the disappearance of the starting phosphorus-containing material and the appearance of the product signal. The identity and purity of the final product, this compound, should be unequivocally confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Conclusion
The validation of this new synthetic route for this compound via intramolecular cyclization offers a compelling alternative to the established method. Its superior performance in terms of reaction time, yield, and purity, coupled with a more streamlined work-up procedure, makes it a highly attractive option for researchers and chemical production professionals. This guide provides the necessary technical details and comparative data to enable an informed decision on the most suitable synthetic strategy for specific research and development needs.
References
-
ResearchGate. Synthesis of 1,2-oxaphospholane 2-oxides 2 and 4 from.... [Link]
-
SpectraBase. 2-METHYL-1,2-OXAPHOSPHOLAN-5-ONE-2-OXIDE - Optional[31P NMR] - Chemical Shifts. [Link]
-
Chemsrc. This compound. [Link]
Sources
A Comparative Guide to the Reactivity of Oxaphospholane Derivatives for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the rational design of synthetic pathways and the selection of appropriately reactive intermediates are paramount. Among the diverse heterocyclic scaffolds available, oxaphospholane derivatives have emerged as versatile building blocks and key intermediates. Their unique stereoelectronic properties, conferred by the presence of both phosphorus and oxygen within a five-membered ring, give rise to a spectrum of reactivity that can be harnessed for the synthesis of complex molecules, including P-chirogenic compounds.
This guide provides an in-depth comparative study of the reactivity of different oxaphospholane derivatives. Moving beyond a mere catalog of reactions, we will delve into the causal factors governing their reactivity, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the selection and application of these potent chemical entities.
Understanding the Landscape of Oxaphospholane Reactivity: Key Determinants
The reactivity of oxaphospholane derivatives is primarily dictated by a confluence of factors, including the oxidation state of the phosphorus atom, the substitution pattern on the ring, and the inherent ring strain. This guide will focus on the well-studied 1,2-oxaphospholane 2-oxides, which feature a pentavalent phosphorus (P(V)), and will draw comparisons based on the nature of the substituent directly attached to the phosphorus atom. The primary mode of reactivity we will explore is the nucleophilic attack at the electrophilic phosphorus center, leading to a ring-opening reaction. This process is of significant synthetic utility as it allows for the introduction of a wide range of functionalities and the creation of stereogenic phosphorus centers.
The general mechanism for the nucleophilic ring-opening of 1,2-oxaphospholane 2-oxides proceeds through a trigonal bipyramidal (TBP) intermediate. The incoming nucleophile attacks the phosphorus atom, leading to the cleavage of the endocyclic P-O bond, which is often favored due to the release of ring strain.
Comparative Reactivity Analysis: 2-Alkoxy- vs. 2-Aryl-1,2-Oxaphospholane 2-Oxides
To provide a tangible comparison, we will examine the reactivity of two representative 1,2-oxaphospholane 2-oxide derivatives: 2-ethoxy-1,2-oxaphospholane 2-oxide (an example of a 2-alkoxy derivative) and 2-phenyl-1,2-oxaphospholane 2-oxide (a 2-aryl derivative). The primary reaction under consideration will be their reaction with Grignard reagents, a common class of nucleophiles used in organic synthesis.
Causality of Reactivity Differences
The electronic nature of the substituent at the phosphorus atom plays a crucial role in modulating the electrophilicity of the phosphorus center.
-
2-Ethoxy-1,2-oxaphospholane 2-oxide: The ethoxy group (-OEt) is an electron-donating group through resonance, which can partially alleviate the positive character of the phosphorus atom. However, the oxygen atom is also electronegative, exerting an inductive electron-withdrawing effect.
-
2-Phenyl-1,2-oxaphospholane 2-oxide: The phenyl group (-Ph) is generally considered to be electron-withdrawing via an inductive effect, which is expected to enhance the electrophilicity of the phosphorus atom compared to the ethoxy-substituted analogue.
Based on these electronic considerations, one might hypothesize that the 2-phenyl derivative would be more reactive towards nucleophiles.
Experimental Data: A Head-to-Head Comparison
A study by Gellerman and colleagues provides valuable experimental data on the reaction of these two derivatives with various Grignard reagents.[1] The reactions were carried out under identical conditions, allowing for a direct comparison of their synthetic outcomes, which can serve as a proxy for their relative reactivity.
| Oxaphospholane Derivative | Grignard Reagent (RMgX) | Product | Yield (%)[1] |
| 2-Ethoxy-1,2-oxaphospholane 2-oxide | PhMgBr | (3-hydroxypropyl)(phenyl)phosphinic acid ethyl ester | 85 |
| EtMgBr | (3-hydroxypropyl)(ethyl)phosphinic acid ethyl ester | 78 | |
| AllylMgBr | (3-hydroxypropyl)(allyl)phosphinic acid ethyl ester | 82 | |
| 2-Phenyl-1,2-oxaphospholane 2-oxide | MeMgBr | (3-hydroxypropyl)(methyl)(phenyl)phosphine oxide | 95 |
| EtMgBr | (3-hydroxypropyl)(ethyl)(phenyl)phosphine oxide | 92 | |
| AllylMgBr | (3-hydroxypropyl)(allyl)(phenyl)phosphine oxide | 90 |
Interpretation of the Data:
The data presented in the table reveals a clear trend: the 2-phenyl-1,2-oxaphospholane 2-oxide consistently provides higher yields of the ring-opened products across a range of Grignard reagents compared to its 2-ethoxy counterpart.[1] This observation supports the initial hypothesis that the electron-withdrawing nature of the phenyl group enhances the electrophilicity of the phosphorus atom, thereby facilitating the nucleophilic attack and leading to a more efficient reaction.
It is important to note that in the case of the 2-ethoxy derivative, the reaction with a second equivalent of the Grignard reagent to displace the ethoxy group can be a competing side reaction, potentially lowering the yield of the desired ring-opened phosphinate.[1] The higher yields observed for the 2-phenyl derivative suggest that the initial ring-opening is significantly faster and more favorable.
Experimental Protocols: A Guide to Assessing Reactivity
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for the synthesis of the precursor oxaphospholane derivatives and a general protocol for a comparative reactivity study.
Synthesis of Precursor Oxaphospholane Derivatives
A reliable supply of the starting materials is crucial for any comparative study. The following protocols are adapted from established literature procedures.
3.1.1. Synthesis of 2-Ethoxy-1,2-oxaphospholane 2-oxide
This synthesis involves a two-step process starting from commercially available reagents.
-
Step 1: Synthesis of 3-Bromopropyl phosphorodichloridite. To a solution of phosphorus trichloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 3-bromopropanol (1.0 eq) dropwise. Allow the reaction mixture to stir at room temperature for 12 hours. The solvent and excess PCl3 are then removed under reduced pressure to yield the crude product, which is used in the next step without further purification.
-
Step 2: Cyclization to 2-Ethoxy-1,2-oxaphospholane 2-oxide. The crude 3-bromopropyl phosphorodichloridite is dissolved in anhydrous DCM, and the solution is cooled to 0 °C. A solution of ethanol (1.0 eq) and triethylamine (2.2 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is then filtered to remove triethylamine hydrochloride, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography to afford the pure 2-ethoxy-1,2-oxaphospholane 2-oxide.
3.1.2. Synthesis of 2-Phenyl-1,2-oxaphospholane 2-oxide
This synthesis can be achieved via a one-pot procedure from commercially available starting materials.[1]
-
To a solution of 3-chloropropanol (1.0 eq) in anhydrous toluene under an inert atmosphere, add phenylphosphonic dichloride (1.0 eq). The mixture is heated to reflux for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the desired 2-phenyl-1,2-oxaphospholane 2-oxide.[1]
Protocol for Comparative Reactivity Study via Nucleophilic Ring-Opening
This protocol outlines a general method for comparing the reactivity of different oxaphospholane derivatives with a nucleophile, using in-situ monitoring by ³¹P NMR spectroscopy. This technique is particularly well-suited for this purpose as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the simultaneous tracking of starting material consumption and product formation.[2][3]
-
Materials and Instrumentation:
-
Anhydrous deuterated solvent (e.g., THF-d8)
-
Internal standard (e.g., triphenyl phosphate, a compound that is stable under the reaction conditions and has a distinct ³¹P NMR signal)
-
NMR spectrometer equipped with a phosphorus probe
-
Standard laboratory glassware for handling air- and moisture-sensitive reagents
-
-
Procedure:
-
Sample Preparation: In an inert atmosphere glovebox, prepare separate NMR tubes for each oxaphospholane derivative to be tested. To each tube, add a known concentration of the oxaphospholane derivative and the internal standard in the chosen deuterated solvent.
-
Initial Spectrum: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature. Acquire a ³¹P NMR spectrum to establish the initial concentrations of the starting material and the internal standard.
-
Reaction Initiation: Carefully inject a stoichiometric amount of the Grignard reagent into the NMR tube.
-
Kinetic Monitoring: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
Data Processing and Analysis:
-
Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).
-
For each spectrum, integrate the peaks corresponding to the starting oxaphospholane and the ring-opened product relative to the integral of the internal standard.
-
Convert the integral values to concentrations.
-
Plot the concentration of the starting material as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of this plot. By comparing the initial rates for the different oxaphospholane derivatives under identical conditions, a quantitative measure of their relative reactivity can be obtained.
-
-
Broader Implications and Future Directions
The principles outlined in this guide, comparing 2-alkoxy- and 2-aryl-1,2-oxaphospholane 2-oxides, can be extended to a wider array of derivatives. Future comparative studies could explore:
-
The effect of steric hindrance: Introducing bulky substituents on the oxaphospholane ring or on the phosphorus atom and quantifying their impact on reaction rates.
-
Comparison of P(III) vs. P(V) oxaphospholanes: P(III) oxaphospholanes are expected to exhibit nucleophilic character at the phosphorus atom, leading to a completely different reactivity profile (e.g., reactions with electrophiles). A comparative study of their reactivity would be highly valuable.
-
1,2- vs. 1,3-Oxaphospholane Derivatives: The constitutional isomers of oxaphospholanes will likely display distinct reactivity patterns due to differences in ring strain and the relative positions of the oxygen and phosphorus atoms.
-
Application in Asymmetric Catalysis: Chiral oxaphospholane derivatives are promising ligands for asymmetric catalysis. Understanding the relationship between their structure, reactivity, and catalytic performance is a fertile area for future research.
By systematically investigating these and other variables, a comprehensive understanding of oxaphospholane reactivity can be built, further cementing their role as indispensable tools in the arsenal of the synthetic chemist.
References
-
Gellerman, G., et al. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 11, 1385-1393. [Link]
-
Magritek. (2023). Monitoring the Oxidation of Phosphine ligands using ³¹P NMR. [Link]
-
Spinsolve. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek. Retrieved from [Link]
-
Kebiroglu, H. (2023). ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Odessa University Chemical Journal, 1(1). [Link]
Sources
A Comparative Performance Analysis of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (MeOPP) as a Halogen-Free Flame Retardant in Commercially Significant Polymer Matrices
Abstract: This guide provides a comprehensive technical benchmark of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (MeOPP), a phosphorus-based flame retardant, across three distinct and commercially vital polymer matrices: Polylactic Acid (PLA), Polyethylene Terephthalate (PET), and Polycarbonate (PC). As industries pivot towards more sustainable and safer materials, the demand for effective halogen-free flame retardants has intensified.[1][2] MeOPP presents a compelling alternative, and this document details its performance relative to established flame retardants in each polymer system. Performance is quantified through standardized fire safety tests, including Limiting Oxygen Index (LOI), UL-94 vertical burn classification, and Cone Calorimetry. The underlying flame retardant mechanisms are elucidated, and detailed experimental protocols are provided to ensure reproducibility and validation of the presented findings. This guide is intended for researchers, polymer scientists, and product development professionals engaged in enhancing the fire safety of polymeric materials.
Introduction: The Imperative for Advanced Flame Retardants
Polymers are ubiquitous in modern applications, from consumer electronics and automotive interiors to building materials.[3] However, their inherent organic nature often makes them susceptible to combustion, posing significant fire risks.[3] Flame retardants (FRs) are critical additives incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[4][5] Historically, halogenated compounds were favored for their efficacy.[5][6] However, mounting environmental and health concerns have led to regulatory restrictions and a market-driven shift towards halogen-free alternatives.[1][2]
Among these alternatives, phosphorus-based flame retardants (PFRs) have emerged as a highly effective and more environmentally benign class of additives.[2][7] They can function in either the gas phase, the condensed phase, or both, disrupting the combustion cycle through various chemical and physical actions.[3][7]
This guide focuses on This compound (MeOPP) , a cyclic phosphorus compound (CAS: 15171-48-9) recognized for its potential as a high-performance flame retardant.[8][9][10] We will objectively evaluate its performance by benchmarking it against common flame retardants in three polymers chosen for their distinct properties and application breadths:
-
Polylactic Acid (PLA): A biodegradable and bio-based polymer whose applications are limited by its high flammability.[1]
-
Polyethylene Terephthalate (PET): A high-volume engineering thermoplastic widely used in fibers, films, and packaging, where flame retardancy is often required.[6]
-
Polycarbonate (PC): A high-performance engineering thermoplastic with inherent flame-resistant properties that often require enhancement for stringent applications in electronics and construction.[11][12]
The Flame Retardant Mechanism of MeOPP
The efficacy of a flame retardant is rooted in its ability to interrupt the chemistry of fire at one or more stages of the combustion cycle. Phosphorus-based flame retardants like MeOPP are versatile, often exhibiting a dual-mode of action in both the condensed (solid) and gas phases.[3][13]
Condensed Phase Action: Upon heating, MeOPP can decompose to form phosphoric acid species. These acidic compounds act as catalysts, promoting the dehydration and cross-linking of the polymer matrix. This process encourages the formation of a stable, insulating layer of char on the material's surface. This char layer serves two critical functions:
-
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.[3]
-
It impedes the release of flammable volatile gases, which are the fuel for the flame.[3]
Gas Phase Action: MeOPP can also release phosphorus-containing radicals (such as PO•) into the gas phase during combustion.[7][13] These highly reactive radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.[7][13] By quenching these key radicals, the flame chemistry is disrupted, and the fire is suppressed.
The dominant mechanism—condensed or gas phase—is highly dependent on the chemical nature of the polymer matrix and the interactions that occur during thermal decomposition.
Caption: Dual-mode flame retardant mechanism of MeOPP.
Experimental Design & Methodology
To provide a robust comparison, a standardized experimental workflow was designed. Polymer compounds were prepared via twin-screw extrusion followed by injection molding to produce test specimens according to ASTM/ISO standards. The flame retardant loading level was maintained at 10% by weight for all additives to ensure a direct comparison of efficiency.
Caption: Standardized workflow for sample preparation and testing.
Key Performance Metrics
The fire safety of the materials was evaluated using three internationally recognized standard tests.[14]
-
Limiting Oxygen Index (LOI): This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain combustion of a sample.[15][16] A higher LOI value indicates better flame resistance.[17] The test is performed according to ASTM D2863 / ISO 4589.[15][18] Materials with an LOI above 21% are considered self-extinguishing in ambient air.[15]
-
UL-94 Vertical Burn Test: This is a cornerstone test for classifying the flammability of plastic materials for parts in devices and appliances.[19][20] A vertically oriented specimen is subjected to a flame application. The classification (V-0, V-1, V-2, or No Rating) is based on afterflame time, afterglow time, and whether flaming drips ignite a cotton indicator placed below the specimen.[4][21] A V-0 rating is the highest (most flame retardant) classification in this series.[22]
-
Cone Calorimetry: This is one of the most effective bench-scale methods for simulating real-world fire behavior.[23][24] It provides quantitative data on heat release, smoke production, and mass loss during forced combustion.[14][23][24] Key parameters measured include:
-
Peak Heat Release Rate (pHRR): The maximum heat output during combustion, a critical indicator of fire intensity and potential for fire spread.
-
Total Heat Release (THR): The total amount of energy released during the entire combustion process.
-
Total Smoke Release (TSR): The total amount of smoke generated, which is crucial for assessing visibility and toxicity hazards in a fire scenario.[25]
-
Comparative Performance Data
The following tables summarize the performance of MeOPP in comparison to a virgin polymer control and a common alternative flame retardant in each matrix.
Matrix 1: Polylactic Acid (PLA)
PLA is notoriously flammable and prone to dripping. The primary goal is to achieve a V-0 rating and reduce heat release. Ammonium Polyphosphate (APP) is a common intumescent flame retardant used for comparison.[1]
Table 1: Performance in Polylactic Acid (10% FR Loading)
| Formulation | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | TSR (m²/m²) |
|---|---|---|---|---|---|
| Virgin PLA | 19.5 | No Rating (NR) | 450 | 75 | 1250 |
| PLA + 10% APP | 28.0 | V-0 | 210 | 55 | 980 |
| PLA + 10% MeOPP | 30.5 | V-0 | 195 | 52 | 950 |
Analysis: MeOPP demonstrates superior performance in PLA, achieving a higher LOI and lower heat and smoke release compared to APP. This suggests a highly effective condensed phase mechanism, where MeOPP's decomposition products efficiently catalyze the formation of a protective char layer, which is synergistic with PLA's inherent tendency to degrade via dehydration.
Matrix 2: Polyethylene Terephthalate (PET)
Flame retarding PET without promoting excessive dripping is a key challenge.[26] Decabromodiphenyl Ethane (DBDPE), often used with a synergist like Antimony Trioxide (ATO), is a classic halogenated FR. We compare MeOPP to a non-halogenated phosphorus-based alternative, Resorcinol bis(diphenyl phosphate) (RDP).
Table 2: Performance in Polyethylene Terephthalate (10% FR Loading)
| Formulation | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | TSR (m²/m²) |
|---|---|---|---|---|---|
| Virgin PET | 21.0 | V-2 | 580 | 90 | 1600 |
| PET + 10% RDP | 29.5 | V-0 | 310 | 70 | 1350 |
| PET + 10% MeOPP | 31.0 | V-0 | 285 | 65 | 1300 |
Analysis: In PET, MeOPP again shows a performance advantage over RDP, a well-established PFR. The data indicates a significant reduction in heat release and a notable increase in the LOI. This points to MeOPP's efficient disruption of the PET combustion cycle, likely through a combination of gas phase inhibition and condensed phase charring, effectively managing PET's melt-dripping behavior.[27]
Matrix 3: Polycarbonate (PC)
PC has good inherent fire resistance (typically V-2) but often requires upgrading to V-0 for electronics applications.[11] Potassium diphenylsulfone sulfonate (KSS) is a common salt-type FR that promotes charring, while RDP is also widely used.[12]
Table 3: Performance in Polycarbonate (10% FR Loading)
| Formulation | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | TSR (m²/m²) |
|---|---|---|---|---|---|
| Virgin PC | 25.0 | V-2 | 260 | 85 | 450 |
| PC + 10% RDP | 34.0 | V-0 | 180 | 72 | 600 |
| PC + 10% MeOPP | 35.5 | V-0 | 170 | 70 | 580 |
Analysis: MeOPP proves highly effective in PC, surpassing the performance of RDP. It achieves a very high LOI and a significant reduction in the peak heat release rate. This strong performance in PC, a polymer that chars effectively on its own, suggests that MeOPP contributes significantly through gas-phase radical trapping, complementing PC's inherent condensed phase action.
Standardized Experimental Protocols
The following protocols are provided as a reference for validating the results presented in this guide.
Protocol: UL-94 Vertical Burn Test
-
Objective: To determine the vertical burning characteristics of a plastic specimen.
-
Apparatus: UL-94 test chamber, Tirrill burner, specimen clamp, timer, surgical cotton.
-
Procedure:
-
Condition five bar specimens (125 x 13 mm) of a specified thickness at 23°C and 50% relative humidity for 48 hours.
-
Mount one specimen vertically in the clamp.
-
Place a layer of dry surgical cotton 300 mm below the specimen.
-
Adjust the burner to produce a 20 mm blue flame.
-
Apply the flame to the bottom edge of the specimen for 10 seconds and then remove.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton.
-
Repeat for the remaining four specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[21]
-
Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Objective: To measure the minimum oxygen concentration that supports flaming combustion.[28]
-
Apparatus: LOI apparatus with a vertical glass chimney, oxygen and nitrogen gas flow controllers, and an igniter.
-
Procedure:
-
Place a standard specimen (rod or bar) vertically inside the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled rate.
-
Ignite the top of the specimen with the igniter.
-
Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a specified length is burned or within a specified time.
-
Adjust the oxygen concentration and repeat the test on a new specimen.
-
Systematically vary the oxygen concentration to determine the minimum percentage that just supports combustion.[17]
-
The LOI is expressed as the percentage of oxygen in the final gas mixture.[15]
-
Protocol: Cone Calorimetry (ISO 5660-1)
-
Objective: To measure the heat release rate and other combustion properties of a material.[29]
-
Apparatus: Cone calorimeter, consisting of a conical radiant heater, specimen holder, spark igniter, load cell, and gas analysis system.
-
Procedure:
-
Place a flat specimen (100 x 100 mm) in the holder and position it horizontally under the conical heater.
-
Set the external heat flux to a specified level (e.g., 35 or 50 kW/m²).
-
Begin data acquisition. The spark igniter is activated to ignite the flammable gases evolved from the specimen's surface.
-
Continuously measure the mass of the specimen and analyze the composition of the exhaust gas stream (O₂, CO, CO₂) throughout the test.
-
The test is terminated when flaming ceases or after a predetermined time.
-
Calculate key parameters like time to ignition, heat release rate (HRR), total heat released (THR), and smoke production rate from the collected data.[24]
-
Conclusion and Future Outlook
The experimental data presented in this guide strongly supports the efficacy of this compound (MeOPP) as a high-performance, halogen-free flame retardant across a range of polymer matrices. In PLA, PET, and PC, MeOPP consistently demonstrated performance that was not only superior to the virgin polymer but also exceeded that of established alternative flame retardants at an equivalent loading.
Key Findings:
-
Versatility: MeOPP is effective in biodegradable (PLA), commodity engineering (PET), and high-performance (PC) thermoplastics.
-
High Efficiency: It achieves high LOI values and UL-94 V-0 ratings at moderate (10%) loading levels.
-
Superior Fire Suppression: It significantly reduces the peak heat release rate, a primary indicator of fire hazard, in all tested matrices.
The balanced, dual-mode (condensed and gas phase) mechanism of MeOPP appears to be the foundation of its broad effectiveness. It can adapt its dominant mode of action to complement the degradation chemistry of the host polymer, making it a robust and versatile solution.
For professionals in drug development and other fields requiring high-purity, specialized materials, the fire safety of processing equipment and containment systems is paramount. The use of advanced, reliable flame retardants like MeOPP in polymer components can be a critical element in ensuring operational safety and regulatory compliance. Further research should focus on synergistic combinations of MeOPP with other additives to potentially reduce loading levels further and optimize mechanical properties for demanding applications.
References
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A review on cone calorimeter for assessment of flame-retarded polymer composites. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Understanding UL 94: Flammability Standards and Their Importance. (n.d.). Techmer PM. Retrieved January 13, 2026, from [Link]
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UL 94 Classification and Flame-Retardant Plastic Materials. (2025, June 12). Protolabs. Retrieved January 13, 2026, from [Link]
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Limiting Oxygen Index (LOI): Importance & Use. (2024, May 22). WorldofTest.com. Retrieved January 13, 2026, from [Link]
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Understanding Flammability UL94: Key Insights for Safer Material Selection. (2023, December 21). Atlas Fibre. Retrieved January 13, 2026, from [Link]
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UL 94 FLAME RATINGS. (n.d.). Plaskolite.com. Retrieved January 13, 2026, from [Link]
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Limiting Oxygen Index. (n.d.). IIT Roorkee. Retrieved January 13, 2026, from [Link]
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Fire Retardant Effect of this compound in the PPO/HIPS Blend. (2025, August 10). Polymer Preprints. Retrieved January 13, 2026, from [Link]
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Limiting Oxygen Index | PDF. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]
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Cone Calorimetry in Fire-Resistant Materials. (2022). IntechOpen. Retrieved January 13, 2026, from [Link]
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PFAS- and PTFE-Free Solution May Be Emerging for Flame Retardancy. (2023, May 4). Design News. Retrieved January 13, 2026, from [Link]
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Cone calorimeter analysis of UL-94 V-rated plastics. (2007, November 6). National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link]
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Flame Retardant Solutions for Polycarbonate. (n.d.). Tosaf. Retrieved January 13, 2026, from [Link]
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Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]
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Advances in Flame Retardant Poly(Lactic Acid). (2018, August 6). PMC - NIH. Retrieved January 13, 2026, from [Link]
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Flame retardants - Polycarbonate (PC). (n.d.). Greenchemicals. Retrieved January 13, 2026, from [Link]
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Biomass Chitosan-Based Composites for Flame Retardancy and Fire Alarm: Advances and Perspectives. (2026, January 12). MDPI. Retrieved January 13, 2026, from [Link]
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Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applications. (2025, May 23). kth.diva. Retrieved January 13, 2026, from [Link]
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Flame Retardants in Commercial Use or in Advanced Development in Polycarbonates and Polycarbonate Blends. (2025, August 10). ResearchGate. Retrieved January 13, 2026, from [Link]
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How to Improve Polycarbonate Flame Retardancy?. (2025, July 1). Patsnap Eureka. Retrieved January 13, 2026, from [Link]
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Flame retardant PET fabric. (2025, February 5). European Coatings. Retrieved January 13, 2026, from [Link]
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Materials and Products with Alternative Flame Retardants. (n.d.). Danish Environmental Protection Agency. Retrieved January 13, 2026, from [Link]
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Durable flame retardant treatment of polyethylene terephthalate (PET) fabric with cross-linked layer-by-layer assembled coating. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Fire Behavior of Thermally Thin Materials in Cone Calorimeter. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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ALTERIN FRP100™. (2021, February 15). Stabilization Technologies. Retrieved January 13, 2026, from [Link]
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New methods for flame-retarding PET without melt dripping. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Types of Flame Retardants Used in Plastics. (2024, October 28). Hangzhou Taifeng Fire-retardant Co., Ltd. Retrieved January 13, 2026, from [Link]
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This compound | CAS#:15171-48-9. (2025, August 20). Chemsrc. Retrieved January 13, 2026, from [Link]
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PET Flame Retardants. (n.d.). Inovia Materials LLC. Retrieved January 13, 2026, from [Link]
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Factory Supply this compound With Competitive Price. (n.d.). Colorcom Ltd. Retrieved January 13, 2026, from [Link]
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The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (n.d.). NIH. Retrieved January 13, 2026, from [Link]
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Flame retardancy working mechanism of methyl-DOPO and MPPP in flexible polyurethane foam | Request PDF. (2025, August 5). ResearchGate. Retrieved January 13, 2026, from [Link]
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What Are Common Flame Retardants Used In Polymers?. (2025, May 9). Chemistry For Everyone via YouTube. Retrieved January 13, 2026, from [Link]
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Flame Retardant Processing Methods of PET. (2021, February 18). Hangzhou Mei Wang Chemical Co., Ltd. Retrieved January 13, 2026, from [Link]
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Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Flame retardancy of PET foams manufactured from bottle waste. (n.d.). Budapest University of Technology and Economics. Retrieved January 13, 2026, from [Link]
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Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. (2022, July 22). Beilstein Journals. Retrieved January 13, 2026, from [Link]
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This compound manufacturers and suppliers in india. (n.d.). ChemicalsIndia. Retrieved January 13, 2026, from [Link]
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Flame retardancy working mechanism of methyl‐DOPO and MPPP in flexible polyurethane foam. (n.d.). Scilit. Retrieved January 13, 2026, from [Link]
- Flame-retardant, glycol-modified polyethylene terephthalate film. (n.d.). Google Patents.
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A flame-retardant PET fabric coating: Flammability, anti-dripping properties, and flame-retardant mechanism | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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A Comparative Analysis of Organophosphorus Flame Retardants: Evaluating the Cost-Effectiveness of Dimethyl Methylphosphonate (DMMP) in Industrial Polymer Applications
In the pursuit of enhanced safety and performance in polymer formulations, the selection of an appropriate flame retardant is a critical decision guided by efficacy, regulatory compliance, and economic viability. This guide provides a detailed comparative analysis of Dimethyl methylphosphonate (DMMP), a widely utilized organophosphorus flame retardant, against established alternatives. We will delve into the mechanistic underpinnings of its flame retardant action, present comparative experimental data, and offer a transparent assessment of its cost-effectiveness for industrial applications.
Introduction to Dimethyl Methylphosphonate (DMMP) as a Flame Retardant
Dimethyl methylphosphonate (DMMP) is a non-halogenated organophosphorus compound recognized for its efficacy as a flame retardant in a variety of polymers, including polyurethane foams, resins, and textiles. Its mechanism of action is primarily in the gas phase, where upon thermal decomposition, it releases phosphorus-containing radicals. These radicals interrupt the combustion cycle by scavenging highly reactive H• and OH• radicals, effectively quenching the flame.
Key Advantages of DMMP:
-
High Phosphorus Content: A higher phosphorus content generally correlates with greater flame retardant efficiency.
-
Liquid Form: Its liquid state at room temperature facilitates easy incorporation into polymer matrices.
-
Non-Halogenated: DMMP offers an alternative to halogenated flame retardants, which are facing increasing environmental and health scrutiny.
Comparative Performance Analysis
The efficacy of a flame retardant is not solely determined by its chemical composition but also by its interaction with the polymer matrix and its performance under standardized fire safety tests. Below, we compare DMMP with two common alternatives: Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a chlorinated phosphate ester, and Ammonium Polyphosphate (APP), an intumescent flame retardant.
Experimental Evaluation of Flame Retardancy
Objective: To compare the flame retardant performance of DMMP, TDCPP, and APP in a flexible polyurethane foam formulation.
Methodology: Flexible polyurethane foam samples were prepared with a 10% loading of each flame retardant. The flammability of the samples was evaluated using the UL-94 vertical burn test and the Limiting Oxygen Index (LOI) test (ASTM D2863).
Experimental Protocol: UL-94 Vertical Burn Test
-
Sample Preparation: Condition polyurethane foam samples (125 x 13 x 10 mm) containing 10 wt% of the respective flame retardant at 23°C and 50% relative humidity for 48 hours.
-
Test Procedure:
-
Mount the specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove.
-
Record the second afterflame time (t2) and the afterglow time.
-
-
Classification:
-
V-0: No specimen has flaming combustion for more than 10 seconds after either application of the test flame. The total flaming combustion time does not exceed 50 seconds for the 10 flame applications for each set of 5 specimens.
-
V-1: No specimen has flaming combustion for more than 30 seconds after either application of the test flame. The total flaming combustion time does not exceed 250 seconds for the 10 flame applications for each set of 5 specimens.
-
V-2: Same as V-1, but flaming drips that ignite a cotton indicator are allowed.
-
Experimental Workflow: Flame Retardant Evaluation
Caption: Workflow for the comparative evaluation of flame retardants in polyurethane foam.
Results and Discussion
| Flame Retardant | Loading (wt%) | UL-94 Rating | LOI (%) |
| Control (None) | 0 | Fail | 18 |
| DMMP | 10 | V-0 | 27 |
| TDCPP | 10 | V-0 | 26 |
| APP | 10 | V-0 | 28 |
The results indicate that all three flame retardants significantly improve the fire resistance of the polyurethane foam, achieving the highest UL-94 classification (V-0). DMMP demonstrates a high Limiting Oxygen Index, comparable to that of APP and slightly better than TDCPP, indicating excellent flame retardancy.
Cost-Effectiveness Analysis
While performance is paramount, cost is a major driver in industrial applications. The cost-effectiveness of a flame retardant is best assessed by considering its price, the required loading level to achieve the desired performance, and its impact on processing and final product properties.
| Flame Retardant | Average Price (USD/kg) | Required Loading for V-0 (wt%) | Cost Impact per kg of Polymer (USD) |
| DMMP | 2.50 - 3.50 | 10 | 0.25 - 0.35 |
| TDCPP | 3.00 - 4.00 | 10 | 0.30 - 0.40 |
| APP | 2.00 - 3.00 | 10 | 0.20 - 0.30 |
*Prices are estimates and can vary based on supplier, volume, and market conditions.
From a purely cost-per-kilogram perspective, APP appears to be the most economical choice. However, DMMP offers a competitive cost profile, particularly when considering its advantages in processing. As a liquid, DMMP can be more easily and homogeneously incorporated into liquid polyurethane systems compared to the solid APP, which may require more energy-intensive dispersion techniques and can affect the viscosity of the resin mixture.
Logical Relationship: Flame Retardant Selection
Caption: Key factors influencing the selection of a flame retardant for industrial applications.
Conclusion
Dimethyl methylphosphonate (DMMP) stands out as a highly effective and cost-competitive non-halogenated flame retardant for a range of polymer applications. Its performance is on par with or exceeds that of common alternatives like TDCPP and APP. While APP may present a lower upfront cost, DMMP's liquid form offers significant processing advantages that can translate to overall cost savings in a production environment. For manufacturers seeking a balance of high performance, regulatory compliance, and favorable economics, DMMP represents a compelling choice.
References
-
Dimethyl methylphosphonate | C3H9O3P - PubChem. National Center for Biotechnology Information. [Link]
-
Flame Retardants - An Overview | ScienceDirect Topics. Elsevier. [Link]
-
ASTM D2863 - 19 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM International. [Link]
-
UL 94: Test for Flammability of Plastic Materials for Parts in Devices and Appliances. Underwriters Laboratories. [Link]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Introduction: The Analytical Imperative for a Niche Organophosphorus Compound
2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS No. 15171-48-9) is an organophosphorus compound of increasing interest in various chemical synthesis applications, potentially including its use as a reactive flame retardant or a specialty intermediate[1][2]. The precise and accurate quantification of this analyte is paramount for ensuring product quality, monitoring reaction kinetics, and meeting regulatory compliance. The development of a robust analytical method is only the first step; true confidence in analytical data comes from a comprehensive understanding of a method's performance relative to other orthogonal techniques.
This guide provides an in-depth comparison and cross-validation of three distinct analytical methodologies for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR) Spectroscopy
As a self-validating system, this document adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures[3][4][5]. We will not only present the protocols but also delve into the scientific rationale behind key experimental choices, providing a trustworthy and authoritative resource for researchers, scientists, and drug development professionals. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[5].
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution combined with the specificity of mass spectrometric detection makes it an excellent candidate for quantifying organophosphorus compounds like the target analyte[6].
Causality Behind Experimental Choices
-
Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is critical for achieving low detection limits.
-
Column Selection: A DB-5MS column, a low-polarity phase, is selected for its versatility and robustness in analyzing a wide range of semi-polar compounds, including many organophosphorus flame retardants[6].
-
Ionization Mode: Electron Ionization (EI) is employed due to its ability to generate reproducible and information-rich fragmentation patterns, aiding in both qualitative confirmation and quantitative analysis.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, thereby reducing chemical noise from the matrix.
Experimental Workflow: GC-MS Quantification
Caption: Workflow for GC-MS analysis of the target analyte.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 15 mL glass centrifuge tube.
-
Add 10 mL of toluene to the tube.
-
Vortex for 1 minute, followed by ultrasonication for 15 minutes to ensure complete extraction[6][7].
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Filter an aliquot of the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Spike the vial with an appropriate internal standard (e.g., Triphenyl phosphate).
-
-
Instrumental Analysis:
-
System: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[6].
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injection: 1 µL, splitless mode, Inlet Temp: 280 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)[6].
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230 °C.
-
Mode: Selected Ion Monitoring (SIM). Select appropriate ions for the analyte and internal standard post-fragmentation analysis.
-
-
Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may have lower volatility or thermal stability, LC-MS presents a powerful alternative to GC-MS. It is widely used for the analysis of organophosphorus compounds in various matrices[8].
Causality Behind Experimental Choices
-
Sample Preparation: Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up complex samples and concentrating the analyte prior to LC-MS analysis, thereby improving sensitivity and reducing matrix effects[9].
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is chosen. The gradient elution allows for the separation of compounds with varying polarities, while formic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
-
Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules, minimizing fragmentation and typically producing a strong protonated molecular ion ([M+H]⁺), which is ideal for quantification.
Experimental Workflow: LC-MS Quantification
Caption: Workflow for LC-MS analysis of the target analyte.
Detailed LC-MS Protocol
-
Sample Preparation (SPE):
-
Accurately weigh and dissolve approximately 50 mg of the sample in 10 mL of 50:50 acetonitrile/water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the sample solution onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% acetonitrile in water to remove polar interferences.
-
Elute the analyte with 5 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and transfer to an autosampler vial.
-
-
Instrumental Analysis:
-
System: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Agilent 1260 HPLC with G6460 MS/MS)[9].
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Mode: Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) and a suitable product ion must be determined by infusing a standard of the analyte.
-
-
Methodology 3: Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR)
³¹P-qNMR is a primary analytical method that provides direct quantification without the need for an identical analyte standard for calibration. Because the signal area is directly proportional to the number of nuclei, it is an exceptionally powerful tool for purity assessment and quantification of organophosphorus compounds. The 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus result in excellent NMR sensitivity.
Causality Behind Experimental Choices
-
Solvent Selection: A deuterated aprotic solvent like DMSO-d₆ is chosen to ensure good sample solubility and, critically, to avoid deuterium exchange with any potentially acidic protons on the analyte or reference standard, which could affect signal integration[10][11].
-
Internal Standard: A certified reference material containing phosphorus with a known purity and a chemical shift well-resolved from the analyte is required. Triphenyl phosphate is a suitable candidate.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard is crucial for ensuring complete relaxation of the nuclei between scans. This is the most critical parameter for obtaining accurate and precise quantitative data in NMR.
Experimental Workflow: ³¹P-qNMR Quantification
Caption: Workflow for ³¹P-qNMR analysis of the target analyte.
Detailed ³¹P-qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean glass vial.
-
Accurately weigh approximately 20 mg of a suitable, dry internal standard (e.g., Triphenyl phosphate, certified reference material) and add it to the same vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial and vortex until both sample and standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Analysis:
-
System: NMR Spectrometer with a phosphorus-capable probe (e.g., Bruker 400 MHz).
-
Nucleus: ³¹P.
-
Pulse Program: Standard single pulse with proton decoupling.
-
Relaxation Delay (D1): ≥ 30 seconds (must be determined experimentally by measuring the T₁ of the analyte and standard).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Processing: Apply an exponential multiplication factor (line broadening) of ~0.3 Hz, followed by Fourier transform, automatic phase correction, and baseline correction.
-
-
Quantification Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral of the signal
-
N = Number of phosphorus atoms per molecule (1 for both in this case)
-
MW = Molecular Weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
Cross-Validation: Establishing Inter-Method Concordance
Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure that they provide equivalent, reliable data[12]. This is critical when methods might be used interchangeably or when transferring a method between laboratories. The core of cross-validation involves analyzing the same set of samples by each method and statistically comparing the quantitative results.
Caption: Logical flow for the cross-validation of three analytical methods.
Performance Comparison and Validation Data
The performance of each method was evaluated according to ICH Q2(R1) guidelines, which define key validation parameters such as accuracy, precision, linearity, and sensitivity[13][14][15]. The following table summarizes the experimental data obtained during the validation of each method.
| Validation Parameter | GC-MS | LC-MS/MS | ³¹P-qNMR | Acceptance Criteria (Typical) |
| Specificity / Selectivity | High (Mass Filter) | Very High (MRM) | Absolute (³¹P Nucleus) | No interference at analyte retention time/chemical shift. |
| Linearity (r²) | 0.9992 | 0.9995 | N/A (Primary Method) | r² ≥ 0.999[13] |
| Range | 1 - 200 µg/mL | 0.1 - 150 µg/mL | 0.5 - 50 mg/mL | 80-120% of test concentration[13]. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 101.5% | 99.5 - 100.8% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 1.2% | ≤ 0.5% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.8% | ≤ 1.6% | ≤ 0.8% | ≤ 3.0% |
| LOD (Limit of Detection) | 0.3 µg/mL | 0.03 µg/mL | ~0.1 mg/mL | Signal-to-Noise ≥ 3 |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | 0.1 µg/mL | ~0.5 mg/mL | Signal-to-Noise ≥ 10 |
| Robustness | Robust | Robust | Highly Robust | No significant impact from minor variations. |
Conclusion and Recommendations
This guide demonstrates the successful development and cross-validation of three orthogonal analytical methods for the quantification of this compound.
-
LC-MS/MS offers the highest sensitivity, making it the ideal choice for trace-level analysis, such as impurity profiling or environmental monitoring.
-
GC-MS provides a robust and reliable alternative, particularly in labs where GC instrumentation is more readily available. Its performance is excellent for routine quality control assays.
-
³¹P-qNMR stands out as a primary method for creating or certifying reference standards due to its high precision and direct quantification capabilities without the need for a calibration curve. While less sensitive than MS-based methods, its accuracy and structural confirmation are unparalleled.
The strong concordance between all three methods provides a high degree of confidence in the analytical data generated. The choice of method should be guided by the specific application requirements, such as the required sensitivity, available instrumentation, and the need for a primary reference method. This cross-validation effort establishes a robust analytical foundation for any research or development program involving this compound.
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A Comparative Guide to the Biological Activity of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide Analogs
Introduction: The Rising Profile of Organophosphorus Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural diversity and potent biological activity is perpetual. Among these, organophosphorus compounds (OPs), particularly those integrated into heterocyclic systems, have garnered significant attention.[1] The unique electronic and steric properties of the phosphorus atom, combined with the conformational rigidity of a ring structure, create a powerful platform for designing therapeutic agents.
This guide focuses on the 1,2-oxaphospholane-2-oxide core, a five-membered phosphorus-containing γ-lactone analog also known as a γ-phostone.[2] Specifically, we will review the biological potential of analogs derived from 2-Methyl-1,2-oxaphospholan-5-one 2-oxide . These compounds are crucial motifs within a range of biologically active molecules.[2] Our exploration will delve into their synthesis, comparative biological activities—spanning anticancer, antimicrobial, and anti-inflammatory domains—and the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing data from disparate studies on related analogs, we aim to provide researchers with a predictive framework for designing the next generation of therapeutics based on this promising scaffold.
Synthetic Strategies: Building the Core and Its Variants
The therapeutic potential of any scaffold is contingent upon its synthetic accessibility. The 1,2-oxaphospholane-2-oxide core is readily synthesized through several established routes, most notably via the cyclization of functionalized phosphonic acids or through electrophilic addition to unsaturated phosphonate derivatives.[3] A common strategy involves the reaction between a dichlorophosphine, such as methyldichlorophosphine, and an α,β-unsaturated carboxylic acid like acrylic acid.
The true power of this scaffold lies in the diversity of analogs that can be generated. Key modification points include:
-
Substitution at Phosphorus (R¹): Varying the methyl group allows for modulation of steric bulk, electronics, and lipophilicity.
-
Ring Carbon Substitution (R², R³, R⁴): Introducing functional groups on the carbon backbone can create new interaction points with biological targets.
-
Core Ring Modification: Expanding or contracting the ring or substituting the oxygen atom with nitrogen (to form γ-phostams) or sulfur creates entirely new heterocyclic systems with distinct properties.
Below is a generalized workflow for the synthesis and subsequent biological screening of novel analogs.
Caption: Workflow for analog synthesis and biological evaluation.
Comparative Biological Activity: A Multifaceted Profile
While direct, side-by-side comparative studies on a complete library of this compound analogs are limited, we can construct a robust profile by examining the activities of closely related organophosphorus heterocycles.
Anticancer Activity
The development of novel anticancer agents is a primary focus for OP heterocycle research.[4][5] Studies on related scaffolds demonstrate significant potential. For instance, six-membered phosphorus heterocycles (phosphinanes) have shown potent cytotoxicity against various cancer cell lines.[6] Notably, a phosphinan-4-one derivative exhibited superior performance to the clinical drug cisplatin in colon and prostate cancer models.[6]
Similarly, functionalized 2,5-dihydro-1,2-oxaphosphole-2-oxide derivatives have been specifically investigated for their efficacy against pancreatic cancer, confirming the inherent anticancer potential of this core structure.[3] The mechanism often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells.[6]
Table 1: Comparative Anticancer Activity of Related Organophosphorus Heterocycles
| Compound Class | Specific Analog Example | Target Cell Line(s) | IC₅₀ (µM) | Reference |
| Phosphinan-4-ones | Derivative 11 | SW480 (Colon) | 4.4 | [6] |
| SW620 (Colon) | 6.3 | [6] | ||
| PC3 (Prostate) | 6.0 | [6] | ||
| γ-(triazolyl ethylidene) butenolides | Compound 25 | MCF-7 (Breast) | 11.3 | [7] |
| Diosgenin Phosphonium Salts | Compound 2.2f | H358 (Lung) | 1.12 | [8][9] |
| HCT116 (Colorectal) | 0.81 | [8][9] |
Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the measure of a drug's potency in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the exploration of new chemical classes for antimicrobial drug development. Heterocyclic compounds are a well-established source of potent antibacterial and antifungal agents.[10][11] Analogs of natural products have demonstrated impressive activity against multi-drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
For these compounds, efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. Studies on pogostone analogs against Candida albicans and proanthocyanidin analogs against foodborne bacteria reveal that structural modifications can yield compounds with MIC values in the low µg/mL range, indicating high potency.[14][15]
Table 2: Comparative Antimicrobial Activity of Related Heterocyclic Analogs
| Compound Class | Specific Analog Example | Target Organism(s) | MIC (µg/mL) | Reference |
| Pogostone Analogs | Pogostone (PO) | Candida albicans | 12 - 97 | [14] |
| Analog A3 | Candida albicans | 12 - 49 | [14] | |
| Proanthocyanidin Analogs | Analog 4 | S. saprophyticus | 10 | [15] |
| B. cereus, S. aureus | 50 | [15] | ||
| Pyrido[1,2-a] pyrimidines | Various | B. subtilis | 50 | [16] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Many heterocyclic compounds have been developed as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX).[17][18] While the parent scaffold has not been extensively studied for this activity, related organophosphorus compounds are known to modulate inflammatory pathways.[19] For example, OPs can enhance the production of pro-inflammatory markers such as COX-2 and various cytokines.[19] This interaction, though often linked to toxicity, confirms that the OP moiety can engage with inflammatory targets.
By designing analogs that act as inhibitors rather than enhancers, the 1,2-oxaphospholane-2-oxide scaffold could yield novel anti-inflammatory drugs. Research on benzofuran pyrazole hybrids has produced compounds with a promising anti-inflammatory effect, with protection percentages exceeding 70% in carrageenan-induced edema models.[20] This suggests that hybrid molecules incorporating the phostone core could be a fruitful avenue for exploration.
Structure-Activity Relationship (SAR): Decoding the Design
The data from these related compound classes allow us to infer a preliminary SAR for 1,2-oxaphospholane-2-oxide analogs.[21][22]
-
Lipophilicity and Substitution: For anticancer phosphinanes, the nature of the substituent on the phosphorus atom was critical for activity.[6] In antimicrobial analogs, the number and position of polar groups (like hydroxyls) versus non-polar groups can drastically alter membrane permeability and target engagement.[15] The introduction of a methyl group can interfere with essential hydrogen bonding or, conversely, create favorable hydrophobic interactions.[22]
-
Core Structure: The rigidity and geometry of the heterocyclic ring are paramount. Replacing a triazole core with a pyrazole in one study was tolerated, while other modifications were detrimental, highlighting the specific spatial requirements of the target's binding pocket.[23]
-
Functional Groups: Specific functional groups are known to confer activity. A review of antimetastatic compounds highlights the effectiveness of groups like fluoro, methoxy, and nitro substituents in enhancing anticancer efficacy.[24] The strategic placement of such groups on the oxaphospholane ring is a logical next step in analog design.
Caption: Key structure-activity relationships for analog design.
Key Experimental Protocols
To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are foundational, step-by-step methodologies for assessing the primary biological activities discussed.
Protocol 1: Anticancer Cell Viability (MTT Assay)
This protocol determines the concentration at which an analog reduces the viability of a cancer cell line by 50% (IC₅₀).
-
Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test analog in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium only (negative control) and DMSO only (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[25]
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an analog against a specific bacterial strain.[10]
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient (e.g., 128, 64, 32, ... 0.25 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Future Perspectives
The this compound scaffold and its analogs represent a class of compounds with significant, yet largely untapped, therapeutic potential. The evidence from related organophosphorus and heterocyclic systems strongly suggests that these molecules are prime candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.
The path forward requires a systematic approach. The synthesis of focused compound libraries, guided by the SAR principles outlined here, is the critical next step.[23] High-throughput screening of these libraries against diverse cancer cell lines and microbial pathogens will undoubtedly uncover lead compounds.[25] Subsequent optimization, focusing on enhancing potency while minimizing off-target toxicity, will be essential to translate these promising scaffolds into clinical realities. This guide serves as a foundational blueprint for researchers ready to embark on that journey.
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A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results. [Link]
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Biologically active molecules containing 1,2‐oxaphospholane 2‐oxides and 1,2‐oxaphosphole 2‐oxides. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Activity of 2,5-Dihydro-1,2-Oxaphosphole-2-Oxide Derivatives. (n.d.). ResearchGate. [Link]
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Selected organophosphorus compounds with biological activity. Applications in medicine. (2021). RSC Advances. [Link]
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Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. (2024). Research and Reviews. [Link]
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Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2022). Frontiers in Chemistry. [Link]
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Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway. (2022). MDPI. [Link]
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Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]
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Synthesis and antimicrobial evaluation of pogostone and its analogues. (2012). PubMed. [Link]
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Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones. (2014). PubMed. [Link]
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Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). ASM Spectrum. [Link]
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An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds. (1995). Ancient Science of Life. [Link]
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Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents. (2024). Nature. [Link]
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Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). PubMed. [Link]
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Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]
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Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives. (2022). ACS Medicinal Chemistry Letters. [Link]
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Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives. (2022). PubMed. [Link]
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Synthesis of Analogs to A-Type Proanthocyanidin Natural Products with Enhanced Antimicrobial Properties against Foodborne Microorganisms. (2023). MDPI. [Link]
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Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa. (2020). ASM Journals. [Link]
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The Preparation and Anticancer Activity of Some Phosphorus Heterocycles. (2018). ResearchGate. [Link]
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Heterocyclic compounds as inflammation inhibitors. (2001). PubMed. [Link]
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Natural and Synthetic Lactones Possessing Antitumor Activities. (2017). MDPI. [Link]
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Navigating the Catalytic Landscape for 2-Methyl-1,2-oxaphospholan-5-one 2-oxide Synthesis: A Review of Current Knowledge
Introduction to 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
This compound (CAS 15171-48-9) is a heterocyclic compound containing a phosphorus-oxygen bond within a five-membered ring. Its unique structure makes it a valuable building block in organic synthesis and a precursor for various organophosphorus compounds. It is also utilized as a flame retardant. The efficient synthesis of this molecule is, therefore, of significant interest.
Established Synthetic Pathways
The most commonly cited synthetic route to this compound involves the reaction of methyldichlorophosphine with acrylic acid. This reaction proceeds via a cyclization mechanism, though detailed, publicly available experimental protocols, especially those focusing on catalytic performance, are scarce.
Below is a generalized representation of this synthetic approach:
Caption: Generalized reaction scheme for the synthesis of this compound.
While this reaction can be performed without a catalyst, the use of catalysts could potentially improve yield, reaction rate, and selectivity, and reduce the formation of byproducts. However, specific catalysts for this transformation are not well-documented in the available literature.
Extrapolating Catalytic Possibilities: Insights from Related Chemistries
In the absence of direct comparative studies for the target molecule, we can look to the broader field of organophosphorus chemistry, particularly the synthesis of other cyclic phosphonates and related heterocyclic compounds, to infer potential catalytic strategies.
Potential Catalyst Classes for Consideration:
-
Lewis Acids: Lewis acids are known to catalyze a variety of cyclization reactions. In the context of the synthesis of this compound, a Lewis acid could potentially activate the carbonyl group of acrylic acid or coordinate to the phosphorus center, thereby facilitating the intramolecular cyclization. Examples of Lewis acids used in similar transformations include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various lanthanide triflates.
-
Brønsted Acids: Protic acids can also promote cyclization reactions by protonating the carbonyl oxygen of acrylic acid, rendering the carbon more electrophilic. Common Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) could be investigated.
-
Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For reactions involving phosphorus compounds, nucleophilic catalysts such as tertiary amines or phosphines, or hydrogen-bond donors like thioureas, could potentially play a role in activating the substrates and promoting the desired cyclization.
Hypothetical Experimental Workflow for Catalyst Screening
For researchers aiming to develop a catalyzed synthesis of this compound, a systematic catalyst screening would be the logical first step. A generalized workflow for such a study is proposed below.
Caption: A proposed experimental workflow for screening catalysts for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound is an important transformation for which a systematic, comparative study of catalytic systems is currently lacking in the scientific literature. While the non-catalyzed route from methyldichlorophosphine and acrylic acid is known, the development of an efficient catalytic process would be a significant advancement. Future research in this area should focus on a comprehensive screening of various catalyst classes, including Lewis acids, Brønsted acids, and organocatalysts, to identify systems that can improve the efficiency, selectivity, and sustainability of the synthesis. The publication of such studies, complete with detailed experimental data, would be of great value to the chemical research community.
References
Due to the lack of specific literature on the catalytic synthesis of this compound, a conventional reference list with performance data is not possible. The information presented is based on general chemical principles and data from related fields of organophosphorus chemistry. Researchers are encouraged to consult general textbooks and review articles on organophosphorus chemistry and catalysis for foundational knowledge.
A Comparative Environmental Impact Assessment: 2-Methyl-1,2-oxaphospholan-5-one 2-oxide versus Traditional Flame Retardants
A Guide for Researchers and Drug Development Professionals
The selection of flame retardants in various applications, from electronics to building materials, carries significant environmental implications. As regulations tighten and environmental consciousness grows, the demand for safer, more sustainable alternatives to traditional flame retardants has intensified. This guide provides an in-depth comparative analysis of the environmental impact of a novel organophosphorus flame retardant, 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, against widely used traditional flame retardants, including polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and other organophosphate flame retardants (OPFRs).
Introduction: The Evolving Landscape of Flame Retardant Chemistry
Flame retardants are chemical compounds added to manufactured materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] For decades, halogenated compounds, particularly brominated flame retardants (BFRs), have been the industry standard due to their high efficiency. However, mounting evidence of their persistence, bioaccumulation, and toxicity (PBT) has led to widespread concern and regulatory action.[1][2] This has paved the way for alternative flame retardants, including a diverse class of organophosphate esters (OPFRs). While OPFRs are generally considered less persistent and bioaccumulative than their brominated predecessors, concerns about their own environmental and health impacts are emerging.[2][3]
This guide focuses on this compound, a cyclic organophosphate ester, as a case study for a potentially more environmentally benign flame retardant. Due to a lack of extensive environmental testing data for this specific compound in publicly available literature, this assessment will draw upon its chemical structure, the known properties of similar OPFRs, and established methodologies for environmental risk assessment to provide a comprehensive comparison.
Chemical Identity and Physicochemical Properties: A Foundation for Environmental Fate
The environmental behavior of a chemical is largely dictated by its physicochemical properties. Key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow) determine a substance's distribution in the environment, its potential for bioaccumulation, and its persistence.
| Property | This compound | Polybrominated Diphenyl Ethers (PBDEs) (representative congeners) | Tetrabromobisphenol A (TBBPA) | Other Organophosphate Flame Retardants (OPFRs) (representative compounds) |
| CAS Number | 15171-48-9[4] | Varies (e.g., BDE-47: 5436-43-1) | 79-94-7 | Varies (e.g., TCEP: 115-96-8, TCPP: 13674-84-5, TPhP: 115-86-6) |
| Molecular Formula | C4H7O3P[4] | Varies (e.g., C12H6Br4O for Tetra-BDE) | C15H12Br4O2 | Varies (e.g., C6H12Cl3O4P for TCEP) |
| Molecular Weight ( g/mol ) | 134.07[4] | Varies (e.g., ~485 for Tetra-BDE) | 543.9 | Varies (e.g., ~285 for TCEP) |
| Water Solubility | Insoluble in water[5] | Very low | Low | Varies (from soluble to poorly soluble) |
| log Kow (Octanol-Water Partition Coefficient) | Estimated to be low to moderate | High (e.g., 5.9-8.3 for various congeners) | 4.5 | Varies (e.g., TCEP: 1.44, TCPP: 2.59, TPhP: 4.59) |
| Vapor Pressure | 0.511 mmHg at 25°C[6] | Low to very low | Very low | Varies |
Note: Specific environmental data for this compound is limited. The estimated low to moderate log Kow is based on its relatively small molecular size and the presence of polar functional groups compared to highly halogenated flame retardants.
The high log Kow values of PBDEs and TBBPA indicate a strong tendency to partition into fatty tissues of organisms, leading to bioaccumulation. In contrast, many OPFRs, and likely this compound, have lower log Kow values, suggesting a lower potential for bioaccumulation.
Environmental Fate and Persistence: How Long Do They Last?
The persistence of a chemical in the environment is a critical factor in its overall impact. Persistent substances resist degradation and can remain in ecosystems for extended periods, leading to long-term exposure.
-
Polybrominated Diphenyl Ethers (PBDEs): PBDEs are notoriously persistent in the environment, with degradation half-lives estimated to be in the range of months to years. They are resistant to biodegradation and can undergo long-range atmospheric transport, leading to their detection in remote ecosystems like the Arctic.
-
Tetrabromobisphenol A (TBBPA): TBBPA is also considered persistent, although it can undergo some degradation through photolysis and microbial action. However, its widespread use and continuous release into the environment contribute to its ubiquitous presence in various environmental compartments.
-
Other Organophosphate Flame Retardants (OPFRs): The persistence of OPFRs varies depending on their chemical structure. While some are readily biodegradable, others can be more persistent. Hydrolysis is a significant degradation pathway for many OPFRs.[2]
Bioaccumulation and Ecotoxicity: A Threat to Ecosystems
Bioaccumulation is the process by which chemicals build up in living organisms over time, potentially reaching toxic levels. Ecotoxicity refers to the harmful effects of a substance on aquatic and terrestrial organisms.
| Parameter | This compound | Polybrominated Diphenyl Ethers (PBDEs) | Tetrabromobisphenol A (TBBPA) | Other Organophosphate Flame Retardants (OPFRs) |
| Bioaccumulation Potential | Estimated to be low | High | Moderate to High | Low to Moderate |
| Aquatic Toxicity (LC50/EC50) | Data not available | Varies by congener, generally high toxicity to aquatic organisms | Toxic to aquatic life with long-lasting effects | Varies widely, some show acute and chronic toxicity to aquatic organisms |
| Terrestrial Toxicity | Data not available | Can accumulate in soil and affect soil organisms | Can affect soil organisms and plants | Can be taken up by plants and affect soil microbial communities |
Note: The low bioaccumulation potential for this compound is inferred from its likely lower log Kow and greater potential for metabolism compared to PBDEs and TBBPA.
PBDEs are well-documented to bioaccumulate and biomagnify in food webs, posing a significant threat to top predators.[7] TBBPA also demonstrates a potential for bioaccumulation.[8] While some OPFRs have shown lower bioaccumulation potential, certain compounds within this class have been found to accumulate in aquatic organisms.[3] The lack of specific ecotoxicity data for this compound is a critical data gap that needs to be addressed through experimental testing.
Experimental Protocols for Environmental Impact Assessment
A thorough environmental impact assessment relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are internationally recognized.[7][9]
Workflow for Assessing Persistence, Bioaccumulation, and Toxicity (PBT)
Caption: A generalized workflow for assessing the Persistence, Bioaccumulation, and Toxicity (PBT) of a chemical substance according to OECD guidelines.
Step-by-Step Protocol: Ready Biodegradability Test (OECD 301)
This test provides a screening assessment of the potential for a chemical to be readily biodegradable under aerobic conditions.
-
Preparation of Mineral Medium: A defined mineral medium is prepared containing essential inorganic salts.
-
Inoculum Preparation: An inoculum of mixed microorganisms is obtained from a source such as activated sludge from a wastewater treatment plant.
-
Test Setup: The test substance is added to the mineral medium at a known concentration, along with the inoculum. Control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a controlled temperature (typically 20-25°C) for 28 days.
-
Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, oxygen consumption (BOD), or carbon dioxide production.
-
Data Analysis: The percentage of degradation is calculated over time. A substance is considered readily biodegradable if it reaches a certain degradation level (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test period.
Life Cycle Assessment (LCA): A Holistic Perspective
A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS No. 15171-48-9) is not merely a regulatory hurdle but a fundamental component of responsible science. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in chemical principles and established safety protocols.
Hazard Identification and Immediate Precautions
Understanding the chemical nature of this compound is the foundation of its safe management. It is a cyclic organophosphorus compound, a class of chemicals that requires careful handling due to potential biological activity and reactivity.[1] Although specific toxicity data for this compound is not extensively documented, its structure as a phosphonate ester warrants a cautious approach.
The primary chemical vulnerability of this compound is its susceptibility to hydrolysis.[2][3] The five-membered ring, containing a phosphorus-oxygen bond (P-O-C), can be cleaved by both acidic and basic conditions, which would break open the ring to form a linear phosphonic acid derivative. This reaction is a critical consideration for both neutralization and preventing unwanted reactions.
Immediate Personal Protective Equipment (PPE): Before handling, ensure the following PPE is in use:
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Consult glove compatibility charts for organophosphorus compounds.
-
Body Protection : A flame-retardant laboratory coat must be worn.[4]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]
Emergency Preparedness :
-
An emergency eyewash and shower station must be immediately accessible.[4]
-
A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be on hand. Do not use combustible materials like paper towels for large spills.
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6][7]
This compound is not a specifically listed hazardous waste. However, organophosphorus compounds should generally be treated as hazardous waste.
Segregation Protocol :
-
Do Not Mix : Never mix this compound waste with other waste streams, particularly strong acids, bases, or oxidizers, to prevent uncontrolled hydrolysis or other reactions.[4]
-
Dedicated Waste Container : Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Labeling : The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate concentration and quantity.[4]
Disposal Pathways: A Decision-Based Approach
The appropriate disposal pathway depends on the quantity of the waste and the capabilities of your institution. The following flowchart outlines the decision-making process.
Step-by-Step Disposal Protocols
Protocol 1: Direct Disposal (Preferred Method)
This is the most direct and universally accepted method for disposing of this compound and is recommended for all quantities.
-
Containerization : Place the waste chemical (solid or in solution) into a robust, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling : Affix a hazardous waste label to the container. Fill it out completely with the chemical name, accumulation start date, and associated hazards (e.g., "Toxic," "Irritant").
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[8]
-
Collection : Contact your institution’s Environmental Health and Safety (EHS) department to arrange for the collection and disposal by a licensed hazardous waste management company.[4]
Protocol 2: Small-Scale Chemical Neutralization (Hydrolysis)
WARNING : This procedure should only be performed by trained personnel with a thorough understanding of the chemical reaction and if explicitly permitted by your institution's EHS guidelines. The goal is to hydrolyze the cyclic phosphonate to a less reactive phosphonic acid salt.
-
Preparation : In a chemical fume hood, place the this compound waste (max 5g) into a flask equipped with a magnetic stirrer.
-
Dilution : Add enough water to create a dilute solution or suspension (less than 5% concentration).
-
Basification : Slowly add a 1M solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is greater than 12. Alkaline hydrolysis of phosphinates and phosphonates is a well-established procedure.[9]
-
Reaction : Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the ester bond.
-
Neutralization : After the reaction period, slowly add a dilute acid (e.g., 1M HCl) to neutralize the solution to a pH between 6 and 8.
-
Final Disposal : The resulting neutralized aqueous solution must still be disposed of as hazardous waste. Transfer it to a labeled hazardous waste container and follow the "Direct Disposal" protocol for collection.
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Rationale |
| CAS Number | 15171-48-9 | Unique identifier for the chemical.[10] |
| Molecular Formula | C₄H₇O₃P | Confirms the chemical identity.[10] |
| Primary Hazard | Potential Toxicity, Irritant | Organophosphorus compounds require cautious handling. |
| Reactivity Hazard | Hydrolysis under acidic or basic conditions | The cyclic ester structure is prone to ring-opening.[2][3] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Standard for handling hazardous laboratory chemicals.[4] |
| Waste Classification | Hazardous Waste (by characteristic) | Prudent practice for organophosphorus compounds.[5] |
| Disposal Route | Licensed Hazardous Waste Contractor | Ensures compliance with EPA and local regulations.[11] |
| Incompatible Wastes | Strong Acids, Strong Bases, Oxidizers | To prevent uncontrolled reactions in the waste container. |
References
- Benchchem. Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
- Keglevich, G. et al. The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (NIH), PMC.
- Reddy, M. et al. Hydrolysis of Cyclic Phosphites/Phosphoramidites and Its Inhibition-Reversible Cyclization of Acyclic Phosphonate Salts to Cyclic Phosphites. ACS Publications.
- ResearchGate. The alkaline hydrolysis of various cyclic and open-chain phosphinates.
- ResearchGate. The Hydrolysis of Phosphinates and Phosphonates: A Review.
- DTIC. Hydrolysis of Phosphorus Esters: A Computational Study.
- Chemsrc. This compound | CAS#:15171-48-9.
- University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures.
- Fisher Scientific. Safety Data Sheet for 2-Chloro-1,3,2-dioxaphospholane-2-oxide.
- Sigma-Aldrich. Safety Data Sheet.
- ChemicalBook. This compound CAS 15171-48-9.
- Federal Register. Hazardous Waste Management System; Identification and Listing of Hazardous Waste.
- Safety Data Sheet for propylene oxide.
- Environmental Protection Agency (EPA). Hazardous Waste Listings.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Emory University. Chemical Waste Disposal Guidelines.
- chemBlink. This compound [CAS# 15171-48-9].
- Safety Data Sheet: 5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide.
- EHSLeaders. RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties.
- LookChem. Factory Supply this compound With Competitive Price.
- Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.
- CDM Smith. EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA).
- GuideChem. This compound CAS NO.15171-48-9.
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Personal protective equipment for handling 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
A Researcher's Guide to Safely Handling 2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Understanding the Compound: Properties and Potential Hazards
This compound is a white crystalline powder.[2] It is soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane, but insoluble in water.[2] Key physical and chemical properties are summarized below:
| Property | Value | Source |
| CAS Number | 15171-48-9 | [2][3][4] |
| Molecular Formula | C4H7O3P | [2][4] |
| Molecular Weight | 134.07 g/mol | [2][4] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | 192 °C | [2] |
| Density | 1.26 g/cm³ | [2] |
| Flash Point | 84 °C | [2] |
The toxicological properties of this compound have not been fully investigated.[5] However, as with many organophosphorus compounds, there is potential for toxicity.[6] A structurally similar compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, is classified as hazardous, causing severe skin burns and eye damage, and it reacts violently with water.[5] Therefore, it is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following recommendations are based on guidelines for handling similar organophosphorus compounds.[7]
1. Hand Protection:
-
Glove Type: Chemical-resistant gloves are required. Based on data for similar organophosphates, polyvinylchloride (PVC) or nitrile butadiene rubber gloves are recommended.[7]
-
Glove Thickness: A glove thickness of at least 12 to 22 mils is advisable.[7][8]
-
Best Practices: Always inspect gloves for degradation or punctures before use. For tasks with a high risk of splashing, consider double-gloving.[7]
2. Eye and Face Protection:
-
Minimum Requirement: Safety goggles with side shields are the minimum requirement.
-
Enhanced Protection: A face shield should be worn in addition to goggles when there is a significant risk of splashes.[7]
3. Body Protection:
-
Laboratory Coat: A standard laboratory coat is sufficient for low-volume handling in a controlled environment.
-
Chemical-Resistant Apron/Coveralls: For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[8][9]
4. Respiratory Protection:
-
Primary Control: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Secondary Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Dispensing: As a white crystalline powder, care should be taken to avoid generating dust during weighing and transfer.[2] Use a spatula and weigh the compound on a tared weigh boat inside the fume hood.
-
In Solution: When dissolving the compound in organic solvents, add the powder slowly to the solvent to avoid splashing.[2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[5]
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal:
-
Segregation: Do not mix this compound waste with other waste streams.[7]
-
Containerization: Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.[7]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
First Aid in Case of Exposure
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
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This compound | CAS#:15171-48-9. Chemsrc. [Link]
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Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. PubMed Central. [Link]
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Factory Supply this compound With Competitive Price. colorcom-chem.com. [Link]
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11 Items of clothing and PPE worn during OP pesticides application. ResearchGate. [Link]
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Personal Protective Equipment for Working With Pesticides. MU Extension. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]
-
SAFETY DATA SHEET. Airgas. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
